4-Methylcyclohexanol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylcyclohexan-1-ol | |
|---|---|---|
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InChI |
InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
MQWCXKGKQLNYQG-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Record name | 4-METHYLCYCLOHEXANOL | |
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DSSTOX Substance ID |
DTXSID0060434, DTXSID301032962, DTXSID701032964 | |
| Record name | Cyclohexanol, 4-methyl- | |
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| Record name | cis-4-Methylcyclohexanol | |
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| Record name | trans-4-Methylcyclohexanol | |
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Molecular Weight |
114.19 g/mol | |
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Physical Description |
Colorless liquid; [ICSC], COLOURLESS LIQUID. | |
| Record name | 4-Methylcyclohexanol | |
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| Record name | 4-METHYLCYCLOHEXANOL | |
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Boiling Point |
173 °C | |
| Record name | 4-METHYLCYCLOHEXANOL | |
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Flash Point |
70 °C c.c. | |
| Record name | 4-METHYLCYCLOHEXANOL | |
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Solubility |
Solubility in water: poor | |
| Record name | 4-METHYLCYCLOHEXANOL | |
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Density |
Relative density (water = 1): 0.92 | |
| Record name | 4-METHYLCYCLOHEXANOL | |
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Vapor Density |
Relative vapor density (air = 1): 3.9 | |
| Record name | 4-METHYLCYCLOHEXANOL | |
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Vapor Pressure |
0.29 [mmHg] | |
| Record name | 4-Methylcyclohexanol | |
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CAS No. |
589-91-3, 7731-28-4, 7731-29-5 | |
| Record name | 4-Methylcyclohexanol | |
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| Record name | 4-Methylcyclohexanol | |
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| Record name | 4-Methylcyclohexanol, cis- | |
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| Record name | 4-Methylcyclohexanol, trans- | |
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| Record name | 4-METHYLCYCLOHEXANOL | |
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| Record name | Cyclohexanol, 4-methyl- | |
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| Record name | Cyclohexanol, 4-methyl- | |
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| Record name | cis-4-Methylcyclohexanol | |
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| Record name | trans-4-Methylcyclohexanol | |
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| Record name | 4-methylcyclohexanol, mixed isomers | |
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| Record name | cis-4-methylcyclohexanol | |
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| Record name | trans-4-methylcyclohexanol | |
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| Record name | 4-METHYLCYCLOHEXANOL | |
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| Record name | 4-METHYLCYCLOHEXANOL, CIS- | |
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| Record name | 4-METHYLCYCLOHEXANOL, TRANS- | |
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Melting Point |
-9.2 °C (cis-isomer) | |
| Record name | 4-METHYLCYCLOHEXANOL | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcyclohexanol is a cyclic alcohol that exists as two stereoisomers, cis and trans. It is a colorless, viscous liquid with a characteristic odor. This document provides a comprehensive overview of the chemical and physical properties of this compound, tailored for professionals in research and drug development. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for key property determinations are also provided, along with visualizations of its metabolic pathway and a common experimental workflow.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the tables below. Data is provided for the mixture of isomers as well as for the individual cis and trans isomers where available.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| Appearance | Colorless to yellowish viscous liquid | [3] |
| CAS Number | 589-91-3 (mixture) | [1] |
| 7731-28-4 (cis) | [4] | |
| 7731-29-5 (trans) |
Physical Properties
| Property | cis-Isomer | trans-Isomer | Mixture of Isomers | Reference |
| Boiling Point | 171-173 °C | 173-175 °C | 171-173 °C | [5] |
| Melting Point | -9.2 °C | - | -41 °C | [2] |
| Density (g/mL) | 0.917 @ 20 °C | 0.912 @ 25 °C | 0.914 @ 25 °C | |
| Refractive Index (n20/D) | 1.461 | 1.455 | 1.458 | |
| Flash Point | 70 °C | - | 70 °C | [3][5] |
| Vapor Pressure | - | - | 1.5 mmHg @ 30 °C | [3] |
| Water Solubility | Slightly soluble | Slightly soluble | Slightly soluble | [1][6] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and spectral properties of this compound.
Determination of Boiling Point (Micro Boiling Point Method)
This method is suitable for small quantities of liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes
-
Small glass bell (made from a sealed capillary tube)
-
Thermometer
Procedure:
-
Introduce a small amount (a few microliters) of this compound into a capillary tube.
-
Invert the capillary tube and gently tap it to ensure the liquid settles at the bottom.
-
Place a small, inverted glass bell into the capillary tube, ensuring it is submerged in the liquid.
-
Place the capillary tube assembly into the heating block of the melting point apparatus.
-
Heat the block at a moderate rate. Observe the sample through the magnifying lens.
-
A slow, steady stream of bubbles will emerge from the bottom of the bell as the liquid heats up and its vapor pressure increases.
-
Continue heating until a rapid and continuous stream of bubbles is observed. Record the temperature at which this occurs. This is the initial point of the boiling range.
-
Turn off the heater and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. As the vapor inside the bell cools and contracts, the liquid will be drawn up into the bell.
-
Record the temperature at which the liquid enters the bell. This is the final point of the boiling range.
-
The boiling point is the range between the temperature of rapid bubble evolution and the temperature at which the liquid enters the bell.
Determination of Melting Point
As this compound is a liquid at room temperature, its melting point is determined at sub-ambient temperatures.
Apparatus:
-
Melting point apparatus with a cooling stage or a cold-stage microscope
-
Capillary tubes
-
Thermometer or thermocouple
Procedure:
-
Introduce a small amount of this compound into a capillary tube.
-
Seal the open end of the capillary tube using a flame.
-
Place the capillary tube in a cooling bath (e.g., dry ice/acetone) to solidify the sample.
-
Place the solidified sample into the cooled stage of the melting point apparatus.
-
Slowly warm the stage at a controlled rate (e.g., 1-2 °C per minute).
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first signs of melting (formation of liquid) are observed.
-
Record the temperature at which the last solid crystal melts.
-
The melting point is the range between these two temperatures.
Determination of Density (Pycnometer Method)
Apparatus:
-
Pycnometer (a glass flask with a precise volume)
-
Analytical balance
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Clean and thoroughly dry the pycnometer.
-
Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Ensure the pycnometer is completely full, with no air bubbles. The ground glass stopper should be inserted, and any excess water wiped from the outside.
-
Weigh the pycnometer filled with water and record its mass (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with this compound and bring it to the same constant temperature as the water.
-
Wipe the outside of the pycnometer and weigh it, recording the mass (m₃).
-
The density of water (ρ_water) at the experimental temperature is known. The volume of the pycnometer (V) can be calculated: V = (m₂ - m₁) / ρ_water.
-
The density of this compound (ρ_sample) can then be calculated: ρ_sample = (m₃ - m₁) / V.
Spectroscopic Analysis
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the height of the liquid in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).
¹H NMR Acquisition Parameters (Example):
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single pulse
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
¹³C NMR Acquisition Parameters (Example):
-
Spectrometer: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
b. Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a single drop of neat this compound onto the center of the ATR crystal.
Acquisition Parameters (Example):
-
Spectrometer: FTIR spectrometer
-
Accessory: ATR
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
c. Mass Spectrometry (MS)
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
GC-MS Parameters (Example):
-
GC Column: Standard non-polar column (e.g., DB-5ms)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
Visualizations
Metabolic Pathway of this compound
In vivo, this compound undergoes metabolism primarily through oxidation and conjugation. The thermodynamically less stable cis-isomer can be oxidized to 4-methylcyclohexanone, which is then reduced to the more stable trans-isomer. Both isomers are then conjugated with glucuronic acid to form glucuronides, which are excreted in the urine.
Experimental Workflow: Synthesis of 4-Methylcyclohexene
A common application of this compound in a laboratory setting is its acid-catalyzed dehydration to form 4-methylcyclohexene. This workflow outlines the key steps in this synthesis and purification process.[1]
References
An In-depth Technical Guide to the Cis and Trans Isomers of 4-Methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cis and trans isomers of 4-methylcyclohexanol, focusing on their physicochemical properties, spectroscopic signatures, conformational analysis, and key experimental protocols. This information is critical for professionals in drug development and chemical research, where stereoisomeric purity and a deep understanding of molecular conformation are paramount for predicting biological activity and designing synthetic pathways.
Physicochemical Properties
The cis and trans isomers of this compound exhibit distinct physical properties due to their different spatial arrangements. These differences can be exploited for their separation and are crucial for their characterization.
| Property | cis-4-Methylcyclohexanol | trans-4-Methylcyclohexanol |
| Molecular Formula | C₇H₁₄O | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol | 114.19 g/mol |
| CAS Number | 7731-28-4[1] | 7731-29-5 |
| Boiling Point | 172.0 °C at 760 mmHg | 173-175 °C at 760 mmHg[2][3] |
| Density | 0.913 g/mL at 25 °C[4] | 0.912 g/mL at 25 °C[2][3] |
| Refractive Index (n20/D) | 1.458-1.462[5] | 1.455[2][3] |
| Melting Point | -10 °C[4] | Not available |
| Flash Point | 70 °C (closed cup)[5] | 70 °C (closed cup)[2][3] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and differentiation of the cis and trans isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of the two isomers show characteristic differences in chemical shifts and coupling constants, arising from the different magnetic environments of the nuclei in the axial and equatorial positions.
1H NMR Chemical Shifts (Predicted)
| Proton | cis-4-Methylcyclohexanol (ppm) | trans-4-Methylcyclohexanol (ppm) |
| H1 (CH-OH) | ~3.8-4.0 (broad) | ~3.4-3.6 (multiplet) |
| CH₃ | ~0.9 (doublet) | ~0.9 (doublet) |
| Ring Protons | ~1.0-2.0 (multiplets) | ~1.0-2.0 (multiplets) |
13C NMR Chemical Shifts
| Carbon | cis-4-Methylcyclohexanol (ppm) | trans-4-Methylcyclohexanol (ppm) |
| C1 (CH-OH) | ~66-68 | ~70-72 |
| C4 (CH-CH₃) | ~30-32 | ~32-34 |
| CH₃ | ~21-23 | ~21-23 |
| Ring Carbons | ~20-40 | ~20-40 |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. The data presented is a general guide based on available spectral information.
Infrared (IR) Spectroscopy
The IR spectra of both isomers are dominated by a strong, broad absorption band characteristic of the O-H stretching vibration of the alcohol functional group.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) |
| C-H Stretch (sp³) | 2850-3000 |
| C-O Stretch | 1050-1150 |
Conformational Analysis
The stereochemistry of the substituents on the cyclohexane (B81311) ring dictates the preferred chair conformation and the overall stability of the molecule. The energy difference between axial and equatorial conformers is quantified by A-values (Gibbs free energy difference).
trans-4-Methylcyclohexanol
The trans isomer can exist in two chair conformations: one with both the methyl and hydroxyl groups in equatorial positions (di-equatorial) and the other with both groups in axial positions (di-axial).
The di-equatorial conformer is significantly more stable due to the absence of 1,3-diaxial interactions. The energy difference can be estimated by summing the A-values of the two axial substituents in the less stable conformer.
ΔG° = A(CH₃) + A(OH) = 1.74 + 0.87 = 2.61 kcal/mol
This large energy difference indicates that the di-equatorial conformer is the overwhelmingly predominant species at equilibrium.
cis-4-Methylcyclohexanol
For the cis isomer, one substituent must be in an axial position while the other is in an equatorial position. Ring flipping interconverts these two conformers.
The more stable conformer will have the bulkier group (methyl) in the equatorial position.
-
Conformer 1: Equatorial methyl, Axial hydroxyl (More Stable)
-
Energy penalty: A(OH) = 0.87 kcal/mol
-
-
Conformer 2: Axial methyl, Equatorial hydroxyl (Less Stable)
-
Energy penalty: A(CH₃) = 1.74 kcal/mol
-
The energy difference between these two conformers is:
ΔG° = A(CH₃) - A(OH) = 1.74 - 0.87 = 0.87 kcal/mol
This indicates a preference for the conformer with the equatorial methyl group.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis, separation, and analysis of the this compound isomers.
Stereoselective Synthesis via Reduction of 4-Methylcyclohexanone (B47639)
The reduction of 4-methylcyclohexanone can yield a mixture of cis and trans isomers. The stereoselectivity of the reaction is influenced by the choice of reducing agent and reaction conditions.
-
Synthesis of trans-4-Methylcyclohexanol (Axial Attack): Bulky reducing agents, such as L-Selectride®, favor axial attack on the carbonyl group, leading to the formation of the equatorial alcohol, which is the trans isomer.
-
Synthesis of cis-4-Methylcyclohexanol (Equatorial Attack): Less sterically hindered reducing agents, like sodium borohydride (B1222165) (NaBH₄), can attack from the equatorial direction, resulting in the axial alcohol, the cis isomer.
Protocol for the Reduction of 4-Methylcyclohexanone with Sodium Borohydride:
-
Dissolve 4-methylcyclohexanone in methanol (B129727) in an Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the reaction is complete (monitored by TLC), add water to quench the excess NaBH₄.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product mixture.
Separation of Cis and Trans Isomers
A mixture of the cis and trans isomers can be separated using column chromatography.
Protocol for Column Chromatography Separation:
-
Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude mixture of this compound isomers in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane). The less polar trans isomer will typically elute before the more polar cis isomer.
-
Collect fractions and analyze them by TLC or GC-MS to identify the separated isomers.
Dehydration of this compound to 4-Methylcyclohexene (B165706)
This acid-catalyzed elimination reaction is a common transformation of this compound and serves as a good example of its reactivity.
Protocol for Dehydration:
-
Place a mixture of cis and trans this compound in a round-bottom flask.
-
Add a catalytic amount of a strong acid, such as 85% phosphoric acid or concentrated sulfuric acid.[6]
-
Heat the mixture to reflux. The lower-boiling alkene product will distill as it is formed.[6]
-
Collect the distillate, which will contain 4-methylcyclohexene and water.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash.
-
Dry the organic layer over anhydrous calcium chloride and purify by simple distillation to obtain 4-methylcyclohexene.[6]
Conclusion
A thorough understanding of the distinct properties and behaviors of the cis and trans isomers of this compound is crucial for their effective use in research and development. The data and protocols presented in this guide provide a solid foundation for the synthesis, separation, characterization, and further reaction of these important stereoisomers. The provided methodologies and conformational analysis will aid researchers in making informed decisions in their experimental designs and in the interpretation of their results.
References
- 1. Cyclohexanol, 4-methyl-, cis- [webbook.nist.gov]
- 2. homework.study.com [homework.study.com]
- 3. odp.library.tamu.edu [odp.library.tamu.edu]
- 4. Solved Reduction of 4-t-butylcyclohexanone to cis - | Chegg.com [chegg.com]
- 5. Suggest how you would convert trans-4-methylcyclohexanol to a. tr... | Study Prep in Pearson+ [pearson.com]
- 6. sinaemo.cloud001.yogh.com.br [sinaemo.cloud001.yogh.com.br]
4-Methylcyclohexanol structural formula and stereochemistry
An In-depth Technical Guide to the Structural Formula and Stereochemistry of 4-Methylcyclohexanol
Introduction
This compound is a cyclic alcohol with the chemical formula C7H14O[1][2][3]. It is a derivative of cyclohexanol (B46403) with a methyl group substituted at the fourth carbon atom relative to the hydroxyl group. This compound serves as a valuable building block in organic synthesis and is utilized in various applications, including as a solvent, in the formulation of lubricants, and in the synthesis of fragrances[4]. Its stereochemical properties, arising from the substituted cyclohexane (B81311) ring, are of significant interest in the fields of stereoselective synthesis and medicinal chemistry. This guide provides a comprehensive overview of the structural formula, stereochemistry, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.
Structural Formula and Isomerism
The molecular structure of this compound consists of a six-membered cyclohexane ring bearing a hydroxyl (-OH) group and a methyl (-CH₃) group. The molecular weight of this compound is approximately 114.19 g/mol [5][6][7][8]. Due to the substitution pattern on the cyclohexane ring, this compound exists as two distinct stereoisomers: cis-4-methylcyclohexanol and trans-4-methylcyclohexanol.[1][3][9]
In the cis isomer, the hydroxyl and methyl groups are situated on the same face of the cyclohexane ring.[9] Conversely, in the trans isomer, these two substituent groups are on opposite faces of the ring.[9] This difference in the spatial arrangement of the substituents gives rise to distinct physical, chemical, and spectroscopic properties for each isomer.
Stereochemistry and Conformational Analysis
The stereochemistry of this compound is best understood by examining the chair conformations of its cyclohexane ring. The cyclohexane ring is not planar and exists predominantly in a puckered chair conformation to minimize angular and torsional strain. In this conformation, the substituent groups can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.
For trans-4-methylcyclohexanol, the most stable conformation is the one where both the hydroxyl and methyl groups are in equatorial positions (diequatorial). This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if the bulky methyl group were in an axial position.[10]
For cis-4-methylcyclohexanol, one substituent must be in an axial position while the other is in an equatorial position. The more stable chair conformation will have the bulkier methyl group in the equatorial position to minimize steric strain, forcing the smaller hydroxyl group into the axial position.[10]
Quantitative Data
The physical and spectroscopic properties of the cis and trans isomers of this compound are distinct. A summary of key quantitative data is presented below.
| Property | cis-4-Methylcyclohexanol | trans-4-Methylcyclohexanol | Mixture of Isomers |
| Molecular Formula | C₇H₁₄O[2] | C₇H₁₄O | C₇H₁₄O[1][3][6] |
| Molecular Weight | 114.19 g/mol [2] | 114.19 g/mol | 114.19 g/mol [5][6][7] |
| CAS Number | 7731-28-4[2] | 7731-29-5 | 589-91-3[1][3][5] |
| Boiling Point | Not specified | Not specified | 171-173 °C[5] |
| Density | Not specified | Not specified | 0.914 g/mL at 25 °C[5] |
| Refractive Index (n20/D) | Not specified | Not specified | 1.458[5] |
| Vapor Pressure | Not specified | Not specified | 1.5 mmHg (30 °C)[5] |
Spectroscopic Data Highlights [9]
| Isomer | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (Neat) |
| cis | Broad singlet for -OH proton; complex multiplets for ring protons. | Distinct chemical shifts for carbon atoms due to axial/equatorial arrangement. | Broad O-H stretch (~3300 cm⁻¹); C-H stretches (~2850-2950 cm⁻¹); C-O stretch (~1050 cm⁻¹). |
| trans | Broad singlet for -OH proton; different multiplet patterns for ring protons compared to the cis isomer. | Different chemical shifts for carbon atoms compared to the cis isomer due to diequatorial arrangement. | Broad O-H stretch (~3300 cm⁻¹); C-H stretches (~2850-2950 cm⁻¹); C-O stretch (~1070 cm⁻¹). |
Experimental Protocols
Synthesis of this compound Isomers
The stereoisomers of this compound are commonly synthesized via the reduction of 4-methylcyclohexanone (B47639). The stereochemical outcome of this reduction is dependent on the choice of the reducing agent.[9]
Protocol: Reduction of 4-Methylcyclohexanone with Sodium Borohydride (B1222165) [9]
-
Dissolution : Dissolve 4-methylcyclohexanone in ethanol (B145695) within a round-bottom flask.
-
Cooling : Cool the solution in an ice bath to 0 °C.
-
Reduction : While stirring, slowly add sodium borohydride (NaBH₄) in portions to the cooled solution. The less hindered equatorial attack of the hydride on the carbonyl group is favored, typically leading to a higher yield of the trans isomer.
-
Quenching : After the reaction is complete (monitored by TLC), slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Extraction : Extract the product into an organic solvent such as diethyl ether.
-
Washing : Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, a mixture of cis and trans isomers.
-
Purification : The isomers can be separated by column chromatography on silica (B1680970) gel.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy [9]
-
Sample Preparation : Prepare a solution of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing : Process the raw data (including Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Referencing : Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy [9]
-
Sample Preparation : Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition : Record the spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analysis : Identify the characteristic absorption bands, particularly the broad O-H stretching band and the C-O stretching band, to confirm the presence of the alcohol functional group.
References
- 1. Cyclohexanol, 4-methyl- [webbook.nist.gov]
- 2. Cyclohexanol, 4-methyl-, cis- [webbook.nist.gov]
- 3. Cyclohexanol, 4-methyl- [webbook.nist.gov]
- 4. This compound [stenutz.eu]
- 5. 4-甲基环己醇,顺反异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. GSRS [precision.fda.gov]
- 7. This compound (cis- and trans- mixture) [cymitquimica.com]
- 8. This compound | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. brainly.com [brainly.com]
An In-depth Technical Guide to the Acid-Catalyzed Dehydration of 4-Methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-catalyzed dehydration of 4-methylcyclohexanol, a classic elimination reaction in organic chemistry. The document details the underlying E1 mechanism, including potential carbocation rearrangements, and presents experimental protocols for conducting the reaction and analyzing the resulting product mixture. Quantitative data on product distribution is summarized to illustrate the factors influencing the formation of various methylcyclohexene isomers.
Core Reaction Mechanism: An E1 Pathway with Carbocation Rearrangements
The acid-catalyzed dehydration of this compound proceeds via a unimolecular elimination (E1) mechanism. This multi-step process is initiated by the protonation of the hydroxyl group, followed by the formation of a carbocation intermediate, and culminates in the formation of a double bond through deprotonation.[1][2]
Step 1: Protonation of the Hydroxyl Group The reaction is initiated by the protonation of the hydroxyl group of this compound by a strong acid catalyst, typically phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄). This converts the poor leaving group (-OH) into a good leaving group (H₂O).
Step 2: Formation of a Secondary Carbocation The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the C4 position of the cyclohexane (B81311) ring.
Step 3: Carbocation Rearrangement (1,2-Hydride Shift) The initially formed secondary carbocation can undergo rearrangement to form a more stable tertiary carbocation. This occurs via a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon migrates to the positively charged carbon. This rearrangement is a key factor in the formation of multiple alkene isomers.
Step 4: Deprotonation to Form Alkene Products A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a carbon-carbon double bond, yielding a mixture of methylcyclohexene isomers. The major products are typically 4-methylcyclohexene (B165706), 3-methylcyclohexene (B1581247), and 1-methylcyclohexene.[3] The distribution of these products is influenced by factors such as reaction time and temperature.
The "Evelyn Effect" has been observed in this reaction, where the product distribution changes over the course of the reaction, with the proportion of rearranged products increasing with longer reaction times.[3][4]
Visualizing the Reaction Pathway
The following diagram illustrates the E1 mechanism for the dehydration of this compound, including the carbocation rearrangement.
Caption: E1 dehydration mechanism of this compound.
Quantitative Analysis of Product Distribution
The relative amounts of the different methylcyclohexene isomers formed depend on the reaction conditions. The following table summarizes representative data from a study on the dehydration of this compound with phosphoric acid, illustrating the "Evelyn Effect."[4]
| Fraction | 4-Methylcyclohexene (%) | 1-Methylcyclohexene (%) | 3-Methylcyclohexene (%) |
| First Fraction | 74.35 | 10.61 | Not Reported |
| Second Fraction | 67.88 | 29.52 | Not Reported |
Another study reports the formation of approximately 80% 4-methylcyclohexene (I), 15% 3-methylcyclohexene (II), and 5% 1-methylcyclohexene (III) at early reaction times, which changes to 65%, 20%, and 15% respectively at longer times.[3]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of the dehydration products of this compound are provided below.
Protocol 1: Dehydration of this compound using Phosphoric and Sulfuric Acid[5][6][7]
This protocol describes a microscale procedure for the dehydration of this compound.
Materials:
-
This compound (1.5 mL)
-
85% Phosphoric acid (0.40 mL)
-
Concentrated Sulfuric acid (6 drops)
-
Anhydrous sodium sulfate
-
Saturated sodium chloride solution
-
5-mL conical vial
-
Hickman distillation head
-
Water-cooled condenser
-
Spin vane
-
Heating mantle or sand bath
-
3-mL conical vial
-
Pasteur pipettes
Procedure:
-
To a pre-weighed 5-mL conical vial, add 1.5 mL of this compound and determine the exact mass.
-
Carefully add 0.40 mL of 85% phosphoric acid and six drops of concentrated sulfuric acid to the vial.
-
Add a spin vane, and assemble a distillation apparatus using a Hickman head and a water-cooled condenser.
-
Heat the mixture to 160-180 °C while stirring.
-
Collect the distillate in the well of the Hickman head and periodically transfer it to a clean 3-mL conical vial.
-
Continue distillation until no more product is collected.
-
Wash the distillate with a small volume of saturated sodium chloride solution to remove any acidic impurities.
-
Separate the aqueous layer and dry the organic layer over anhydrous sodium sulfate.
-
Carefully transfer the dried product to a pre-weighed vial and determine the yield.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Products[8]
This protocol outlines the analysis of the product mixture to determine the relative abundance of the methylcyclohexene isomers.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for hydrocarbon separation (e.g., DB-5ms or equivalent)
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Flow Rate: 1-2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40-50 °C, hold for 2-5 minutes
-
Ramp: 5-10 °C/min to 150-200 °C
-
Hold at final temperature for 2-5 minutes
-
-
Split Ratio: 50:1 or as appropriate for sample concentration
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-200
-
Scan Speed: Optimized for chromatographic peak width
Procedure:
-
Prepare a dilute solution of the product mixture in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra for each eluting peak.
-
Identify the methylcyclohexene isomers by comparing their retention times and mass spectra to those of known standards or library data.
-
Determine the relative percentage of each isomer by integrating the corresponding peaks in the TIC.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and analysis of 4-methylcyclohexene.
Caption: General workflow for the synthesis and analysis.
References
Dehydration of 4-Methylcyclohexanol via E1 Elimination: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the E1 elimination reaction for the dehydration of 4-methylcyclohexanol. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the reaction mechanism, experimental protocols, and quantitative analysis of products.
Core Concepts: The E1 Elimination Mechanism
The acid-catalyzed dehydration of this compound is a classic example of a unimolecular elimination (E1) reaction. This multi-step process is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This protonation converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).
The subsequent steps involve:
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation intermediate at the carbon where the hydroxyl group was attached. The formation of this carbocation is the rate-determining step of the E1 reaction.
-
Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the carbon-hydrogen bond then form a new pi bond, resulting in the formation of an alkene.
Due to the formation of a carbocation intermediate, rearrangements can occur to form more stable carbocations. In the case of the 4-methylcyclohexyl carbocation, a hydride shift can lead to the formation of a more stable tertiary carbocation, resulting in a mixture of alkene products. The primary products are 4-methylcyclohexene, 3-methylcyclohexene, and 1-methylcyclohexene.
Quantitative Analysis of Product Distribution
The dehydration of this compound typically yields a mixture of isomeric alkenes. The relative abundance of these products can be quantified using gas chromatography-mass spectrometry (GC-MS). The product distribution is influenced by factors such as reaction time and temperature, a phenomenon sometimes referred to as the "Evelyn Effect," where the product ratio changes over the course of the reaction.
Below is a summary of representative quantitative data on the product distribution from the dehydration of this compound.
| Product | Boiling Point (°C) | Percentage in Fraction 1 | Percentage in Fraction 2 |
| 4-Methylcyclohexene | 102 | 74.35% | 67.88% |
| 1-Methylcyclohexene | 110 | 10.61% | 29.52% |
| 3-Methylcyclohexene | 104 | - | - |
Data adapted from a study observing the Evelyn Effect in the dehydration of this compound. The two fractions represent samples taken at different times during the distillation, with Fraction 2 being collected after Fraction 1.
Experimental Protocols
The following is a detailed methodology for the dehydration of this compound and the subsequent analysis of the products.
Synthesis of 4-Methylcyclohexene
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound, 85% phosphoric acid, and a few drops of concentrated sulfuric acid. A common ratio is approximately 7.5 mL of this compound, 2.0 mL of 85% phosphoric acid, and 30 drops of concentrated sulfuric acid.
-
Set up a simple distillation apparatus with a heating mantle, the reaction flask, a condenser, and a receiving flask.
-
Heat the reaction mixture to a temperature of 160-180 °C.
-
The alkene products and water will co-distill. Collect the distillate, which will appear as two layers (an aqueous layer and an organic layer).
-
Continue the distillation until no more product is collected in the receiving flask.
Purification of the Alkene Products
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate with a saturated sodium chloride (brine) solution to remove the majority of the water and any acid that may have co-distilled.
-
Separate the organic layer (top layer) from the aqueous layer (bottom layer).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant or filter the dried liquid to remove the drying agent. The resulting liquid is the purified mixture of methylcyclohexene isomers.
Product Analysis
Qualitative Analysis:
-
Bromine Test: The presence of alkenes can be confirmed by adding a few drops of a bromine solution (e.g., in dichloromethane) to a small sample of the product. The disappearance of the bromine color indicates the presence of a carbon-carbon double bond.
-
Potassium Permanganate (B83412) (Baeyer's) Test: Adding a potassium permanganate solution to the product will result in the purple solution turning brown (formation of MnO₂) if an alkene is present.
Quantitative Analysis (GC-MS):
-
Prepare a dilute solution of the purified product in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Inject a small volume (typically 1 µL) of the sample into a gas chromatograph coupled with a mass spectrometer.
-
The different methylcyclohexene isomers will separate based on their boiling points and interactions with the GC column, resulting in distinct peaks in the chromatogram.
-
The mass spectrometer will provide fragmentation patterns for each peak, confirming the identity of the isomers.
-
The relative area of each peak in the chromatogram corresponds to the relative amount of each isomer in the mixture, allowing for the calculation of the product distribution percentages.
Visualizing the Process
Reaction Mechanism
Caption: The E1 mechanism for the dehydration of this compound.
Experimental Workflow
Caption: A generalized workflow for the synthesis and analysis of methylcyclohexenes.
In-Depth Technical Guide to Carbocation Formation from 4-Methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the formation of carbocations from 4-methylcyclohexanol, a cornerstone reaction in organic chemistry with significant implications in synthetic pathways and mechanistic studies. This document details the underlying E1 elimination mechanism, including the critical role of carbocation rearrangements, and presents quantitative data on product distribution. Detailed experimental protocols for both the synthesis and analysis of the resulting alkene isomers are provided to facilitate replication and further investigation.
Core Principles: The E1 Dehydration of this compound
The acid-catalyzed dehydration of this compound proceeds via a unimolecular elimination (E1) mechanism. This multi-step process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure of the water molecule generates a secondary carbocation. This intermediate is susceptible to a 1,2-hydride shift, a rearrangement that results in the formation of a more stable tertiary carbocation. Finally, deprotonation from a carbon adjacent to the carbocation center yields a mixture of alkene isomers.[1][2]
The reaction is governed by both kinetic and thermodynamic factors, leading to a product distribution that can vary with reaction time, a phenomenon known as the "Evelyn effect".[2]
Reaction Mechanism and Carbocation Rearrangement
The accepted mechanism for the acid-catalyzed dehydration of this compound involves the following key steps:
-
Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group in this compound is protonated by the acid catalyst (e.g., H₃PO₄ or H₂SO₄), forming an oxonium ion.[1][2]
-
Formation of a Secondary Carbocation: The protonated hydroxyl group departs as a water molecule, a stable leaving group, resulting in the formation of a secondary carbocation at the C4 position of the cyclohexane (B81311) ring.[1]
-
1,2-Hydride Shift (Rearrangement): A hydrogen atom from an adjacent carbon atom (C3 or C5) migrates with its bonding electrons to the positively charged carbon. This rearrangement, known as a 1,2-hydride shift, leads to the formation of a more stable tertiary carbocation at the C1 position.[3][4][5] This rearrangement is a rapid and thermodynamically favorable process.[6]
-
Deprotonation and Alkene Formation: A base (typically water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation center, leading to the formation of a double bond and yielding a mixture of alkene isomers.[1][2]
The initial secondary carbocation can also be deprotonated directly, leading to the formation of 4-methylcyclohexene (B165706). However, the rearrangement to the more stable tertiary carbocation is a significant competing pathway that leads to the formation of 1-methylcyclohexene and 3-methylcyclohexene (B1581247).
Data Presentation: Product Distribution of Alkene Isomers
The dehydration of this compound yields a mixture of three primary alkene isomers: 4-methylcyclohexene, 3-methylcyclohexene, and 1-methylcyclohexene. The relative abundance of these isomers is influenced by the reaction conditions and duration, reflecting a interplay between kinetic and thermodynamic control.
Under conditions of kinetic control (shorter reaction times, lower temperatures), the product distribution is determined by the relative rates of formation of the different carbocation intermediates and their subsequent deprotonation products. At longer reaction times and higher temperatures, the reaction approaches thermodynamic equilibrium, and the product distribution is governed by the relative stabilities of the alkene isomers.[7]
The "Evelyn effect" describes the observed change in the product ratio over the course of the reaction. Initially, the kinetically favored products are more abundant. As the reaction progresses, the product mixture equilibrates towards the thermodynamically more stable isomers.[2]
Table 1: Product Distribution of Alkene Isomers from the Dehydration of this compound
| Reaction Time | 4-Methylcyclohexene (%) | 3-Methylcyclohexene (%) | 1-Methylcyclohexene (%) | Reference |
| Early | ~80 | ~15 | ~5 | [8] |
| Longer | ~65 | ~20 | ~15 | [8] |
Experimental Protocols
Acid-Catalyzed Dehydration of this compound
This protocol outlines a typical procedure for the dehydration of this compound using a mixture of phosphoric and sulfuric acids.
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Boiling chips
-
Round-bottom flask
-
Distillation apparatus (Hickman still or simple distillation setup)
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
To a 50 mL round-bottom flask, add 7.5 mL of this compound.
-
Carefully add 2.0 mL of 85% phosphoric acid and 30 drops of concentrated sulfuric acid to the flask.
-
Add a few boiling chips to the flask to ensure smooth boiling.
-
Assemble a distillation apparatus. The receiving flask should be cooled in an ice bath to minimize the loss of the volatile alkene products.
-
Heat the reaction mixture gently with a heating mantle.
-
Collect the distillate, which will be a mixture of the alkene products and water, until no more liquid distills over.
-
Transfer the distillate to a separatory funnel and wash it with 10 mL of saturated sodium chloride solution to remove any remaining acid.
-
Separate the organic layer (top layer) and transfer it to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes.
-
Decant the dried liquid into a pre-weighed vial to determine the yield.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the separation and identification of the methylcyclohexene isomers using GC-MS.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 100 °C
-
Hold: 2 minutes at 100 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-200
Procedure:
-
Prepare a dilute solution of the product mixture in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject 1 µL of the sample into the GC-MS system.
-
Acquire the data using the parameters listed above.
-
Identify the peaks corresponding to 4-methylcyclohexene, 3-methylcyclohexene, and 1-methylcyclohexene based on their mass spectra and retention times. The expected elution order is 4-methylcyclohexene < 3-methylcyclohexene < 1-methylcyclohexene.
-
Integrate the peak areas to determine the relative percentages of each isomer in the product mixture.
Mandatory Visualizations
Caption: Reaction mechanism for the acid-catalyzed dehydration of this compound.
Caption: Experimental workflow for the synthesis and analysis of methylcyclohexene isomers.
Caption: Potential energy diagram illustrating kinetic vs. thermodynamic control.
References
- 1. benchchem.com [benchchem.com]
- 2. Evelyn effect - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Khan Academy [khanacademy.org]
- 5. Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of 4-Methylcyclohexanol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of 4-methylcyclohexanol. Differentiating between these stereoisomers is crucial in various fields, including drug development, where specific stereochemistry can significantly impact biological activity. This document presents a detailed comparison of their Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopic data, along with the experimental protocols for data acquisition.
Stereoisomeric Relationship
The cis and trans isomers of this compound are distinguished by the relative orientation of the hydroxyl (-OH) and methyl (-CH₃) groups on the cyclohexane (B81311) ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly minor structural difference leads to distinct spectroscopic signatures that allow for their unambiguous identification.[1]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the cis and trans isomers of this compound, allowing for a direct comparison of their characteristic signals.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the most prominent feature is the O-H stretching vibration, which is characteristic of alcohols.
| Functional Group | cis-4-Methylcyclohexanol | trans-4-Methylcyclohexanol |
| O-H Stretch (alcohol) | Broad peak, ~3200-3600 cm⁻¹ | Broad peak, ~3200-3600 cm⁻¹ |
| C-H Stretch (alkane) | ~2850-3000 cm⁻¹ | ~2850-3000 cm⁻¹ |
| C-O Stretch (alcohol) | ~1050-1250 cm⁻¹ | ~1050-1250 cm⁻¹ |
While the IR spectra for both isomers are broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for differentiation, though NMR spectroscopy is generally more definitive for distinguishing stereoisomers. The presence of a broad O-H stretching band is a key indicator for the alcohol functional group in both isomers.[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of each hydrogen atom in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃).
| Proton Assignment | cis-4-Methylcyclohexanol (δ, ppm) | trans-4-Methylcyclohexanol (δ, ppm) |
| H-1 (CH-OH) | ~4.0 (multiplet) | ~3.5 (multiplet) |
| H-4 (CH-CH₃) | ~1.4 (multiplet) | ~1.2 (multiplet) |
| -CH₃ | ~0.9 (doublet) | ~0.9 (doublet) |
| Cyclohexane Ring Protons | ~1.2 - 2.0 (multiplets) | ~1.0 - 2.1 (multiplets) |
Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the concentration of the sample.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts (δ) are reported in parts per million (ppm). The data below was acquired in deuterated chloroform (CDCl₃).
| Carbon Assignment | cis-4-Methylcyclohexanol (δ, ppm) | trans-4-Methylcyclohexanol (δ, ppm) |
| C-1 (CH-OH) | ~66.0 | ~70.5 |
| C-4 (CH-CH₃) | ~30.0 | ~32.5 |
| -CH₃ | ~21.0 | ~22.5 |
| C-2, C-6 | ~33.0 | Not specified |
| C-3, C-5 | ~30.5 | Not specified |
Source for ¹H and ¹³C NMR data: Benchchem.[1]
Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A small amount of the purified this compound isomer is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), inside an NMR tube.[1][3]
-
Data Acquisition : The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[1]
-
Data Processing : The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.[1] The spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) : A drop of the neat liquid sample is placed directly on the crystal of an ATR accessory.[1][5] This is a common and convenient method for liquid samples.
-
Sample Preparation (Thin Film) : Alternatively, a thin film of the liquid can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[1][5]
-
Data Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1] The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹).[1]
-
Data Processing : A background spectrum (of the empty ATR crystal or clean salt plates) is recorded and automatically subtracted from the sample spectrum to remove any interference from the atmosphere (e.g., CO₂ and water vapor).
Visualization of Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflows for the synthesis, analysis, and differentiation of this compound isomers.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound isomers.
Caption: Logical workflow for distinguishing cis and trans-4-methylcyclohexanol isomers using NMR data.
References
4-Methylcyclohexanol (CAS 589-91-3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methylcyclohexanol (CAS 589-91-3), a versatile alicyclic alcohol. It details the compound's core chemical and physical properties, safety and handling protocols, and established experimental procedures. This document is intended to serve as a foundational resource for professionals in research, chemical synthesis, and drug development, offering meticulously organized data and procedural diagrams to support laboratory applications.
Chemical and Physical Properties
This compound is a colorless, viscous liquid that exists as a mixture of cis and trans isomers. It is primarily used as a solvent and as a chemical intermediate in the synthesis of other organic compounds.[1]
General and Structural Properties
| Property | Value | Reference(s) |
| CAS Number | 589-91-3 | [2] |
| Molecular Formula | C₇H₁₄O | [2] |
| Molecular Weight | 114.19 g/mol | |
| IUPAC Name | 4-methylcyclohexan-1-ol | [2] |
| Synonyms | p-Methylcyclohexanol, Hexahydro-p-cresol, 4-Methylhexalin | [2][3] |
| InChI | InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3 | |
| InChI Key | MQWCXKGKQLNYQG-UHFFFAOYSA-N | |
| SMILES | CC1CCC(O)CC1 |
Physical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless viscous liquid | [1] |
| Boiling Point | 171-173 °C at 760 mmHg | |
| Melting Point | -9.2 °C (cis-isomer) | [2] |
| Density | 0.914 g/mL at 25 °C | |
| Vapor Pressure | 1.5 mmHg at 30 °C | |
| Vapor Density | 3.94 (vs. air) | |
| Refractive Index (n²⁰/D) | 1.458 | |
| Solubility | Poor in water | [2] |
| logP (Octanol/Water) | 1.79 | [2] |
| Autoignition Temp. | 295 °C (563 °F) | [2] |
| Flash Point | 70 °C (158 °F) - closed cup | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol functional group. Strong peaks are also observed in the 2850-3000 cm⁻¹ region due to C-H stretching.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides signals corresponding to the protons on the cyclohexane (B81311) ring, the methyl group, and the hydroxyl group. The chemical shifts and splitting patterns can be used to distinguish between the cis and trans isomers.[6][7][8]
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the seven carbon atoms in the molecule, with the carbon atom attached to the hydroxyl group appearing most downfield.
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry of this compound typically shows a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns lead to significant peaks at m/z 96 (loss of H₂O), 81, 70, and 57 (base peak).[2][9][10]
Safety and Handling
This compound is classified as a combustible liquid and can cause irritation. Proper safety precautions are mandatory when handling this compound.
Hazard Identification
| Hazard Statement | GHS Code | Description | Reference(s) |
| Combustible Liquid | H227 | ||
| Harmful if swallowed | H302 | [2] | |
| Harmful in contact with skin | H312 | [2] | |
| Causes skin irritation | H315 | [2] | |
| Causes serious eye irritation | H319 | [2] | |
| Harmful if inhaled | H332 | [2] |
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Biological Activity
The primary documented biological activity of this compound is its role as a semiochemical. It has been identified as an oviposition attractant for certain mosquito species, including Aedes triseriatus.[11] Its mechanism of action is believed to involve interaction with olfactory receptors in the mosquito antennae, guiding egg-laying females to suitable sites. It is also used in research to study odorant responses and olfactory learning in model organisms like Drosophila melanogaster.[3] No specific drug-like signaling pathways in mammals have been identified in the reviewed literature.
Experimental Protocols
The most common laboratory application of this compound is its use as a starting material for the synthesis of 4-Methylcyclohexene (B165706) via acid-catalyzed dehydration.
Synthesis of 4-Methylcyclohexene
This protocol details the E1 elimination reaction to produce 4-methylcyclohexene. The product is continuously removed from the reaction mixture by distillation to shift the equilibrium toward the product, in accordance with Le Châtelier's principle.[12]
Materials:
-
This compound (mixture of cis/trans isomers)
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Calcium Chloride (CaCl₂)
-
Anti-bumping granules or magnetic stir bar
Apparatus:
-
Round-bottom flask or conical vial
-
Simple distillation apparatus (e.g., Hickman head or standard setup) with a condenser
-
Heating mantle or sand bath
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, 85% phosphoric acid, and a few drops of concentrated sulfuric acid. For a microscale reaction, typical volumes are 1.5 mL of this compound, 0.40 mL of 85% H₃PO₄, and 6 drops of concentrated H₂SO₄.[4] Add anti-bumping granules or a stir bar.
-
Distillation: Assemble the distillation apparatus. Gently heat the reaction mixture to a temperature between 160-180 °C.[4] The lower-boiling products, 4-methylcyclohexene (b.p. 101-102 °C) and water (b.p. 100 °C), will co-distill.[13] Collect the distillate in a receiving flask, which can be cooled in an ice bath.
-
Product Isolation (Workup):
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate with a saturated NaCl solution (brine). This helps to remove any residual acid and decreases the solubility of the organic product in the aqueous layer.[14]
-
Allow the layers to separate and discard the lower aqueous layer.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of a drying agent like anhydrous sodium sulfate.[4] Swirl the flask and allow it to stand for 10-15 minutes until the liquid becomes clear.
-
Final Purification: Carefully decant or filter the dried product into a pre-weighed vial to determine the final yield. For higher purity, a final simple distillation of the dried product can be performed.
Caption: Workflow for the synthesis of 4-methylcyclohexene.
Gas Chromatography (GC) Analysis
GC is an effective technique for analyzing the purity of the synthesized 4-methylcyclohexene and identifying the presence of any starting material or byproducts.[15][16]
Materials:
-
Dried 4-methylcyclohexene product
-
Volatile solvent (e.g., acetone (B3395972) or dichloromethane)
-
GC vials
Apparatus:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Appropriate capillary column (e.g., non-polar or semi-polar)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute sample by adding one drop of the dried product to approximately 1 mL of a volatile solvent in a GC vial. This prevents column overloading.[16]
-
Instrument Setup (Example Conditions):
-
Column: Non-polar column (e.g., DB-1 or similar).
-
Injector Temperature: 200 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 5-10 °C/min to 150 °C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Injection: Using a microsyringe, inject 0.2-1.0 µL of the prepared sample into the GC injection port.
-
Data Acquisition: Start the data acquisition program and allow the chromatogram to develop fully.
-
Data Analysis:
-
Identify the peaks based on their retention times by comparing them to known standards if available. 4-Methylcyclohexene will have a shorter retention time than the starting this compound.
-
Integrate the area under each peak.
-
Calculate the relative percentage of each component in the mixture to assess product purity and the ratio of any isomeric byproducts.
-
Caption: General workflow for GC analysis of reaction products.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. Cyclohexanol, 4-methyl- [webbook.nist.gov]
- 6. This compound(589-91-3) 1H NMR spectrum [chemicalbook.com]
- 7. CIS-4-METHYLCYCLOHEXANOL(7731-28-4) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound(589-91-3) MS [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Controlling mosquitoes with semiochemicals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. personal.utdallas.edu [personal.utdallas.edu]
- 13. homework.study.com [homework.study.com]
- 14. Preparation of 4-methylcyclohexene From Dehydration of this compound | Augusta University - Edubirdie [edubirdie.com]
- 15. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 16. benchchem.com [benchchem.com]
The Evelyn Effect in Alcohol Dehydration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Evelyn Effect is a phenomenon observed in organic chemistry during the acid-catalyzed dehydration of specific substituted cyclohexanols, most notably 2-methylcyclohexanol (B165396). It is characterized by a change in the ratio of alkene products as the reaction progresses over time. Initially, the reaction favors the formation of the more stable, thermodynamically preferred alkene. However, as the reaction continues, the product distribution shifts towards the kinetically favored product. This guide provides an in-depth analysis of the Evelyn Effect, including its mechanistic underpinnings, detailed experimental protocols for its observation, and a summary of the quantitative data that defines this effect.
Introduction
The Evelyn Effect derives its name from a serendipitous discovery made by Professor David Todd at Pomona College.[1] While performing an acid-catalyzed dehydration of 2-methylcyclohexanol, an interruption midway through the distillation process led to the separate collection and analysis of two product fractions.[1][2] Surprisingly, the composition of the earlier fraction differed significantly from that of the later fraction, revealing a dynamic change in the product ratio over the course of the reaction.[1][2] This observation runs counter to the simple expectation that a single, most stable product will be consistently favored under constant reaction conditions.
The dehydration of 2-methylcyclohexanol can yield three possible alkene products: 1-methylcyclohexene, 3-methylcyclohexene (B1581247), and methylenecyclohexane.[1] The Evelyn Effect specifically refers to the changing ratio of 1-methylcyclohexene to 3-methylcyclohexene as the distillation proceeds.
Mechanistic Basis of the Evelyn Effect
The dehydration of 2-methylcyclohexanol proceeds via a combination of E1 (elimination, unimolecular) and E2 (elimination, bimolecular) mechanisms. The interplay between these pathways and the stereochemistry of the starting material (a mixture of cis and trans isomers) is central to understanding the Evelyn Effect.
The key factors influencing the product distribution are:
-
Different Reaction Rates of Isomers: The cis and trans isomers of 2-methylcyclohexanol react at different rates. The cis isomer is known to dehydrate significantly faster than the trans isomer.[1]
-
Competing E1 and E2 Pathways: The reaction can proceed through both E1 and E2 mechanisms. The E1 pathway involves the formation of a carbocation intermediate, which can then rearrange, while the E2 pathway is a concerted reaction.
-
Kinetic vs. Thermodynamic Control: The changing product ratio is a classic example of a reaction shifting from kinetic to thermodynamic control. Initially, the faster-reacting isomer and pathway dominate, producing the kinetically favored product. As the reaction progresses and the initial reactant is consumed, the slower-reacting isomer and pathway contribute more significantly, leading to a product mixture that reflects greater thermodynamic stability.
Signaling Pathway Diagram
Caption: Proposed mechanistic pathways for the dehydration of 2-methylcyclohexanol, illustrating the competing reactions that give rise to the Evelyn Effect.
Quantitative Data
The hallmark of the Evelyn Effect is the quantifiable change in product composition over time. The following table summarizes typical results obtained from the gas chromatographic analysis of fractions collected at different stages of the distillation.
| Distillation Fraction | % 1-Methylcyclohexene | % 3-Methylcyclohexene | % Methylenecyclohexane |
| Early Fraction | ~77-93% | ~2-7% | Trace |
| Late Fraction | ~55-60% | ~30-40% | Trace |
Note: The exact percentages can vary depending on the specific reaction conditions, including the initial cis/trans ratio of the starting material and the distillation rate.[1][3]
Experimental Protocol
The observation of the Evelyn Effect is a common experiment in undergraduate organic chemistry laboratories. The following is a detailed protocol for this procedure.
Materials:
-
2-methylcyclohexanol (mixture of cis and trans isomers)
-
9M Sulfuric acid (H₂SO₄) or 85% Phosphoric acid (H₃PO₄)
-
Saturated sodium chloride solution (brine)
-
Anhydrous calcium chloride (CaCl₂)
-
Boiling chips
-
Fractional distillation apparatus
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Gas chromatograph (GC) with an appropriate column
Experimental Workflow Diagram
Caption: A stepwise workflow for the experimental observation of the Evelyn Effect.
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-methylcyclohexanol and the acid catalyst (e.g., 9M H₂SO₄ or 85% H₃PO₄) in an appropriate ratio (typically a 2:1 molar ratio of alcohol to acid is sufficient). Add a few boiling chips.
-
Fractional Distillation: Assemble a fractional distillation apparatus. Heat the reaction mixture gently using a heating mantle.
-
Collection of Fractions:
-
Collect the first fraction of the distillate (the "early fraction") until approximately one-third to one-half of the expected product has been collected.
-
Replace the receiving flask and continue the distillation to collect the second fraction (the "late fraction").
-
-
Workup: For each fraction separately:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining acid and water-soluble impurities.
-
Separate the aqueous layer and drain the organic layer into a clean, dry Erlenmeyer flask.
-
-
Drying: Add anhydrous calcium chloride to the organic layer to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Gas Chromatography (GC) Analysis:
-
Carefully decant the dried product from the drying agent.
-
Inject a small sample of each fraction into a gas chromatograph.
-
Record the chromatograms and integrate the peak areas corresponding to 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane.
-
-
Data Analysis: Calculate the relative percentage of each product in both the early and late fractions. The change in these percentages between the two fractions demonstrates the Evelyn Effect.
Conclusion
The Evelyn Effect is a compelling illustration of the principles of reaction kinetics and thermodynamics in organic synthesis. It highlights how the stereochemistry of reactants and the competition between different reaction mechanisms can lead to a dynamic product distribution over time. For researchers and professionals in drug development, understanding such nuanced reaction behaviors is crucial for process optimization, impurity profiling, and ensuring the consistent production of the desired chemical entity. The experimental protocol detailed herein provides a robust method for observing and quantifying this fascinating phenomenon.
References
Protonation of the Hydroxyl Group in 4-Methylcyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protonation of hydroxyl groups is a fundamental and critical step in a vast array of organic reactions. In the context of medicinal chemistry and drug development, understanding the intricacies of this process is paramount for predicting reaction mechanisms, controlling reaction pathways, and designing synthetic routes for complex molecules. 4-Methylcyclohexanol, a simple yet illustrative cyclic alcohol, serves as an excellent model system for studying the protonation of a hydroxyl group on a cyclohexane (B81311) ring, a common structural motif in many pharmaceutical compounds.
This technical guide provides an in-depth analysis of the protonation of the hydroxyl group in this compound. It covers the reaction mechanism, relevant quantitative data, detailed experimental protocols for characterization and synthesis, and visualizations of the key processes.
Reaction Mechanism and Energetics
The protonation of the hydroxyl group in this compound is a rapid and reversible acid-base reaction. The lone pair of electrons on the oxygen atom of the hydroxyl group acts as a Lewis base, attacking a proton (H⁺) from an acidic species. This process forms a protonated alcohol, also known as an alkyloxonium ion.
This initial protonation is a crucial activation step for subsequent reactions, such as nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The hydroxyl group (-OH) is a poor leaving group; however, upon protonation, it is converted into a water molecule (-OH₂⁺), which is an excellent leaving group.
The overall process can be represented as follows:
This compound + H-A ⇌ 4-Methylcyclohexyloxonium ion + A⁻
Where H-A represents a generic acid.
Logical Flow of Protonation and Subsequent Reactions
The Versatility of 4-Methylcyclohexanol in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcyclohexanol, a readily available and versatile alicyclic alcohol, serves as a valuable starting material and intermediate in a diverse array of organic transformations. Its conformational flexibility and the reactivity of its hydroxyl group make it a key building block in the synthesis of alkenes, ketones, esters, and ethers. Furthermore, its strategic importance is highlighted in the pharmaceutical industry, particularly as a precursor to a crucial intermediate in the synthesis of the widely-used antidiabetic drug, glimepiride. This technical guide provides an in-depth exploration of the primary applications of this compound in organic synthesis, complete with detailed experimental protocols, quantitative data, and mechanistic pathways to aid researchers and drug development professionals in their synthetic endeavors.
Dehydration to 4-Methylcyclohexene (B165706)
The acid-catalyzed dehydration of this compound is a classic and efficient method for the synthesis of 4-methylcyclohexene, a useful intermediate in the production of various organic compounds. The reaction typically proceeds through an E1 elimination mechanism.
Experimental Protocol: Acid-Catalyzed Dehydration
A detailed experimental protocol for the dehydration of this compound is outlined below.
| Step | Procedure |
| 1. Reagent Preparation | In a round-bottom flask equipped with a magnetic stirrer, combine this compound and a catalytic amount of a strong acid, such as phosphoric acid or sulfuric acid. |
| 2. Reaction Setup | Assemble a fractional distillation apparatus connected to the reaction flask. This allows for the continuous removal of the lower-boiling product, 4-methylcyclohexene, driving the equilibrium towards the product side. |
| 3. Reaction Execution | Heat the reaction mixture to a temperature slightly above the boiling point of 4-methylcyclohexene (101-102°C) but below that of this compound (171-173°C). Vigorous stirring is maintained throughout the reaction. |
| 4. Product Collection | Collect the distillate, which will be a mixture of 4-methylcyclohexene and water. |
| 5. Work-up and Purification | Wash the distillate with a saturated sodium chloride solution to remove any acid carryover. Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate). The pure 4-methylcyclohexene can be obtained by a final simple distillation. |
Quantitative Data
| Reactant/Catalyst | Molar Ratio | Reaction Time | Temperature (°C) | Yield (%) |
| This compound | 1 | 1-2 hours | 160-180 | 60-85 |
| 85% H₃PO₄ | ~0.3 | |||
| H₂SO₄ (conc.) | catalytic |
Reaction Mechanism: E1 Dehydration
The acid-catalyzed dehydration of this compound proceeds through a three-step E1 mechanism.
4-Methylcyclohexanol: A Technical Guide to its Solubility and Solvent Applications for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics and solvent applications of 4-methylcyclohexanol, a versatile alicyclic alcohol. Aimed at researchers, scientists, and professionals in the drug development sector, this document consolidates available data on its solubility in various solvents, outlines its utility as a solvent and chemical intermediate, and provides detailed experimental protocols for solubility determination. Furthermore, a key synthetic pathway illustrating its role as a precursor in the synthesis of a pharmaceutical intermediate is visualized.
Introduction
This compound (CAS No: 589-91-3) is a colorless, viscous liquid with a mild, camphor-like odor.[1] It exists as a mixture of two stereoisomers, cis and trans. This compound is recognized for its utility as a solvent and as a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1] Its molecular structure, consisting of a cyclohexane (B81311) ring with both a methyl group and a hydroxyl group, imparts a unique combination of moderate polarity and lipophilicity, influencing its solubility and solvent properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O | [2] |
| Molecular Weight | 114.19 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 171-173 °C | [3] |
| Melting Point | -41 °C | [2] |
| Density | 0.914 g/mL at 25 °C | [3] |
| Flash Point | 70 °C | [2] |
| Water Solubility | 15 mg/mL at 20°C | [4] |
| LogP | 1.79 | [5] |
Solubility Profile
Table 2: Quantitative Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water | 20 | 15 mg/mL | [4] |
Qualitatively, this compound is known to be soluble in alcohols (such as methanol (B129727) and ethanol) and ether.[4] Its "poor" or "slight" solubility in water is also noted, with a specific value provided.[1][4][5]
Solvent Applications
The solvent properties of this compound make it a valuable component in various industrial and research applications.
Industrial Applications
This compound is utilized as a solvent for a variety of substances, including:
Beyond its role as a primary solvent, it also functions as an antioxidant in lubricants and as a blending agent for textile soaps and detergents.[2][5] Additionally, it is employed as a de-greasing agent in the artificial silk industry.[3]
Applications in Drug Development
In the realm of drug development, this compound serves two primary functions: as a versatile solvent and as a key chemical intermediate.
-
Solvent in Formulations: Due to its ability to dissolve a range of organic molecules, it has potential applications in the formulation of drug substances, particularly for topical and other non-aqueous preparations.
-
Chemical Intermediate: this compound is a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and their intermediates.[1] A notable example is its use in the synthesis of trans-4-methylcyclohexylamine, an intermediate in the production of the antidiabetic drug glimepiride (B1671586).[6]
While there are mentions of the use of related cyclic alcohols in solid-phase peptide synthesis (SPPS), the specific and routine use of this compound in this application is not extensively documented in readily available literature.[7][8] However, its properties suggest potential utility in this area, for example, in the dissolution of reagents or in washing steps.
Experimental Protocol: Determination of Solubility
The following is a standardized methodology for determining the solubility of this compound in a given solvent, based on the isothermal equilibrium method.
Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Thermostatic shaker bath or magnetic stirrer with temperature control
-
Analytical balance
-
Glass vials with screw caps
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation: a. Add an excess amount of this compound to a known volume or mass of the solvent in a sealed glass vial. The presence of undissolved solute is crucial to ensure saturation. b. Place the vial in the thermostatic shaker bath set to the desired temperature. c. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium may need to be determined experimentally.
-
Sample Extraction and Filtration: a. After the equilibration period, cease agitation and allow the undissolved solid to settle. b. Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated or pre-cooled to the experimental temperature to prevent precipitation. c. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. d. Determine the mass of the collected filtrate.
-
Quantitative Analysis: a. Dilute the filtrate with the solvent to a concentration that falls within the range of the calibration curve. b. Analyze the diluted sample using GC or HPLC to determine the concentration of this compound.
-
Calculation of Solubility: a. Using the calibration curve, determine the concentration of this compound in the diluted sample. b. Back-calculate the concentration in the original saturated solution, accounting for all dilutions. c. Express the solubility in appropriate units, such as g/100 mL or mol/L.
Visualization of a Key Synthetic Application
As a chemical intermediate, this compound is a starting material for the synthesis of valuable pharmaceutical building blocks. The following diagram illustrates a simplified workflow for the synthesis of trans-4-methylcyclohexylamine, a known intermediate for the antidiabetic drug glimepiride.
Conclusion
This compound is a valuable compound for researchers and professionals in drug development and other chemical industries. Its favorable solvent properties for a range of organic materials, coupled with its role as a versatile chemical intermediate, underscore its importance. While a comprehensive quantitative solubility profile in a wide array of organic solvents remains an area for further investigation, the available data and its established applications provide a strong foundation for its use in both laboratory and industrial settings. The methodologies and synthetic pathways outlined in this guide are intended to support and inform future research and development activities involving this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. 4 METHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]
- 4. This compound, cis + trans, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
Methodological & Application
Application Note: Synthesis of 4-Methylcyclohexene via Acid-Catalyzed Dehydration of 4-Methylcyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of 4-methylcyclohexene (B165706) from 4-methylcyclohexanol is a classic example of an acid-catalyzed dehydration reaction, a fundamental method for preparing alkenes.[1][2] This elimination reaction involves the removal of a water molecule from the alcohol substrate.[3] Strong, non-nucleophilic acids such as sulfuric acid or phosphoric acid are typically employed as catalysts to protonate the hydroxyl group, converting it into a good leaving group (water).[4][5][6] The reaction equilibrium is driven forward by distilling the lower-boiling point alkene product as it is formed, a direct application of Le Châtelier's principle.[7] This application note provides a detailed protocol for this synthesis, including reaction mechanism, purification, and characterization methods.
Reaction Mechanism
The dehydration of this compound proceeds via an E1 (unimolecular elimination) mechanism.[6][7] This multi-step process involves the formation of a carbocation intermediate.
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst (e.g., H₃PO₄ or H₂SO₄), forming a protonated alcohol (an alkyloxonium ion).[5][6] This step is a rapid equilibrium.
-
Formation of a Carbocation: The protonated hydroxyl group is an excellent leaving group (water). Its departure from the molecule results in the formation of a secondary carbocation intermediate.[5][6][8] This is the rate-determining step of the reaction.
-
Deprotonation to Form the Alkene: A weak base, such as water or the conjugate base of the acid catalyst (H₂PO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation.[5] This results in the formation of the carbon-carbon double bond of 4-methylcyclohexene.
It is important to note that rearrangements can occur, leading to the formation of isomeric byproducts such as 3-methylcyclohexene (B1581247) and 1-methylcyclohexene, particularly with longer reaction times.[9]
Caption: E1 dehydration mechanism of this compound.
Experimental Protocols
3.1. Materials and Reagents
| Reagent/Material | Properties |
| This compound, C₇H₁₄O | M.W.: 114.19 g/mol , B.P.: 171-173 °C, Density: 0.914 g/mL.[7][10] A mixture of cis/trans isomers.[9] |
| 85% Phosphoric Acid, H₃PO₄ | Corrosive. |
| Concentrated Sulfuric Acid, H₂SO₄ | Corrosive, causes severe burns.[4] |
| Saturated Sodium Chloride Solution | Used for washing to reduce the solubility of the organic product in the aqueous layer.[10][11] |
| Anhydrous Sodium Sulfate (B86663), Na₂SO₄ | Drying agent. |
| 1% Potassium Permanganate (B83412), KMnO₄ | Used for unsaturation test; purple solution.[12] |
3.2. Synthesis of 4-Methylcyclohexene
This protocol is adapted from microscale laboratory procedures.[4]
-
Reaction Setup: Place 1.5 mL of this compound into a pre-weighed 5-mL conical vial and determine its mass.[4] To this, add 0.40 mL of 85% phosphoric acid and 6 drops of concentrated sulfuric acid.[4][12] Add a magnetic spin vane.
-
Distillation Assembly: Attach a Hickman distillation head fitted with a water-cooled condenser to the vial.[4] Ensure the cooling water is flowing.
-
Dehydration and Distillation: Heat the reaction mixture using a heating mantle or aluminum block to a temperature of 160-180 °C.[4][12] Stir the mixture. The lower-boiling products, 4-methylcyclohexene (B.P. 101-102 °C) and water (B.P. 100 °C), will co-distill.[7]
-
Product Collection: Periodically, use a Pasteur pipette to transfer the distillate that collects in the well of the Hickman head to a clean, capped 3-mL conical vial.[4][12] Continue the distillation until product no longer distills over.[12]
3.3. Product Isolation and Purification
-
Washing: To the collected distillate, add approximately 1 mL of saturated sodium chloride (brine) solution.[11] This will help separate the organic layer from the aqueous layer.
-
Separation: Allow the layers to separate. Carefully remove the bottom aqueous layer with a Pasteur pipette and discard it.[4]
-
Drying: Transfer the remaining organic layer (the crude 4-methylcyclohexene) to a clean, dry test tube. Add 3-4 microspatulas of anhydrous sodium sulfate to dry the product.[4] Allow it to stand for 10-15 minutes.[4][13]
-
Final Transfer: Carefully transfer the dry 4-methylcyclohexene to a pre-weighed, clean, and dry vial using a filter tip pipette to separate it from the drying agent.[12]
-
Yield Determination: Determine the mass of the final product and calculate the percent yield.
3.4. Product Characterization
-
Boiling Point Determination: Place a small amount of the purified product into a melting point capillary tube with a microcap bell and determine its boiling point using a Mel-Temp apparatus.[4]
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product and the starting material (this compound).[4] The product spectrum should show the disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the alcohol and the appearance of C=C stretch (around 1650 cm⁻¹) and =C-H stretch (around 3020 cm⁻¹) peaks, confirming the presence of the alkene.
-
Test for Unsaturation (Qualitative): To a few drops of the product, add a 1% aqueous potassium permanganate solution dropwise.[12] A positive test for an alkene is the rapid disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.[10][12]
Caption: Experimental workflow for the synthesis of 4-methylcyclohexene.
Data Presentation
The following table presents representative quantitative data for the synthesis.
| Parameter | Value | Reference/Note |
| Reactants & Catalysts | ||
| Volume of this compound | 7.5 mL | [10] |
| Density of this compound | 0.914 g/mL | [10] |
| Mass of this compound | 6.855 g | Calculated (Volume x Density) |
| Moles of this compound | 0.060 mol | [10] |
| Volume of 85% H₃PO₄ | 2.0 mL | [10] |
| Volume of conc. H₂SO₄ | 30 drops (~0.40 - 0.50 mL) | [8][10] |
| Product Information | ||
| Product Name | 4-Methylcyclohexene | |
| Molar Mass of Product (C₇H₁₂) | 96.17 g/mol | |
| Theoretical Yield (moles) | 0.060 mol | Based on 1:1 stoichiometry |
| Theoretical Yield (mass) | 5.77 g | [10] |
| Experimental Results | ||
| Actual Yield (mass) | 4.55 g | Example experimental result.[10] Yields can vary significantly.[13][14][15] |
| Percent Yield | 78.86% | [10] (Actual Yield / Theoretical Yield) x 100 |
| Boiling Point | 101-102 °C | [8] |
| Appearance | Colorless liquid | [1] |
Safety and Handling
-
Warning: Concentrated sulfuric acid and 85% phosphoric acid are highly corrosive and will cause severe skin burns upon contact.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
All procedures involving concentrated acids should be performed in a well-ventilated fume hood.
-
4-methylcyclohexene is flammable and has a strong, unpleasant odor; handle it within a fume hood.[7]
References
- 1. The Synthesis Of An Alkene this compound - 470 Words | Bartleby [bartleby.com]
- 2. docsity.com [docsity.com]
- 3. studymoose.com [studymoose.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. bartleby.com [bartleby.com]
- 6. brainly.com [brainly.com]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. homework.study.com [homework.study.com]
- 9. marmacs.org [marmacs.org]
- 10. Preparation of 4-methylcyclohexene From Dehydration of this compound | Augusta University - Edubirdie [edubirdie.com]
- 11. Solved 1. Outline a mechanism for the dehydration of | Chegg.com [chegg.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
- 15. scribd.com [scribd.com]
Application Note: Protocol for Acid-Catalyzed Dehydration of 4-Methylcyclohexanol
Abstract This application note provides a detailed protocol for the acid-catalyzed dehydration of 4-methylcyclohexanol, a classic E1 elimination reaction used to synthesize a mixture of alkene isomers. The primary product, 4-methylcyclohexene (B165706), is formed alongside rearranged isomers such as 1-methylcyclohexene and 3-methylcyclohexene. This document outlines the reaction mechanism, a step-by-step experimental procedure for microscale synthesis, methods for product isolation and characterization, and presents relevant quantitative data in a structured format. The protocol is intended for researchers in organic chemistry and drug development who require a reliable method for alkene synthesis from secondary alcohols.
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental method for the synthesis of alkenes.[1] This elimination reaction typically proceeds through an E1 mechanism for secondary and tertiary alcohols. The process involves the protonation of the alcohol's hydroxyl group by a strong acid catalyst, such as sulfuric acid or phosphoric acid, to form a good leaving group (water).[2][3] Subsequent loss of the water molecule generates a carbocation intermediate, which then loses a proton from an adjacent carbon to form the alkene.[2][3]
In the dehydration of this compound, the initially formed secondary carbocation can undergo rearrangement via a hydride shift to form a more stable tertiary carbocation, leading to a mixture of isomeric products.[4] This phenomenon is sometimes referred to as the "Evelyn Effect," where the product distribution can change over the course of the reaction.[5][6] The major products are typically 4-methylcyclohexene, 3-methylcyclohexene, and the most thermodynamically stable isomer, 1-methylcyclohexene.[5]
The equilibrium of the reaction is driven toward the products by distilling the lower-boiling point alkenes (and water) from the reaction mixture as they are formed, in accordance with Le Châtelier's Principle.[7][8]
Reaction Mechanism and Experimental Workflow
The acid-catalyzed dehydration of this compound follows an E1 (unimolecular elimination) pathway.
Reaction Mechanism
The mechanism involves three primary steps:
-
Protonation: The acid catalyst (H₃PO₄ or H₂SO₄) protonates the hydroxyl group of this compound, converting it into an alkyloxonium ion, which is a much better leaving group.[2][3]
-
Carbocation Formation: The alkyloxonium ion loses a water molecule to form a secondary carbocation intermediate.[3] This is the rate-determining step.
-
Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.[2] Due to potential carbocation rearrangement, multiple alkene isomers can be formed.[4]
Caption: E1 mechanism for the dehydration of this compound.
Experimental Workflow
The overall experimental process involves reaction setup, synthesis via distillation, product workup and purification, and finally, characterization.
Caption: General workflow for the synthesis of 4-methylcyclohexene.
Data Presentation
The following table summarizes the quantitative data for a typical microscale preparation of 4-methylcyclohexene.
| Parameter | Value | Reference |
| Reactants & Catalysts | ||
| This compound | 1.5 mL | [9] |
| 85% Phosphoric Acid (H₃PO₄) | 0.40 mL | [9] |
| Conc. Sulfuric Acid (H₂SO₄) | 6 drops | [9] |
| Physical Properties | ||
| Boiling Point of this compound | 171-173 °C | [8] |
| Boiling Point of 4-Methylcyclohexene | 101-102 °C | [8] |
| Boiling Point of Water | 100 °C | [8] |
| Yield Data (Example) | ||
| Starting amount of this compound | 7.5 mL (6.86 g) | [10] |
| Theoretical Mass of Product | 5.77 g | [10] |
| Experimental Mass of Product | 4.55 g | [10] |
| Percent Yield | 78.86% | [10] |
| Product Composition | ||
| Isomer Distribution (at early times) | ~80% 4-methylcyclohexene, ~15% 3-methylcyclohexene, ~5% 1-methylcyclohexene | [5] |
| Isomer Distribution (at longer times) | ~65% 4-methylcyclohexene, ~20% 3-methylcyclohexene, ~15% 1-methylcyclohexene | [5] |
Experimental Protocol
This protocol is adapted for a microscale synthesis.[9] Safety Precaution: Concentrated phosphoric and sulfuric acids are highly corrosive and can cause severe burns. Always wear gloves, safety goggles, and a lab coat. Handle acids in a chemical fume hood.
Materials and Reagents
-
This compound (mixture of cis/trans isomers)
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
5-mL conical reaction vial
-
Spin vane or boiling chip
-
Hickman distillation head
-
Water-cooled condenser
-
Heating mantle or sand bath
-
Pasteur pipettes
-
3-mL conical vial for collection
-
Small test tubes
Procedure
-
Reaction Setup: Place a spin vane into a tared 5-mL conical vial. Add 1.5 mL of this compound and reweigh the vial to determine the exact mass of the alcohol.[9][11]
-
Catalyst Addition: In a fume hood, carefully add 0.40 mL of 85% phosphoric acid and 6 drops of concentrated sulfuric acid to the reaction vial.[9]
-
Apparatus Assembly: Attach a Hickman distillation head and a water-cooled condenser to the vial. Turn on the cooling water.
-
Distillation: Heat the mixture using a sand bath or heating mantle to a temperature of 160-180 °C.[9] Stir the mixture if using a spin vane. The alkene product and water will co-distill and collect in the well of the Hickman head.[7]
-
Product Collection: Periodically use a Pasteur pipette to transfer the distillate from the Hickman head to a clean 3-mL conical vial. Continue the distillation until boiling in the reaction vial ceases, leaving about 0.5 mL of residue.[9]
-
Washing (Workup): Allow the collected distillate to cool and separate into two layers. Add 1 mL of saturated sodium chloride solution to the distillate. This wash helps to remove any co-distilled acid and reduces the solubility of the organic product in the aqueous layer.[7][10]
-
Layer Separation: After gentle mixing, allow the layers to fully separate. Carefully remove the bottom aqueous layer using a Pasteur pipette and discard it.[9][11]
-
Drying: Transfer the remaining organic layer to a small, dry test tube. Add a few microspatulas of anhydrous sodium sulfate to dry the product.[9] Let it stand for 10-15 minutes, capping the tube to prevent evaporation.[11]
-
Final Isolation: Carefully transfer the dry 4-methylcyclohexene product to a clean, tared vial using a filter-tip pipette to avoid transferring the drying agent. Determine the mass of the final product and calculate the percent yield.[9]
Product Characterization
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product. The success of the reaction is confirmed by the disappearance of the broad O-H stretch (around 3300 cm⁻¹) from the starting alcohol and the appearance of a C=C stretch (around 1650 cm⁻¹) and vinylic =C-H stretches (around 3025 cm⁻¹) in the product.[9]
-
Unsaturation Test (Potassium Permanganate): Add a few drops of the product to a test tube containing a dilute, purple solution of potassium permanganate (B83412) (KMnO₄). A positive test for an alkene is the rapid disappearance of the purple color and the formation of a brown precipitate (MnO₂).[7][11]
-
Gas Chromatography (GC): To determine the distribution of the different methylcyclohexene isomers, the product can be analyzed by Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).[12]
References
- 1. studylib.net [studylib.net]
- 2. brainly.com [brainly.com]
- 3. brainly.com [brainly.com]
- 4. homework.study.com [homework.study.com]
- 5. marmacs.org [marmacs.org]
- 6. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 7. scribd.com [scribd.com]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. Preparation of 4-methylcyclohexene From Dehydration of this compound | Augusta University - Edubirdie [edubirdie.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Dehydration of 4-Methylcyclohexanol Using Phosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the acid-catalyzed dehydration of 4-methylcyclohexanol to produce a mixture of methylcyclohexene isomers. This reaction is a fundamental transformation in organic synthesis and serves as a valuable case study for understanding elimination reactions and carbocation rearrangements.
Introduction
The dehydration of alcohols to alkenes is a classic and important reaction in organic chemistry. In this application, this compound, a secondary alcohol, undergoes an E1 elimination reaction when heated in the presence of a strong acid catalyst, such as phosphoric acid.[1] The reaction proceeds through a carbocation intermediate, which can lead to the formation of a mixture of isomeric alkene products: 4-methylcyclohexene (B165706), 3-methylcyclohexene (B1581247), and the thermodynamically more stable 1-methylcyclohexene. The distribution of these products can be influenced by reaction conditions such as temperature and reaction time.
Reaction Mechanism and Stereochemistry
The dehydration of this compound with phosphoric acid follows an E1 (unimolecular elimination) mechanism.[1]
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of this compound by phosphoric acid. This converts the poor leaving group (-OH) into a good leaving group (-OH2+).[1]
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation.
-
Deprotonation and Alkene Formation: A base (water or the conjugate base of phosphoric acid) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.
The initial this compound is typically a mixture of cis and trans isomers.[2][3] However, since the reaction proceeds through a planar carbocation intermediate, the stereochemistry of the starting alcohol does not significantly affect the final product distribution.[4]
A phenomenon known as the "Evelyn Effect" has been observed in this reaction, where the product distribution changes over time.[2] Initially, the kinetically favored product, 4-methylcyclohexene, is the major product. As the reaction progresses, isomerization to the more thermodynamically stable 1-methylcyclohexene and 3-methylcyclohexene occurs.[2]
Physicochemical Data
A summary of the key physicochemical properties of the reactant and products is presented in the table below.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₇H₁₄O | 114.19 | 171-173 | 0.914 |
| 4-Methylcyclohexene | C₇H₁₂ | 96.17 | 101-102 | 0.799 |
| 3-Methylcyclohexene | C₇H₁₂ | 96.17 | 104 | 0.801 |
| 1-Methylcyclohexene | C₇H₁₂ | 96.17 | 110 | 0.815 |
Experimental Protocols
The following protocols provide a detailed methodology for the dehydration of this compound and the subsequent analysis of the products.
Synthesis of Methylcyclohexenes
This protocol is adapted from established laboratory procedures.[5][6]
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄) (optional, as a catalyst enhancer)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Distillation apparatus (Hickman still or simple distillation setup)
-
Heating mantle or sand bath
-
Separatory funnel
-
Erlenmeyer flasks
-
Graduated cylinders
-
Pasteur pipettes
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 7.5 mL of this compound and 2.0 mL of 85% phosphoric acid.[7] Optionally, a few drops of concentrated sulfuric acid can be added to increase the reaction rate.[5][6] Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Distillation: Assemble a distillation apparatus. Heat the reaction mixture gently using a heating mantle or sand bath. The alkene products, along with water, will co-distill.[4] Collect the distillate in a receiving flask cooled in an ice bath. The distillation should be carried out at a steady rate until no more product is collected. The boiling point of the initial distillate will be close to that of the azeotrope of water and the methylcyclohexenes.
-
Work-up and Purification:
-
Transfer the distillate to a separatory funnel.
-
Wash the distillate with an equal volume of saturated sodium chloride solution to remove any residual acid and dissolved water.[6][8]
-
Separate the organic layer (top layer) from the aqueous layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant or filter the dried liquid into a clean, pre-weighed flask.
-
-
Yield Determination: Determine the mass of the final product and calculate the percentage yield.
Product Characterization
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the ideal technique for separating and identifying the isomeric methylcyclohexene products and quantifying their relative abundance.
Instrumentation: A standard GC-MS system can be used.
Sample Preparation: Dilute a small aliquot of the product mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane) before injection.
Expected Results: The gas chromatogram will show distinct peaks for 4-methylcyclohexene, 3-methylcyclohexene, and 1-methylcyclohexene, allowing for the determination of the product ratio. The mass spectrum of each isomer will show a molecular ion peak at m/z = 96, corresponding to the molecular weight of methylcyclohexene.
4.2.2. Infrared (IR) Spectroscopy
IR spectroscopy can be used to confirm the conversion of the alcohol to the alkene.
Sample Preparation: A thin film of the liquid product can be placed between two salt plates, or a sample can be analyzed using an ATR-FTIR spectrometer.
Expected Spectra:
-
This compound (starting material): A strong, broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol group.
-
Methylcyclohexenes (product): The disappearance of the O-H peak and the appearance of a sharp peak around 1640-1680 cm⁻¹ due to the C=C stretch of the alkene, and peaks in the range of 3000-3100 cm⁻¹ corresponding to the =C-H stretching vibrations.[9]
Data Presentation
Reaction Yields
The following table presents typical yields obtained from the dehydration of this compound under the specified conditions.
| Starting Alcohol (Volume) | Phosphoric Acid (Volume) | Sulfuric Acid (Drops) | Product Mass (g) | Percentage Yield (%) | Reference |
| 7.5 mL | 2.0 mL | 30 | 4.55 | 78.86 | |
| 1.5 mL | 0.40 mL | 6 | - | - | [5] |
Note: Yields can vary depending on the efficiency of the distillation and purification steps.
Product Distribution by GC Analysis
The relative percentages of the isomeric methylcyclohexenes can vary with reaction time, demonstrating the "Evelyn Effect".
| Isomer | Early Reaction Time (%) | Longer Reaction Time (%) |
| 4-Methylcyclohexene | ~80 | ~65 |
| 3-Methylcyclohexene | ~15 | ~20 |
| 1-Methylcyclohexene | ~5 | ~15 |
Data adapted from MARM-ACS meeting abstract, which describes the general trend of the Evelyn Effect.[2]
Visualizations
Reaction Mechanism
Caption: E1 mechanism for the dehydration of this compound.
Experimental Workflow
Caption: Workflow for the synthesis and analysis of methylcyclohexenes.
References
- 1. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. marmacs.org [marmacs.org]
- 4. Preparation of 4-methylcyclohexene From Dehydration of this compound | Augusta University - Edubirdie [edubirdie.com]
- 5. homework.study.com [homework.study.com]
- 6. studylib.net [studylib.net]
- 7. 1-Methylcyclohexene | C7H12 | CID 11574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. westfield.ma.edu [westfield.ma.edu]
Application Notes and Protocols for the Distillation of 4-Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and subsequent purification of 4-methylcyclohexene (B165706) via distillation. This process is a common undergraduate organic chemistry experiment that demonstrates an acid-catalyzed dehydration of an alcohol followed by purification of the resulting alkene.
Data Presentation
A summary of the physical and chemical properties of the key reactant and product is provided below for easy reference.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 4-Methylcyclohexanol | 114.19 | ~171-173 | ~0.914 |
| 4-Methylcyclohexene | 96.17 | ~101-102 | ~0.799 |
Note: Boiling points and densities can vary slightly with pressure and purity.
Experimental Protocols
The synthesis of 4-methylcyclohexene is typically achieved through the acid-catalyzed dehydration of this compound. The subsequent purification of the alkene is performed by simple distillation.
Materials and Equipment
-
This compound
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Boiling chips or a magnetic stir bar
-
Round-bottom flask (50 mL or 100 mL)
-
Distillation head
-
Condenser
-
Receiving flask
-
Heating mantle or sand bath
-
Separatory funnel
-
Erlenmeyer flasks
-
Graduated cylinders
-
Thermometer
Synthesis of 4-Methylcyclohexene
-
To a clean, dry round-bottom flask, add 7.5 mL of this compound.[1]
-
Carefully add 2.0 mL of 85% phosphoric acid and a few drops of concentrated sulfuric acid to the flask.[1]
-
Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.
-
Heat the mixture gently using a heating mantle or sand bath. The reaction mixture will turn dark, which is normal.
-
The 4-methylcyclohexene and water will co-distill.[2] Collect the distillate that boils in the range of 85-105 °C.
-
Continue the distillation until only a small amount of dark residue remains in the distilling flask.
Workup and Purification
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate with an equal volume of saturated sodium chloride (brine) solution to remove the majority of any remaining acidic impurities and water.[1]
-
Allow the layers to separate. The upper organic layer is the 4-methylcyclohexene. The lower aqueous layer should be discarded.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the 4-methylcyclohexene by adding a small amount of anhydrous sodium sulfate. Swirl the flask gently for a few minutes until the liquid is clear, indicating that the water has been absorbed.
-
Decant or filter the dried 4-methylcyclohexene into a clean, dry, pre-weighed receiving flask.
Final Distillation (Purification)
-
Add a fresh boiling chip to the flask containing the dried 4-methylcyclohexene.
-
Set up a simple distillation apparatus.
-
Carefully heat the liquid and collect the fraction that boils at a constant temperature, which should be the boiling point of 4-methylcyclohexene (approximately 101-102 °C).
-
Weigh the final product to determine the yield.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of 4-methylcyclohexene.
Product Analysis
The purity of the final product can be assessed using various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective method to determine the purity of the 4-methylcyclohexene and to identify the presence of any isomeric side products, such as 1-methylcyclohexene or 3-methylcyclohexene, which can form during the acid-catalyzed dehydration.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the product should confirm the presence of a C=C bond (alkene) and the absence of a broad O-H stretch (alcohol) from the starting material. Key expected peaks for 4-methylcyclohexene include a C=C stretch around 1640-1680 cm⁻¹ and sp² C-H stretches above 3000 cm⁻¹. The spectrum for this compound would show a prominent broad O-H stretch around 3200-3600 cm⁻¹.[4]
Safety Precautions
-
Acids: Concentrated sulfuric acid and 85% phosphoric acid are corrosive. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Flammability: 4-Methylcyclohexene is flammable. Ensure there are no open flames in the laboratory during the distillation.
-
Ventilation: Perform the experiment in a well-ventilated fume hood to avoid inhaling the vapors of the organic compounds.
-
Heating: Use a heating mantle or sand bath for controlled heating. Do not heat a closed system.
By following these detailed protocols, researchers can successfully synthesize and purify 4-methylcyclohexene for various applications in chemical synthesis and drug development.
References
Application Note: Monitoring the Dehydration of 4-Methylcyclohexanol using Infrared Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the acid-catalyzed dehydration of 4-methylcyclohexanol to form a mixture of methylcyclohexene isomers. It further outlines the application of Fourier Transform Infrared (FTIR) spectroscopy to monitor the reaction's progress and characterize the resulting alkene products. The key analytical indicators are the disappearance of the broad O-H stretching band of the alcohol and the appearance of C=C and vinylic =C-H stretching bands characteristic of the alkene products.
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely used reaction in organic synthesis to produce alkenes. In this application, this compound undergoes an E1 elimination reaction when heated with a strong acid catalyst, such as phosphoric or sulfuric acid, to yield a mixture of isomeric products: 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene.[1][2] The progress of this transformation can be effectively monitored by observing changes in the functional groups present.
Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups in molecules.[3] By comparing the IR spectrum of the reaction mixture over time to that of the starting material, one can confirm the conversion of the alcohol to the alkene. The primary spectral changes include the disappearance of the broad hydroxyl (-OH) absorption band and the emergence of characteristic carbon-carbon double bond (C=C) and vinylic C-H (=C-H) absorption bands.[4][5]
Principle of IR Analysis
The basis for using IR spectroscopy in this analysis is the significant difference in the vibrational frequencies of the bonds in the reactant versus the products.
-
This compound (Reactant): The most prominent feature is a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group.[4][5] A C-O stretching band is also present.
-
Methylcyclohexenes (Products): The key features are a C=C stretching absorption around 1640-1680 cm⁻¹ and a =C-H stretching absorption just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[4][6]
The successful conversion is confirmed by the complete disappearance of the broad O-H peak and the simultaneous appearance of the C=C and =C-H peaks.[7]
Experimental Protocols
3.1. Materials and Reagents
-
This compound (mixture of cis and trans isomers)
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄) (optional, as a rate enhancer)[8]
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
5-mL or 10-mL round-bottom flask or conical vial
-
Hickman distillation head or simple distillation apparatus
-
Water-cooled condenser
-
Heating mantle or sand bath
-
Magnetic stirrer and spin vane
-
Separatory funnel or conical vials for extraction
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
3.2. Protocol for Dehydration of this compound
This protocol is adapted from established microscale and macroscale laboratory procedures.[7][8][9]
-
Reaction Setup: Place 1.5 mL of this compound into a tared 5-mL conical vial. Add 0.40 mL of 85% phosphoric acid and, if desired, 5-6 drops of concentrated sulfuric acid.[7][8] Add a magnetic spin vane.
-
Distillation Assembly: Assemble a distillation apparatus using a Hickman head and a water-cooled condenser.[7] Ensure all joints are properly sealed.
-
Heating and Distillation: Heat the mixture gently using a heating mantle or sand bath while stirring. The temperature should be raised to approximately 160-180 °C.[7] The lower-boiling alkene products and water will co-distill as they are formed.[9][10]
-
Product Collection: Periodically, collect the distillate that accumulates in the well of the Hickman head using a Pasteur pipet and transfer it to a clean, capped collection vial. Continue the distillation until boiling in the reaction vial ceases (typically when about 0.5 mL of residue remains).[8]
3.3. Protocol for Product Isolation and Purification
-
Washing: Transfer the entire distillate to a small vial or test tube. Add 1 mL of saturated sodium chloride solution to the distillate.[9] This helps to remove residual acid and decrease the solubility of the organic product in the aqueous layer.
-
Separation: Gently mix the layers and allow them to separate. The top layer is the organic product (methylcyclohexenes). Carefully remove the bottom aqueous layer using a Pasteur pipet.[7]
-
Drying: Transfer the organic layer to a clean, dry test tube. Add a small amount of anhydrous sodium sulfate to absorb any remaining water. Let it stand for 10-15 minutes.[7]
-
Final Transfer: Carefully transfer the dried liquid product to a clean, tared vial to determine the final mass and calculate the percent yield.
3.4. Protocol for FTIR Analysis
-
Background Spectrum: Ensure the ATR crystal of the FTIR spectrometer is clean. Collect a background spectrum.
-
Sample Analysis: Place a small drop of the dried product onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the product.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., acetone (B3395972) or isopropanol) after the analysis.[7]
-
Comparison: For a complete analysis, also obtain an IR spectrum of the starting material, this compound, using the same procedure.
Data Presentation and Interpretation
The successful synthesis of methylcyclohexenes is confirmed by comparing the IR spectrum of the product with that of the starting material. The key spectral changes are summarized in the table below.
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Appearance in Spectrum |
| This compound | O-H (alcohol) | 3600 - 3200 | Strong, Broad |
| C-H (sp³) | 2950 - 2840 | Strong, Sharp | |
| C-O (alcohol) | 1100 - 1000 | Moderate | |
| Methylcyclohexenes | =C-H (alkene) | 3100 - 3000 | Medium, Sharp |
| C-H (sp³) | 2950 - 2840 | Strong, Sharp | |
| C=C (alkene) | 1680 - 1640 | Medium to Weak, Sharp |
Table 1: Key IR absorption frequencies for the reactant and products.[4][5][6]
A successful reaction is indicated by the significant reduction or complete absence of the broad O-H peak around 3350 cm⁻¹ and the appearance of new peaks around 3025 cm⁻¹ (=C-H stretch) and 1650 cm⁻¹ (C=C stretch).[7] The strong sp³ C-H stretching peaks between 2840-2950 cm⁻¹ will be present in both the reactant and product spectra.[7]
Visualizations
Caption: Diagram of the experimental workflow.
Caption: Correlation of functional groups to IR peaks.
Conclusion
IR spectroscopy serves as a rapid, reliable, and straightforward method for monitoring the acid-catalyzed dehydration of this compound. The technique provides definitive evidence of the reaction's success by confirming the removal of the hydroxyl functional group from the starting material and the formation of a carbon-carbon double bond in the products. This application note provides the necessary protocols and data interpretation guidelines for researchers to effectively utilize this analytical approach.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. homework.study.com [homework.study.com]
- 4. brainly.com [brainly.com]
- 5. physicsforums.com [physicsforums.com]
- 6. brainly.com [brainly.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. scribd.com [scribd.com]
- 9. homework.study.com [homework.study.com]
- 10. personal.utdallas.edu [personal.utdallas.edu]
Application Note: 1H and 13C NMR Characterization of 4-Methylcyclohexanol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcyclohexanol is a chiral cyclic alcohol that exists as two diastereomers: cis-4-methylcyclohexanol and trans-4-methylcyclohexanol. The spatial orientation of the methyl and hydroxyl groups on the cyclohexane (B81311) ring significantly influences their physical, chemical, and biological properties. Consequently, the unambiguous stereochemical assignment of these isomers is critical in various fields, including synthetic chemistry, materials science, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note provides a detailed protocol and comparative data for the characterization of cis- and trans-4-methylcyclohexanol using ¹H and ¹³C NMR spectroscopy.
Stereoisomeric Relationship and Conformational Analysis
The stereochemical difference between the cis and trans isomers of this compound arises from the relative positions of the methyl and hydroxyl substituents on the cyclohexane ring. In the cis isomer, both groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. The cyclohexane ring predominantly exists in a chair conformation to minimize steric strain. The substituents can occupy either axial or equatorial positions. The preferred conformation for each isomer places the bulky methyl group in the equatorial position to minimize 1,3-diaxial interactions.
-
In trans-4-methylcyclohexanol , the more stable conformation has both the hydroxyl and methyl groups in equatorial positions (diequatorial).
-
In cis-4-methylcyclohexanol , the more stable conformation has the methyl group in the equatorial position and the hydroxyl group in the axial position (equatorial-axial).
These conformational preferences lead to distinct differences in the NMR spectra of the two isomers, particularly in the chemical shifts and coupling constants of the protons attached to C1 and C4.
Caption: Chair conformations of trans- and cis-4-methylcyclohexanol.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for the cis and trans isomers of this compound in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Data for this compound Isomers in CDCl₃
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis-4-Methylcyclohexanol | H-1 (axial) | ~4.05 | Multiplet (broad) | - |
| H-2, H-6 (axial) | ~1.25 | Multiplet | - | |
| H-2, H-6 (equatorial) | ~1.80 | Multiplet | - | |
| H-3, H-5 (axial) | ~1.25 | Multiplet | - | |
| H-3, H-5 (equatorial) | ~1.80 | Multiplet | - | |
| H-4 (axial) | ~1.45 | Multiplet | - | |
| -CH₃ | ~0.91 | Doublet | ~6.5 | |
| -OH | Variable | Singlet (broad) | - | |
| trans-4-Methylcyclohexanol | H-1 (equatorial) | ~3.51 | tt | J ≈ 10.8, 4.2 Hz |
| H-2, H-6 (axial) | ~1.20 | Multiplet | - | |
| H-2, H-6 (equatorial) | ~2.00 | Multiplet | - | |
| H-3, H-5 (axial) | ~1.05 | Multiplet | - | |
| H-3, H-5 (equatorial) | ~1.85 | Multiplet | - | |
| H-4 (axial) | ~1.30 | Multiplet | - | |
| -CH₃ | ~0.89 | Doublet | ~7.0 | |
| -OH | Variable | Singlet (broad) | - |
Table 2: ¹³C NMR Data for this compound Isomers in CDCl₃
| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) |
| cis-4-Methylcyclohexanol | C1 | ~65.6 |
| C2, C6 | ~33.5 | |
| C3, C5 | ~30.0 | |
| C4 | ~32.5 | |
| -CH₃ | ~22.5 | |
| trans-4-Methylcyclohexanol | C1 | ~71.0 |
| C2, C6 | ~35.5 | |
| C3, C5 | ~31.0 | |
| C4 | ~32.0 | |
| -CH₃ | ~22.0 |
Experimental Protocols
Protocol 1: NMR Sample Preparation
This protocol outlines the standard procedure for preparing a sample of this compound for ¹H and ¹³C NMR analysis.
Materials:
-
This compound isomer (cis or trans)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
NMR tube (5 mm diameter)
-
Pasteur pipette
-
Small vial
-
Vortex mixer
Procedure:
-
Weighing the sample: Accurately weigh 5-10 mg of the this compound isomer for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry small vial.
-
Dissolving the sample: Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.
-
Mixing: Gently vortex the vial to ensure the sample is completely dissolved.
-
Transferring to NMR tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Capping and labeling: Cap the NMR tube securely and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
This protocol provides the general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans (NS): 16 to 64 (depending on sample concentration)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): 12-16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Number of Scans (NS): 1024 to 4096 (or more, depending on concentration)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 220-240 ppm
-
Temperature: 298 K
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick and label the peaks in both ¹H and ¹³C NMR spectra.
Mandatory Visualizations
Caption: Experimental workflow for NMR characterization.
Caption: Isomerism and its effect on NMR signals.
Application Note: High-Resolution Gas Chromatography Method for the Analysis of Methylcyclohexene Isomers
Abstract
This application note details a robust gas chromatography (GC) method for the separation and quantification of methylcyclohexene isomers, specifically 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene (B165706). These isomers are common products in chemical synthesis and require accurate analysis for process optimization and quality control. The described method utilizes a non-polar capillary column and a flame ionization detector (FID) to achieve baseline separation and reliable quantification. This document provides comprehensive experimental protocols, data presentation in tabular format, and a graphical representation of the analytical workflow, intended for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction
Methylcyclohexene is a key intermediate in various organic syntheses. Its isomeric forms (1-, 3-, and 4-methylcyclohexene) often occur as a mixture, and their relative abundance can significantly impact reaction pathways and final product purity. Therefore, a reliable and accurate analytical method is essential for monitoring and controlling these chemical processes. Gas chromatography with flame ionization detection (GC-FID) is an ideal technique for this purpose due to its high resolution, sensitivity, and reproducibility for volatile organic compounds.[1] This application note presents a detailed protocol for the successful separation and analysis of these isomers.
Experimental
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.[2]
-
Detector: Flame Ionization Detector (FID).[2]
-
Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium or Hydrogen.[2]
-
Syringe: 10 µL GC syringe.
-
Vials: 2 mL autosampler vials with septa.
-
Solvent: Acetone (B3395972) or Hexane (B92381) (GC grade).[2]
Chromatographic Conditions
A summary of the optimized GC-FID conditions is provided in the table below.
| Parameter | Value |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injector Type | Split/Splitless |
| Injector Temperature | 250°C |
| Split Ratio | 50:1 |
| Oven Program | |
| Initial Temperature | 40°C, hold for 2 minutes |
| Ramp Rate | 5°C/min to 150°C |
| Final Temperature | 150°C, hold for 2 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C |
| Injection Volume | 1 µL |
Table 1: Optimized GC-FID Parameters for Methylcyclohexene Isomer Analysis.[2]
Protocols
Sample Preparation
-
Dilution: Prepare a dilute sample for GC analysis by adding one drop of the methylcyclohexene isomer mixture to approximately 1 mL of acetone or hexane in a small vial.[2] This prevents column overloading.
-
Transfer: Transfer the diluted sample to a 2 mL autosampler vial and cap securely.
-
Vortex: Gently vortex the vial to ensure a homogenous solution.
Instrument Setup and Calibration
-
Instrument Configuration: Set up the GC-FID system according to the parameters outlined in Table 1.
-
Equilibration: Allow the GC system to equilibrate until a stable baseline is achieved.
-
Calibration (Optional, for Quantification): Prepare a series of calibration standards of known concentrations for each isomer. Inject each standard and generate a calibration curve by plotting peak area against concentration.
Sample Analysis
-
Injection: Using a clean GC syringe, draw up 1 µL of the diluted sample.
-
Start Run: Inject the sample into the GC injection port and immediately start the data acquisition.
-
Data Collection: Allow the chromatogram to develop fully, ensuring all peaks have eluted.
Data Presentation
The elution order of methylcyclohexene isomers is primarily determined by their boiling points. The isomer with the lower boiling point will elute first. The boiling points and observed retention times from a typical analysis are presented below.
| Isomer | Boiling Point (°C) | Retention Time (min) | Relative Area (%) |
| 4-Methylcyclohexene | 103 | 4.742 | 1.74 |
| 3-Methylcyclohexene | 104 | 4.705 | 1.99 |
| 1-Methylcyclohexene | 110 | 5.147 | 18.35 |
Table 2: Elution Order, Retention Times, and Relative Abundance of Methylcyclohexene Isomers.
Note: The retention times and relative area percentages are from a sample dataset and may vary depending on the specific instrument and experimental conditions.
Experimental Workflow and Signaling Pathways
The logical workflow for the GC analysis of methylcyclohexene isomers is depicted in the following diagram.
Caption: Workflow for the GC analysis of methylcyclohexene isomers.
Conclusion
The gas chromatography method detailed in this application note provides a reliable and efficient means for the separation and analysis of 1-, 3-, and 4-methylcyclohexene isomers. The use of a non-polar DB-5 column with a flame ionization detector yields excellent resolution and accurate quantification. This protocol is suitable for routine quality control in research and industrial settings, enabling precise monitoring of chemical reactions and ensuring product purity.
References
Application Notes and Protocols for the Purification of 4-Methylcyclohexene by Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylcyclohexene (B165706) is a valuable cyclic alkene intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other complex molecules.[1] Its synthesis, commonly achieved through the acid-catalyzed dehydration of 4-methylcyclohexanol, often results in a crude product containing unreacted starting material, water, and isomeric byproducts.[2][3] Purification of the final product is therefore a critical step to ensure high purity for subsequent reactions. Distillation, a fundamental separation technique based on differences in boiling points, is the primary method for purifying 4-methylcyclohexene.[2][3][4] This document provides detailed protocols for the purification of 4-methylcyclohexene using simple and fractional distillation, along with methods for purity assessment.
Physicochemical Properties for Distillation
A successful distillation relies on the differences in the boiling points of the components in the mixture. The significant difference between the boiling point of 4-methylcyclohexene and its common precursor, this compound, allows for effective separation.[2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| 4-Methylcyclohexene | C₇H₁₂ | 96.17 | 101-102 | 0.799 | 1.441 |
| This compound | C₇H₁₄O | 114.19 | 171-173 | 0.914 | 1.460 |
| Water | H₂O | 18.02 | 100 | 0.997 | 1.333 |
| 1-Methylcyclohexene | C₇H₁₂ | 96.17 | 110 | 0.813 | 1.450 |
| 3-Methylcyclohexene | C₇H₁₂ | 96.17 | 104 | 0.800 | 1.444 |
Data sourced from multiple references.[2][5][6][7]
Experimental Protocols
Protocol 1: Simple Distillation for Initial Purification
This protocol is suitable for separating 4-methylcyclohexene from the high-boiling point starting material, this compound, and the acid catalyst.
Materials:
-
Crude 4-methylcyclohexene (from dehydration of this compound)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Boiling chips or magnetic stir bar
-
Simple distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
Work-up of the Crude Product:
-
Transfer the initial distillate from the synthesis reaction, which contains 4-methylcyclohexene and water, to a separatory funnel.[3]
-
Wash the organic layer with a saturated sodium chloride (brine) solution to help remove any residual acid and decrease the solubility of the organic product in the aqueous layer.[8][9]
-
Separate the aqueous layer and transfer the organic layer (4-methylcyclohexene) to a clean, dry Erlenmeyer flask.
-
Dry the organic layer by adding a small amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask occasionally for 10-15 minutes until the liquid is clear.[3][9]
-
Decant or filter the dried 4-methylcyclohexene into a clean, dry round-bottom flask suitable for distillation.
-
-
Distillation:
-
Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried crude product.
-
Assemble the simple distillation apparatus. Ensure all joints are properly sealed.
-
Begin circulating cold water through the condenser.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills between 100-105°C.[1] The boiling point of pure 4-methylcyclohexene is approximately 101-102°C.[5]
-
Continue distillation until only a small amount of liquid remains in the distillation flask. Do not distill to dryness.
-
The collected distillate is the purified 4-methylcyclohexene.
-
Protocol 2: Fractional Distillation for High-Purity Separation
Fractional distillation is employed when separating components with close boiling points, such as isomeric impurities like 1-methylcyclohexene and 3-methylcyclohexene.[10][11]
Materials:
-
Partially purified 4-methylcyclohexene
-
Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux or packed), distillation head, condenser, receiving flasks)
-
Boiling chips or magnetic stir bar
-
Heating mantle
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Apparatus Setup:
-
Distillation:
-
Begin heating the flask gently to establish a slow and steady distillation rate (approximately 1-2 drops per second).[10][11]
-
Monitor the temperature at the distillation head closely.
-
Collect any initial low-boiling forerun in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of 4-methylcyclohexene (101-102°C), change to a clean receiving flask to collect the main fraction.
-
A stable temperature plateau indicates the collection of the pure compound.[11]
-
If the temperature begins to rise significantly again, it may indicate the presence of higher-boiling point impurities; this fraction should be collected separately.
-
Purity Assessment
The purity of the distilled 4-methylcyclohexene should be confirmed using analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying the components in the purified product.[12][13] The retention time of the major peak can be compared to a known standard of 4-methylcyclohexene, and the integration of the peak areas can be used to calculate the percentage purity.[10][14]
-
Infrared (IR) Spectroscopy: The IR spectrum of the purified product should show the characteristic C=C stretch of an alkene at approximately 1650 cm⁻¹ and the absence of the broad -OH stretch from the starting alcohol (around 3300-3500 cm⁻¹).[1][2]
-
Refractive Index: Measuring the refractive index of the purified liquid and comparing it to the literature value (n20/D 1.441) provides a quick assessment of purity.
Safety Precautions
-
4-Methylcyclohexene is a highly flammable liquid with a low flash point and should be handled in a well-ventilated fume hood away from ignition sources.[1]
-
The vapors may cause respiratory irritation.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated acids (sulfuric and phosphoric acid) used in the synthesis are corrosive and should be handled with extreme care.[3]
Workflow Diagram
Caption: Workflow for the purification and analysis of 4-methylcyclohexene.
References
- 1. 4-Methylcyclohexene (CAS 591-47-9) [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. docsity.com [docsity.com]
- 5. chemwhat.com [chemwhat.com]
- 6. scent.vn [scent.vn]
- 7. 4-methyl cyclohexene, 591-47-9 [thegoodscentscompany.com]
- 8. Preparation of 4-methylcyclohexene From Dehydration of this compound | Augusta University - Edubirdie [edubirdie.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 14. agilent.com [agilent.com]
Application Notes and Protocols for Safe Handling of 4-Methylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed laboratory safety procedures for handling 4-Methylcyclohexanol. It is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).
Chemical and Physical Properties
This compound is a colorless liquid.[1][2] It is a combustible liquid and its vapors can form explosive mixtures with air above its flash point.[2][3] It exists as two geometric isomers, cis and trans.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C7H14O | [1] |
| Molecular Weight | 114.19 g/mol | [3] |
| Boiling Point | 170.3 ± 8.0 °C at 760 mmHg | [1] |
| Melting Point | -41 °C (mixture of isomers) | [1] |
| Flash Point | 70 °C (closed cup) | [1][3] |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
| Vapor Density | 3.9 (Air = 1.0) | [4] |
| Solubility in Water | Poor | [3] |
| Autoignition Temperature | 295 °C | [3][5] |
Hazard Identification and GHS Classification
This compound is considered a hazardous substance.[6] It can be harmful if swallowed, inhaled, or in contact with skin.[6] It is also known to cause skin and eye irritation.[3][6]
Table 2: GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement | References |
| Flammable Liquids | Category 4 | H227: Combustible liquid | |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [3] |
Occupational Exposure Limits
Table 3: Occupational Exposure Limits for this compound
| Organization | Limit | Value | References |
| ACGIH | TWA | 50 ppm | [7] |
| NIOSH | TWA | 50 ppm (235 mg/m³) | [7] |
Engineering Controls
Proper engineering controls are essential to minimize exposure to this compound.
-
Ventilation: Work with this compound should be conducted in a well-ventilated area.[7][8] The use of a chemical fume hood is recommended, especially when heating the substance or when there is a risk of generating aerosols.[6] Good general ventilation, typically 10 air changes per hour, should be maintained.[7]
-
Safety Equipment: An eyewash station and a safety shower should be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[6][7]
-
Skin Protection:
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, an approved respirator must be worn.[4][7] A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is a suitable option.[4]
Caption: PPE selection based on risk assessment for handling this compound.
Safe Handling and Storage
-
Handling:
-
Avoid contact with skin, eyes, and clothing.[8]
-
Avoid breathing vapors or mist.[4]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Use non-sparking tools and explosion-proof equipment.[7]
-
Ground and bond containers when transferring material to prevent static discharge.[7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[7]
-
Wash hands thoroughly after handling.[7]
-
-
Storage:
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Eliminate all ignition sources.[7]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[7][9]
-
Collect the absorbed material into a suitable, labeled container for disposal.[4]
-
Clean the spill area thoroughly with soap and water.[10]
-
-
Major Spills:
Caption: Decision tree for responding to a this compound spill.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][11]
Disposal Considerations
Dispose of this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6][7] Do not dispose of down the drain.[4][7]
Experimental Protocol: Synthesis of 4-Methylcyclohexene (B165706) via Dehydration of this compound
This protocol is an example of an experiment involving this compound and highlights the integration of safety procedures.
Objective: To synthesize 4-methylcyclohexene from this compound through an acid-catalyzed dehydration reaction and to practice safe handling of the chemicals involved.
Materials:
-
This compound
-
85% Phosphoric acid
-
Concentrated Sulfuric acid
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round-bottom flasks
-
Graduated cylinders
-
Ice bath
Procedure:
-
Preparation and Setup (in a chemical fume hood):
-
Don all required PPE (safety goggles, lab coat, chemically resistant gloves).
-
Assemble a simple distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased and clamped.
-
Place a magnetic stir bar in the round-bottom flask.
-
-
Reaction:
-
Carefully measure the required amount of this compound and add it to the round-bottom flask.
-
Slowly and carefully add the 85% phosphoric acid and a few drops of concentrated sulfuric acid to the flask while stirring. Caution: Acids are corrosive and the reaction may be exothermic.
-
-
Distillation:
-
Begin heating the mixture gently with the heating mantle.
-
The product, 4-methylcyclohexene, will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath.
-
Monitor the temperature of the distillation to ensure it does not exceed the boiling point of the desired product.
-
-
Work-up:
-
Transfer the distillate to a separatory funnel.
-
Wash the distillate with a saturated sodium chloride solution to remove any remaining acid.
-
Separate the aqueous layer (bottom layer) from the organic layer (top layer). .
-
Dry the organic layer with anhydrous sodium sulfate.
-
Decant the dried product into a clean, tared flask.
-
-
Waste Disposal:
-
Dispose of all aqueous waste and used drying agent in the appropriate hazardous waste containers.
-
Caption: A generalized workflow for the synthesis of 4-methylcyclohexene.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound(589-91-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols: 4-Methylcyclohexanol as a Solvent for Cellulose Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellulose (B213188) esters, such as cellulose acetate (B1210297), cellulose acetate butyrate (B1204436), and cellulose acetate propionate, are versatile polymers widely utilized in the pharmaceutical industry for applications including controlled-release drug delivery systems, film coatings, and matrix formulations. The selection of an appropriate solvent is critical for the successful processing and application of these esters. 4-Methylcyclohexanol, a high-boiling point cyclic alcohol, presents itself as a potentially valuable solvent for cellulose esters, offering advantages in specific formulation processes where slower evaporation rates and particular solubility characteristics are desired.
This document provides detailed application notes and protocols for the use of this compound as a solvent for common cellulose esters. The information is curated for researchers, scientists, and drug development professionals to facilitate the exploration of this solvent in their formulation development.
Physicochemical Properties
A foundational understanding of the properties of both the solvent and the polymers is essential for effective formulation development.
This compound
This compound is a colorless, viscous liquid with a characteristic odor. Its key physical properties are summarized in the table below. Its high boiling point and flash point make it suitable for processes requiring elevated temperatures.
| Property | Value |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | 171-173 °C |
| Melting Point | -9.2 °C (cis-isomer) |
| Flash Point | 70 °C |
| Density | 0.914 g/mL at 25 °C |
| Solubility in Water | Poor |
Cellulose Esters
The solubility and physical properties of cellulose esters are highly dependent on the type and degree of substitution of the ester groups (acetyl, propionyl, butyryl) and the overall molecular weight.
| Property | Cellulose Acetate | Cellulose Acetate Butyrate | Cellulose Acetate Propionate |
| Appearance | White to off-white powder or flakes | White to off-white powder or granules | White to off-white powder or granules |
| Solubility | Dependent on acetyl content; soluble in acetone, ethyl acetate, etc.[1][2] | Varies with butyryl content; soluble in a wider range of solvents, including some alcohols[3] | Soluble in a range of organic solvents |
| Glass Transition Temp. (Tg) | 160-200 °C | 120-160 °C | 140-180 °C |
| Melting Point | 230-300 °C[1] | 155-200 °C | 188-210 °C |
Solubility Profile: A Hansen Solubility Parameter Approach
The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), which divide the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A smaller distance between the HSP of a solvent and a polymer indicates a higher likelihood of dissolution.
The HSP values for this compound and the cellulose esters are presented below. The calculated distance (Ra) provides a theoretical basis for predicting solubility.
| Substance | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound | 17.2 | 6.3 | 12.5 |
| Cellulose Acetate | 18.6 | 12.7 | 11.0 |
| Cellulose Acetate Butyrate | 17.2 | 13.8 | 2.8 |
| Cellulose Acetate Propionate | 17.3 | 13.5 | 9.7 |
The relatively close HSP values, particularly the dispersion and hydrogen bonding components between this compound and cellulose acetate and cellulose acetate propionate, suggest a good potential for solubility. While the hydrogen bonding component for cellulose acetate butyrate is lower, its known solubility in other alcohols indicates that dissolution in this compound is plausible, especially for grades with higher hydroxyl content.
Experimental Protocols
While specific quantitative solubility data for cellulose esters in this compound is not extensively available in public literature, the following general protocols can be used as a starting point for experimental determination.
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of a cellulose ester in this compound at room temperature and elevated temperatures.
Materials:
-
Cellulose ester (e.g., cellulose acetate, cellulose acetate butyrate, cellulose acetate propionate)
-
This compound
-
Small glass vials with caps
-
Magnetic stirrer and stir bars
-
Hot plate
Procedure:
-
Add 0.1 g of the cellulose ester to a glass vial.
-
Add 2 mL of this compound to the vial.
-
Cap the vial and stir the mixture at room temperature for 24 hours.
-
Observe the solution for clarity, presence of undissolved particles, or swelling of the polymer.
-
If the polymer is not fully dissolved, gradually heat the solution on a hot plate with continuous stirring. Increase the temperature in increments of 10 °C, up to 100 °C.
-
Hold at each temperature for at least 1 hour and observe for dissolution.
-
Record the temperature at which complete dissolution occurs, if any.
Protocol 2: Preparation of a Cellulose Ester Solution
Objective: To prepare a cellulose ester solution of a specific concentration in this compound.
Materials:
-
Cellulose ester
-
This compound
-
Glass beaker or flask
-
Overhead stirrer or magnetic stirrer
-
Heating mantle or hot plate with temperature control
-
Balance
Procedure:
-
Weigh the desired amount of cellulose ester and this compound to achieve the target concentration (e.g., 5% w/w).
-
Add the this compound to the beaker/flask.
-
While stirring, slowly add the cellulose ester powder to the solvent to prevent clumping.
-
Continue stirring at room temperature until the polymer is fully dispersed.
-
If necessary, gradually heat the mixture to facilitate dissolution. A temperature range of 60-80 °C is a recommended starting point.
-
Stir until a clear, homogenous solution is obtained. The time required will depend on the specific cellulose ester, its molecular weight, and the concentration.
-
Allow the solution to cool to room temperature before use.
Note: The viscosity of the resulting solution will depend on the concentration and molecular weight of the cellulose ester.
Visualization of Key Concepts
Experimental Workflow
The general workflow for preparing and characterizing a cellulose ester solution in this compound is depicted below.
Solubility Interaction Diagram
The interaction between the solvent and polymer can be conceptualized through their Hansen Solubility Parameters.
Applications in Drug Development
Solutions of cellulose esters in this compound can be particularly useful in the following pharmaceutical applications:
-
Film Coating: The slow evaporation rate of this compound can be advantageous in certain coating processes, allowing for better film formation and reducing defects.
-
Matrix Systems for Sustained Release: These solutions can be used to create drug-loaded matrices through solvent casting or other techniques. The choice of solvent can influence the final matrix structure and drug release profile.
-
Microencapsulation: this compound can be employed as the solvent for the polymer in solvent evaporation or extraction-based microencapsulation processes.
Safety and Handling
This compound is a combustible liquid and should be handled in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound shows promise as a specialized solvent for cellulose esters, particularly in applications where a high-boiling point, non-halogenated solvent is desirable. The theoretical solubility, based on Hansen Solubility Parameters, is favorable for cellulose acetate and cellulose acetate propionate. While quantitative solubility data is limited, the provided protocols offer a systematic approach for researchers to evaluate this solvent for their specific formulation needs. Further experimental work is encouraged to fully characterize the behavior of cellulose esters in this compound and to optimize its use in various pharmaceutical applications.
References
Application Notes and Protocols for Unsaturation Tests of 4-Methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting qualitative and semi-quantitative tests to confirm the presence of unsaturation in a synthesized 4-methylcyclohexene (B165706) product. The protocols for two common chemical tests, the Bromine Test and Baeyer's Test, are outlined below. These tests are fundamental for the characterization of alkenes and are crucial for verifying the successful synthesis of 4-methylcyclohexene from its corresponding alcohol, 4-methylcyclohexanol, via a dehydration reaction.
Principle of Unsaturation Tests
Unsaturated compounds, such as alkenes containing carbon-carbon double bonds (C=C), readily undergo addition reactions.[1] This reactivity is the basis for simple colorimetric tests. Reagents like bromine (Br₂) and potassium permanganate (B83412) (KMnO₄) react with the double bond, resulting in a distinct color change. Saturated compounds (alkanes), lacking such double bonds, will not react under the same conditions.[2]
-
Bromine Test: The reddish-brown color of bromine solution disappears as it reacts with an alkene to form a colorless dihaloalkane.[1][3] The reaction with 4-methylcyclohexene involves the addition of bromine across the double bond to form trans-1,2-dibromo-4-methylcyclohexane via a bromonium ion intermediate.[4][5]
-
Baeyer's Test: In this redox reaction, the purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂) upon reaction with an alkene, which is oxidized to a diol.[2][6] For 4-methylcyclohexene, this results in the formation of 4-methylcyclohexane-1,2-diol.[7] The disappearance of the vibrant purple color and the formation of a brown precipitate indicate a positive test.[2][8]
Data Presentation
The following tables are designed to record observations from the unsaturation tests in a semi-quantitative manner. By recording the number of drops of the reagent required to elicit a persistent color change, a comparison can be made between the sample, a negative control (saturated compound), and a positive control (known alkene).
Table 1: Bromine Test for Unsaturation
| Sample Tested | Initial Color of Sample | Initial Color of Bromine Solution | Number of Drops Added | Final Color of Mixture | Observation |
| 4-Methylcyclohexene | Colorless | Reddish-Brown | Colorless | Decolorization | |
| This compound (Negative Control) | Colorless | Reddish-Brown | Reddish-Brown | Color Persists | |
| Cyclohexene (Positive Control) | Colorless | Reddish-Brown | Colorless | Decolorization |
Table 2: Baeyer's Test for Unsaturation (Potassium Permanganate)
| Sample Tested | Initial Color of Sample | Initial Color of KMnO₄ Solution | Number of Drops Added | Final Color of Mixture | Precipitate Formed? (Y/N) | Observation |
| 4-Methylcyclohexene | Colorless | Purple | Colorless/Brown | Y | Purple color disappears; brown precipitate forms | |
| This compound (Negative Control) | Colorless | Purple | Purple | N | Purple color persists | |
| Cyclohexene (Positive Control) | Colorless | Purple | Colorless/Brown | Y | Purple color disappears; brown precipitate forms |
Experimental Protocols
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Bromine is corrosive and toxic. Avoid inhalation and skin contact.
-
Potassium permanganate is a strong oxidizing agent.
-
Organic solvents are flammable. Keep away from open flames and ignition sources.
Protocol 1: Bromine Test for Unsaturation
This protocol details the procedure for testing for the presence of a carbon-carbon double bond in the 4-methylcyclohexene product using a bromine solution.
Materials:
-
4-methylcyclohexene sample
-
This compound (negative control)
-
Cyclohexene (positive control)
-
2% Bromine solution in a suitable solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)[9]
-
Test tubes and test tube rack
-
Droppers or Pasteur pipettes
Procedure:
-
Label three clean, dry test tubes for your sample, negative control, and positive control.
-
Add approximately 5-10 drops of each respective liquid into its labeled test tube.[7]
-
Place the test tubes in a rack.
-
Using a clean dropper, add the 2% bromine solution drop by drop to each test tube while gently shaking the tube to mix the contents.[10]
-
Continue adding the bromine solution until the reddish-brown color persists.
-
Record the number of drops required for the color to persist and the final appearance of the solution in Table 1.
Expected Results:
-
Positive Test (4-Methylcyclohexene and Cyclohexene): The reddish-brown color of the bromine solution will disappear upon addition to the sample.[11] Several drops will be required before the color persists, indicating the consumption of bromine in an addition reaction.
-
Negative Test (this compound): The first or second drop of the bromine solution will cause the mixture to retain a reddish-brown color, indicating no reaction has occurred.[9]
Protocol 2: Baeyer's Test for Unsaturation
This protocol describes the use of cold, alkaline potassium permanganate (Baeyer's reagent) to detect the presence of a double bond in the 4-methylcyclohexene product.
Materials:
-
4-methylcyclohexene sample
-
This compound (negative control)
-
Cyclohexene (positive control)
-
1% Aqueous potassium permanganate (KMnO₄) solution[12]
-
1,2-dimethoxyethane (B42094) or acetone (B3395972) (as a co-solvent)[7][12]
-
Test tubes and test tube rack
-
Droppers or Pasteur pipettes
Procedure:
-
Label three clean, dry test tubes for your sample, negative control, and positive control.
-
Add approximately 5-10 drops of each respective liquid into its labeled test tube.[12]
-
Add approximately 0.3 mL of 1,2-dimethoxyethane or acetone to each test tube to ensure miscibility between the aqueous KMnO₄ solution and the organic compounds.[7][12]
-
Using a clean dropper, add the 1% KMnO₄ solution dropwise to each test tube while shaking.[13]
-
Observe any color change and the formation of a precipitate.
-
Record your observations in Table 2.
Expected Results:
-
Positive Test (4-Methylcyclohexene and Cyclohexene): The deep purple color of the potassium permanganate solution will rapidly disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂).[6][14]
-
Negative Test (this compound): The purple color of the potassium permanganate solution will persist, and no brown precipitate will form.[12]
Diagrams
Caption: Workflow for confirming unsaturation in 4-methylcyclohexene.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Tests for Unsaturation: Simple Methods & Examples [vedantu.com]
- 3. What is Bromine Water Test? Preparation and Features [allen.in]
- 4. brainly.com [brainly.com]
- 5. homework.study.com [homework.study.com]
- 6. homework.study.com [homework.study.com]
- 7. scribd.com [scribd.com]
- 8. theory.labster.com [theory.labster.com]
- 9. youtube.com [youtube.com]
- 10. 5 Ways to Teach Bromine Test For Unsaturated Bonds to Students [labster.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. byjus.com [byjus.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Application Notes and Protocols: 4-Methylcyclohexanol as a Precursor in Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylcyclohexanol, a readily available alicyclic alcohol, serves as a versatile precursor in the synthesis of a variety of fragrance ingredients. Its chemical structure allows for transformations into key fragrance synthons, including ketones, alkenes, and esters, which are valued for their diverse olfactory profiles, ranging from woody and floral to fruity notes. This document provides detailed application notes and experimental protocols for the synthesis of fragrance-related compounds derived from this compound.
Introduction
The fragrance industry continually seeks novel molecules and efficient synthetic routes to create captivating and stable scents. Alicyclic compounds, such as derivatives of cyclohexane, are of particular interest due to their often complex and desirable odor profiles. This compound, existing as a mixture of cis and trans isomers, is a valuable starting material for generating a range of fragrance intermediates. The primary routes for its conversion into olfactively significant molecules include oxidation, dehydration, and esterification. These transformations yield compounds like 4-methylcyclohexanone, 4-methylcyclohexene (B165706), and various 4-methylcyclohexyl esters, each with unique applications in fragrance compositions.
Key Synthetic Pathways
The principal transformations of this compound in fragrance synthesis are oxidation to 4-methylcyclohexanone, dehydration to 4-methylcyclohexene, and esterification to produce fragrant esters. Each of these pathways leads to molecules with distinct odor characteristics that can be utilized in perfumery.
Oxidation to 4-Methylcyclohexanone
The oxidation of this compound yields 4-methylcyclohexanone, a ketone with a characteristic musty or animalistic odor, which can be used to impart specific nuances in fragrance formulations or serve as a building block for more complex aroma chemicals.[1]
Dehydration to 4-Methylcyclohexene
Acid-catalyzed dehydration of this compound produces 4-methylcyclohexene.[2][3] While 4-methylcyclohexene itself is not typically a fragrance end-product, it is a reactive intermediate that can be used in subsequent reactions, such as the synthesis of other fragrance molecules.
Esterification to Fragrant Esters
Esterification of this compound with various carboxylic acids can produce a wide range of esters with potentially pleasant aromas. While specific fragrant esters of this compound are not extensively documented as major commercial products, the synthesis of related cyclohexyl esters is a common practice in the fragrance industry to achieve fruity and floral notes.
Quantitative Data
The following tables summarize quantitative data for the key synthetic transformations of this compound.
Table 1: Dehydration of this compound to 4-Methylcyclohexene
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.5 mL | [2][3] |
| 85% Phosphoric Acid | 0.40 mL | [2][3] |
| Concentrated Sulfuric Acid | 6 drops | [2][3] |
| Reaction Conditions | ||
| Temperature | 160-180 °C | [2] |
| Product | ||
| 4-Methylcyclohexene Yield | ~78% (reported in a similar procedure) | [4] |
| Boiling Point | 101-102 °C | [5] |
Note: Yields can vary significantly based on the specific experimental setup and purification methods.
Table 2: Physical Properties of this compound and its Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₄O | 114.19 | 171-173 |
| 4-Methylcyclohexanone | C₇H₁₂O | 112.17 | 169-171 |
| 4-Methylcyclohexene | C₇H₁₂ | 96.17 | 101-102 |
| 4-Methylcyclohexyl Acetate (B1210297) | C₉H₁₆O₂ | 156.22 | ~195 |
Experimental Protocols
Protocol for Dehydration of this compound to 4-Methylcyclohexene
This protocol is based on typical microscale laboratory procedures for the acid-catalyzed dehydration of alcohols.[2][3]
Materials:
-
This compound (mixture of isomers)
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
5-mL conical vial with a spin vane
-
Hickman distillation head
-
Water-cooled condenser
-
Heating mantle or sand bath
-
Magnetic stirrer
Procedure:
-
To a tared 5-mL conical vial containing a magnetic spin vane, add 1.5 mL of this compound and determine the exact mass.
-
Carefully add 0.40 mL of 85% phosphoric acid and 6 drops of concentrated sulfuric acid to the vial.
-
Assemble the Hickman distillation apparatus with the water-cooled condenser.
-
Heat the reaction mixture to 160-180 °C while stirring.
-
Collect the distillate, which will consist of 4-methylcyclohexene and water, in the well of the Hickman head. Periodically transfer the distillate to a clean collection vial.
-
Continue the distillation until no more product is collected.
-
Wash the collected distillate with an equal volume of saturated sodium chloride solution to remove any acidic impurities.
-
Separate the organic layer (top layer) and dry it over anhydrous sodium sulfate.
-
Decant the dried 4-methylcyclohexene into a clean, tared vial to determine the final mass and calculate the yield.
Characterization:
-
The product can be characterized by its boiling point (101-102 °C) and by infrared (IR) spectroscopy, which should show the disappearance of the broad O-H stretch from the starting alcohol and the appearance of C=C and vinylic C-H stretches.
General Protocol for the Synthesis of 4-Methylcyclohexyl Esters
This is a general protocol for Fischer esterification that can be adapted for the synthesis of various 4-methylcyclohexyl esters.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., acetic acid, propionic acid)
-
Concentrated Sulfuric acid (H₂SO₄)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine 1 molar equivalent of this compound and 1.2-2 molar equivalents of the desired carboxylic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The crude ester can be purified by simple or fractional distillation.
Characterization:
-
The product can be characterized by its odor, boiling point, and IR spectroscopy, which will show the appearance of a strong C=O stretch characteristic of an ester.
Applications in Fragrance Compositions
Derivatives of this compound are utilized in a variety of fragrance applications:
-
4-Methylcyclohexanone: Its unique scent profile can be used by perfumers to add specific nuances to perfumes and colognes.[1]
-
4-Methylcyclohexyl Esters: Esters derived from this compound can contribute to floral and fruity accords in fragrance compositions. For example, 4-tert-butylcyclohexyl acetate is a widely used fragrance ingredient with floral and woody notes.[6]
-
Woody and Floral Notes: Further derivatization of this compound and its immediate products can lead to the synthesis of novel compounds with desirable woody and floral characteristics.
Conclusion
This compound is a valuable and cost-effective precursor for the synthesis of a range of fragrance ingredients. Through straightforward chemical transformations such as oxidation, dehydration, and esterification, it can be converted into molecules with diverse and desirable olfactory properties. The protocols and data presented here provide a foundation for researchers and scientists in the fragrance industry to explore the potential of this compound in the development of new and innovative scents.
References
Troubleshooting & Optimization
Preventing charring in 4-methylcyclohexanol dehydration reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acid-catalyzed dehydration of 4-methylcyclohexanol. Our aim is to help you mitigate common issues, such as charring, and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific problems that may arise during the experiment.
Question: My reaction mixture turned dark brown or black (charred) upon adding the acid catalyst. What causes this and how can I prevent it?
Answer:
Charring is a common issue in acid-catalyzed dehydration reactions, particularly when using concentrated sulfuric acid.[1][2][3] This occurs because strong acids like sulfuric acid are also potent oxidizing agents.[2][3] At elevated temperatures, sulfuric acid can oxidize the alcohol or the resulting alkene, leading to the formation of carbonaceous side products and the release of sulfur dioxide and carbon dioxide.[2][3]
Potential Causes and Solutions:
-
Choice of Acid Catalyst: Concentrated sulfuric acid is highly prone to causing charring.[1][2][3] Phosphoric acid is a weaker oxidizing agent and is therefore less likely to cause charring, making it a better choice for this reaction.[1][4] A mixture of phosphoric acid and a catalytic amount of sulfuric acid can also be used to increase the reaction rate while minimizing charring.
-
Reaction Temperature: High temperatures accelerate the rate of side reactions, including oxidation and polymerization, which contribute to charring. Maintain the reaction temperature within the recommended range for the specific acid catalyst being used. For secondary alcohols like this compound, the optimal temperature range is typically 100-140°C.[5]
-
Rate of Heating: Heating the reaction mixture too quickly can create localized hotspots, leading to charring. Gradual and controlled heating is recommended.
-
Acid Concentration: Using an excessively high concentration of acid can increase the likelihood of charring. While a strong acid is necessary to catalyze the reaction, using the minimum effective concentration can help reduce side reactions.
Question: The yield of my desired product, 4-methylcyclohexene (B165706), is low. What are the possible reasons and how can I improve it?
Answer:
Low yields can result from several factors, including incomplete reaction, loss of product during workup, and the formation of byproducts.
Potential Causes and Solutions:
-
Incomplete Reaction: The dehydration of alcohols is an equilibrium reaction. To drive the reaction towards the products, it is crucial to remove the alkene as it is formed.[6] This is typically achieved by distillation, as the alkene has a lower boiling point than the starting alcohol.[6]
-
Loss of Product during Workup: 4-methylcyclohexene is a volatile compound. Care must be taken to minimize its loss during transfer and purification steps. Ensure that all glassware joints are properly sealed during distillation.
-
Formation of Byproducts:
-
Rearranged Alkenes: The carbocation intermediate formed during the E1 reaction can undergo rearrangement to form a more stable carbocation, leading to the formation of isomeric alkenes such as 1-methylcyclohexene and 3-methylcyclohexene.[7][8][9]
-
Polymerization: The acidic conditions and elevated temperatures can promote the polymerization of the alkene product, reducing the yield of the desired monomer.
-
Ether Formation: At lower temperatures, a competing S_N2 reaction can occur between the protonated alcohol and another alcohol molecule, leading to the formation of a diether.[5]
-
To improve the yield, ensure efficient removal of the alkene by distillation and maintain careful temperature control to minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the acid-catalyzed dehydration of this compound?
A1: The acid-catalyzed dehydration of this compound proceeds through an E1 (unimolecular elimination) mechanism.[10] The three main steps are:
-
Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).
-
Formation of a carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation.
-
Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.
Q2: Why is a mixture of cis and trans this compound often used as the starting material?
A2: Commercially available this compound is typically a mixture of cis and trans isomers.[6] For an E1 reaction, the stereochemistry of the starting alcohol does not significantly affect the product distribution because the reaction proceeds through a planar carbocation intermediate.[6]
Q3: What are the expected boiling points of the starting material and the main products?
A3: The approximate boiling points are:
-
This compound: 171-173 °C[6]
-
4-methylcyclohexene: 101-102 °C[6]
-
1-methylcyclohexene: 110 °C[11]
-
3-methylcyclohexene: 104 °C[11]
-
Water: 100 °C[6]
The significant difference in boiling points between the starting alcohol and the alkene products allows for the separation of the products by distillation as they are formed.[6]
Data Presentation
The following table summarizes the reaction conditions and outcomes for the dehydration of this compound using different acid catalysts.
| Catalyst | Starting Material | Temperature (°C) | Product Composition | Yield (%) | Observations |
| H₃PO₄ | This compound | Not Specified | 74.35% 4-methylcyclohexene, 10.61% 1-methylcyclohexene | 75.89 | Minimal charring |
| 60% H₂SO₄ | 2-methylcyclohexanol (B165396) | 78-80 | Mixture of 1-, 3-, and 4-methylcyclohexenes, and 1-ethylcyclopentene | Not Specified | Significant potential for charring |
Note: Data for 2-methylcyclohexanol is included to provide insight into reactions with sulfuric acid, as direct comparative quantitative data for this compound was limited in the searched literature.
Experimental Protocols
Detailed Methodology for Dehydration of this compound with Phosphoric Acid (to minimize charring):
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a condenser, and a receiving flask. Ensure all glassware is dry.
-
Reagent Addition: To the round-bottom flask, add 7.5 mL of this compound. Carefully add 2.0 mL of 85% phosphoric acid and a few drops of concentrated sulfuric acid (as a catalyst enhancer). Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Heating and Distillation: Heat the mixture gently using a heating mantle. The temperature of the distilling vapor should be monitored and maintained near the boiling point of the product (around 101-102°C). Collect the distillate, which will be a mixture of the alkene products and water.
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the distillate with a saturated sodium chloride solution to remove any traces of acid and to help separate the organic and aqueous layers.
-
Separate the organic layer (top layer) and dry it over anhydrous sodium sulfate.
-
-
Purification and Analysis:
-
Decant the dried organic layer into a clean, dry flask.
-
The product can be further purified by a final simple distillation.
-
Characterize the product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and Infrared (IR) spectroscopy to confirm the presence of the alkene functional group.[12][13]
-
Mandatory Visualizations
References
- 1. scribd.com [scribd.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. researchgate.net [researchgate.net]
- 8. ERIC - EJ936776 - Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS), Journal of Chemical Education, 2011-May [eric.ed.gov]
- 9. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 10. brainly.com [brainly.com]
- 11. Solved Dehydration of this compound You will carry | Chegg.com [chegg.com]
- 12. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 13. scribd.com [scribd.com]
How to shift equilibrium in 4-methylcyclohexene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methylcyclohexene (B165706).
Frequently Asked Questions (FAQs)
Q1: How can the equilibrium of the 4-methylcyclohexanol dehydration reaction be shifted to favor the formation of 4-methylcyclohexene?
The equilibrium can be effectively shifted towards the product, 4-methylcyclohexene, by applying Le Chatelier's Principle. This is primarily achieved by removing one or more of the products as they are formed. In this specific synthesis, the most common and effective method is distillation.[1] Since 4-methylcyclohexene and water have lower boiling points than the starting material, this compound, they can be co-distilled from the reaction mixture as they are produced.[1][2] This continuous removal of products drives the equilibrium to the right, favoring the formation of more alkene and water.[1]
Q2: What is the role of the acid catalyst, and which one is preferred?
An acid catalyst is essential to protonate the hydroxyl group of this compound, converting it into a good leaving group (water).[2][3][4] This facilitates the formation of a carbocation intermediate, which then eliminates a proton to form the alkene.[3][4] While both sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) can be used, phosphoric acid is often preferred because it is less prone to causing extensive charring and oxidation of the organic compounds compared to the more aggressive sulfuric acid.[1][5] Often, a mixture of both is used, with phosphoric acid as the main catalyst and a small amount of sulfuric acid to increase the reaction rate.[1][2][3][6]
Q3: My final product is a mixture of alkenes, not pure 4-methylcyclohexene. Why does this happen and how can I minimize it?
The formation of isomeric byproducts such as 1-methylcyclohexene and 3-methylcyclohexene (B1581247) is a common issue.[7][8] This occurs due to carbocation rearrangements. The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift, leading to the formation of 1-methylcyclohexene, which is the most thermodynamically stable isomer.[4][8] The formation of these byproducts can be influenced by reaction time and temperature.[7] To minimize their formation, it is advisable to:
-
Keep the reaction time as short as possible.[7]
-
Maintain careful control over the distillation temperature to remove the desired product as soon as it forms, minimizing its exposure to the acidic conditions that promote rearrangement.[4]
Q4: What are the key considerations for the distillation and purification process?
The distillation and purification process is critical for obtaining a pure product. Key considerations include:
-
Co-distillation: 4-methylcyclohexene (boiling point: 101-102°C) and water (boiling point: 100°C) will co-distill.[1]
-
Separation: The distillate will form two layers, an aqueous layer and an organic layer containing the product. These can be separated using a separatory funnel.[3]
-
Washing: The organic layer should be washed, typically with a saturated sodium chloride (brine) solution, to remove any residual acid and decrease the solubility of water in the organic layer.[1][3][9]
-
Drying: The washed organic layer must be dried using an anhydrous drying agent like sodium sulfate (B86663) to remove any remaining water.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Equilibrium not sufficiently shifted. 3. Loss of product during transfer or workup. | 1. Ensure the reaction is heated to the appropriate temperature (160-180°C) to facilitate distillation.[2][6] 2. Continuously remove the distillate as it forms.[1] 3. Be meticulous during transfers between vessels. |
| Product contains starting material (this compound) | Distillation temperature was too high, causing the higher-boiling point alcohol to distill with the product. | Carefully control the heating to ensure only the lower-boiling point alkene and water distill over. The boiling point of this compound is significantly higher (171-173°C).[3] |
| Product is a mixture of alkene isomers | Prolonged reaction time or excessive heat allows for carbocation rearrangements to more stable alkenes.[7] | Distill the product as it forms to minimize its time in the acidic reaction mixture. Avoid prolonged refluxing before distillation.[7] |
| Charring of the reaction mixture | The acid catalyst, particularly sulfuric acid, is too concentrated or the temperature is too high, leading to oxidation of the organic material. | Use phosphoric acid as the primary catalyst.[1] If using sulfuric acid, add it dropwise and ensure the temperature does not exceed the recommended range. |
Data Presentation
Table 1: Boiling Points of Key Compounds
| Compound | Boiling Point (°C) |
| 4-Methylcyclohexene | 101-102[3] |
| Water | 100 |
| This compound | 171-173[3] |
Table 2: Typical Product Distribution Over Time
| Reaction Time | 4-Methylcyclohexene (%) | 3-Methylcyclohexene (%) | 1-Methylcyclohexene (%) |
| Early | ~80 | ~15 | ~5 |
| Longer | ~65 | ~20 | ~15 |
| Data adapted from C13 NMR analysis of the dehydration of this compound.[7] |
Experimental Protocols
Protocol: Acid-Catalyzed Dehydration of this compound
-
Reaction Setup: In a 5-mL conical vial, add 1.5 mL of this compound. To this, carefully add 0.40 mL of 85% phosphoric acid and 6 drops of concentrated sulfuric acid.[2][6] Add a magnetic stir vane.
-
Distillation Apparatus: Assemble a Hickman distillation apparatus with a water-cooled condenser. Ensure all joints are properly sealed.[2][6]
-
Heating and Distillation: Heat the reaction mixture to 160-180°C while stirring.[2][6][10] As the reaction proceeds, the lower-boiling 4-methylcyclohexene and water will distill and collect in the well of the Hickman head.
-
Collection: Periodically, use a Pasteur pipette to transfer the distillate from the Hickman head to a clean collection vial.[2][6][10] Continue distillation until no more product is being formed.
-
Workup:
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any remaining water.[2][3] Let it stand for 10-15 minutes.[10]
-
Final Product Isolation: Carefully decant or filter the dried liquid into a pre-weighed vial to determine the final yield.
Visualizations
Caption: Acid-catalyzed dehydration of this compound.
Caption: Workflow for 4-methylcyclohexene synthesis and purification.
Caption: Application of Le Chatelier's Principle in the synthesis.
References
- 1. scribd.com [scribd.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. homework.study.com [homework.study.com]
- 4. 4-Methylcyclohexene (CAS 591-47-9) [benchchem.com]
- 5. Solved This is for Organic Chemistry 4-MethylCyclohexane | Chegg.com [chegg.com]
- 6. studylib.net [studylib.net]
- 7. marmacs.org [marmacs.org]
- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 9. Preparation of 4-methylcyclohexene From Dehydration of this compound | Augusta University - Edubirdie [edubirdie.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Byproduct Formation in Alcohol Dehydration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with byproduct formation during alcohol dehydration experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired Alkene
Q: My alcohol dehydration reaction is resulting in a low yield of the target alkene. What are the potential causes and how can I improve the yield?
A: Low alkene yield is a common issue that can stem from several factors. The primary culprits are often suboptimal reaction conditions and the formation of side products. Here’s a troubleshooting guide:
-
Reaction Temperature: Temperature is a critical parameter in alcohol dehydration. Higher temperatures generally favor the elimination reaction (E1 or E2) that produces the alkene.[1][2][3][4] If the temperature is too low, the competing substitution reaction (SN2) that forms an ether byproduct may dominate.[3] For primary alcohols, temperatures of 170-180°C are often required with a strong acid catalyst, while secondary and tertiary alcohols dehydrate at progressively lower temperatures.[4]
-
Troubleshooting Step: Gradually increase the reaction temperature and monitor the product distribution. Be cautious of excessively high temperatures which can lead to charring, especially with sulfuric acid.
-
-
Catalyst Choice: The choice of catalyst significantly impacts selectivity.
-
Sulfuric Acid: While a strong dehydrating agent, concentrated sulfuric acid is also a potent oxidizing agent and can cause significant charring and the formation of sulfur dioxide and carbon dioxide byproducts.
-
Phosphoric Acid: Concentrated phosphoric(V) acid is often a better choice as it is less oxidizing and produces a cleaner reaction.
-
Solid Catalysts: Passing alcohol vapor over heated aluminum oxide (alumina) is another effective method, particularly for producing gaseous alkenes like ethene. Zeolites and other metal oxides like zirconia and hafnia have also been investigated for improved selectivity.[5]
-
Troubleshooting Step: If using sulfuric acid, consider switching to concentrated phosphoric(V) acid or a solid acid catalyst like alumina.
-
-
Reaction Equilibrium: The dehydration of an alcohol to an alkene is a reversible reaction. The presence of water can shift the equilibrium back towards the alcohol, reducing the alkene yield.
-
Troubleshooting Step: Remove the alkene and/or water from the reaction mixture as they are formed. This can be achieved through distillation if the alkene has a lower boiling point than the alcohol.[6]
-
Issue 2: Significant Formation of Ether Byproduct
Q: My reaction is producing a substantial amount of ether instead of the desired alkene. How can I minimize ether formation?
A: Ether formation is a common side reaction in alcohol dehydration, particularly with primary alcohols. It occurs through an intermolecular substitution reaction (SN2) between two alcohol molecules.
-
Temperature Control: This is the most critical factor. Lower temperatures (e.g., around 130-140°C for ethanol (B145695) with sulfuric acid) favor ether formation, while higher temperatures (e.g., 170-180°C) favor alkene formation.[3]
-
Troubleshooting Step: Increase the reaction temperature to favor the elimination pathway leading to the alkene.
-
-
Alcohol Concentration: Using an excess of the alcohol can favor the bimolecular reaction that leads to ether formation.
-
Troubleshooting Step: While not always feasible, adjusting the stoichiometry or using a different synthetic route might be necessary if ether formation remains problematic.
-
-
Catalyst Selection: Certain catalysts and conditions are specifically designed for ether synthesis. For example, using a strongly acidic cation exchange resin at lower temperatures (80-120°C) can selectively produce ethers with no alkene formation.[5]
-
Troubleshooting Step: Ensure your chosen catalyst and conditions are optimized for alkene synthesis, not ether synthesis. Avoid conditions known to favor ether production.
-
Issue 3: Oligomerization of the Alkene Product
Q: I am observing the formation of higher molecular weight byproducts, likely from the oligomerization of my target alkene. How can I prevent this?
A: The acidic conditions used for alcohol dehydration can also catalyze the polymerization or oligomerization of the newly formed alkene, reducing the yield of the desired monomeric product.
-
Reaction Conditions: High acid concentration and prolonged reaction times can promote oligomerization.
-
Troubleshooting Step: Use the minimum amount of catalyst necessary and try to keep the reaction time as short as possible.
-
-
Product Removal: Allowing the alkene product to remain in the acidic reaction mixture increases the likelihood of oligomerization.
-
Troubleshooting Step: As with improving alkene yield, removing the alkene from the reaction mixture as it forms via distillation is a highly effective strategy.
-
-
Inert Competitive Adsorption: For reactions using solid catalysts like zeolites, undesired oligomerization can be suppressed by introducing an inert molecule that competitively adsorbs to the catalyst's active sites, preventing the alkene from re-adsorbing and reacting further.
-
Troubleshooting Step: In specific cases, such as the dehydration of cyclohexanol (B46403) using an H-BEA zeolite catalyst, the addition of a molecule like 2,5-dimethylfuran (B142691) has been shown to inhibit cyclohexene (B86901) oligomerization.[7]
-
Quantitative Data Summary
The following tables summarize quantitative data on the impact of reaction conditions and catalyst choice on product distribution in alcohol dehydration.
Table 1: Effect of Temperature on Ethanol Dehydration with Sulfuric Acid
| Temperature | Main Product | Approximate Yield | Reference |
| ~140 °C | Diethyl Ether | High | [3] |
| 170-180 °C | Ethene | High |
Table 2: Catalyst Performance in Alcohol Dehydration
| Alcohol | Catalyst | Temperature (°C) | Conversion (%) | Alkene Yield (%) | Key Byproducts | Reference |
| Ethanol | γ-Alumina | 450 | - | ~80 | Ethers | [5] |
| 2-Octanol | Anatase (TiO₂) | 265 | 88 | - | Isomeric octenes | [5] |
| 1-Hexanol | Hf(OTf)₄ | 180 | >99 | ~50 (in batch) | Dihexyl ether, Oligomers | [8] |
| 2-Octanol | Hf(OTf)₄ | 150 | >99 | 93 | - | [8] |
Experimental Protocols
Protocol 1: Dehydration of Cyclohexanol to Cyclohexene using Phosphoric Acid
This protocol describes a common laboratory preparation of an alkene from a secondary alcohol.
Materials:
-
Cyclohexanol
-
Concentrated (85%) phosphoric(V) acid
-
Saturated sodium chloride solution
-
Anhydrous calcium chloride
-
Distillation apparatus
-
Separatory funnel
-
Boiling chips
Procedure:
-
Set up a simple distillation apparatus.
-
In the distilling flask, combine 20 mL of cyclohexanol and 5 mL of concentrated phosphoric(V) acid. Add a few boiling chips.
-
Heat the mixture gently. The cyclohexene and water will co-distill. Collect the distillate that boils below 100°C.
-
Transfer the collected distillate to a separatory funnel and wash it with an equal volume of saturated sodium chloride solution to help remove any unreacted cyclohexanol.
-
Separate the lower aqueous layer and discard it.
-
Transfer the upper organic layer (cyclohexene) to a clean, dry conical flask.
-
Add a small amount of anhydrous calcium chloride to dry the cyclohexene. Swirl the flask occasionally for 20-30 minutes.
-
Decant or filter the dried cyclohexene into a clean, dry pre-weighed flask to determine the yield.
Protocol 2: Preparation of Ethene from Ethanol using Aluminum Oxide
This protocol is suitable for generating a gaseous alkene.
Materials:
-
Ethanol
-
Aluminum oxide powder
-
Test tube with a side arm
-
Delivery tube
-
Gas collection apparatus (e.g., gas jars, trough of water)
-
Bunsen burner
-
Mineral wool
Procedure:
-
Place a loose plug of mineral wool at the bottom of a large test tube.
-
Add enough ethanol to saturate the mineral wool.
-
In the middle of the test tube, place a layer of aluminum oxide powder.
-
Clamp the test tube horizontally.
-
Set up the gas collection apparatus.
-
Heat the aluminum oxide strongly with a Bunsen burner.
-
Gently warm the ethanol-soaked mineral wool to vaporize the ethanol, allowing the vapor to pass over the hot aluminum oxide.
-
The ethene gas produced can be collected over water.
Visualizations
Caption: Reaction pathways for alcohol dehydration leading to alkene or ether byproducts.
Caption: Troubleshooting workflow for low alkene yield in alcohol dehydration.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01690G [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Inert competitive adsorption for the inhibition of oligomerization of alkenes during alcohol dehydration - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting low yield in 4-methylcyclohexene preparation
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the preparation of 4-methylcyclohexene (B165706), with a focus on addressing issues related to low yield.
Troubleshooting Guide
Low product yield is a common issue in the acid-catalyzed dehydration of 4-methylcyclohexanol. This guide provides a systematic approach to identifying and resolving the root causes of this problem.
Question: My yield of 4-methylcyclohexene is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a low yield of 4-methylcyclohexene. A systematic approach to troubleshooting is recommended. Start by examining the reaction conditions, then the workup and purification process, and finally, consider the possibility of side reactions.
Incomplete Reaction
An incomplete reaction is a primary cause of low yield. This can be due to several factors related to the reaction setup and conditions.
-
Insufficient Heating or Reaction Time: The dehydration of secondary alcohols like this compound requires adequate heating to proceed at a reasonable rate. Temperatures are typically in the range of 160-180°C.[1] If the temperature is too low or the reaction time is too short, a significant amount of the starting material will remain unreacted.
-
Inefficient Removal of Products: The dehydration of this compound is a reversible reaction.[2] To drive the equilibrium towards the formation of the product, 4-methylcyclohexene and water must be removed from the reaction mixture as they are formed.[3][4] This is typically achieved by distillation.[1][5] If the distillation setup is inefficient, the equilibrium will not favor product formation, leading to a low yield.
Troubleshooting Steps:
-
Verify Reaction Temperature: Ensure your heating apparatus can reach and maintain the required temperature.
-
Optimize Distillation: Check your distillation setup. Ensure the fractionating column (if used) is appropriate and that the condenser is functioning efficiently to collect the lower-boiling products.[6][7]
Loss of Product During Workup and Purification
A significant amount of product can be lost during the isolation and purification steps.
-
Inefficient Distillation: 4-methylcyclohexene is a volatile compound.[8] Losses can occur if the distillation apparatus is not properly sealed or if the receiving flask is not adequately cooled.
-
Losses During Washing and Extraction: Product can be lost during the washing steps with saturated sodium chloride solution and during transfers between vessels.[8][9]
-
Incomplete Drying: The presence of water in the final product not only affects purity but can also lead to inaccurate yield calculations. Anhydrous sodium sulfate (B86663) is commonly used to dry the organic layer.[1][5]
Troubleshooting Steps:
-
Improve Distillation Technique: Ensure all joints in the distillation apparatus are well-sealed. Use a cooled receiving flask to minimize evaporative losses.
-
Careful Transfers: Be meticulous during transfers between glassware to minimize physical loss of the product.
-
Ensure Complete Drying: Use an adequate amount of drying agent and allow sufficient time for it to work.
Side Reactions
The formation of byproducts is a significant factor that can reduce the yield of the desired 4-methylcyclohexene.
-
Formation of Isomeric Alkenes: The acid-catalyzed dehydration of this compound can lead to the formation of rearranged products, such as 1-methylcyclohexene and 3-methylcyclohexene.[10] The proportion of these isomers can increase with longer reaction times, a phenomenon known as the "Evelyn Effect".[10][11]
-
Polymerization: Alkenes can polymerize in the presence of strong acids.[8] If the product is not removed from the acidic reaction mixture as it forms, polymerization can become a significant side reaction, reducing the yield of the desired monomer.[8]
-
Charring: The use of a strong acid like sulfuric acid can sometimes lead to the charring of the organic compounds, which reduces the overall yield.[12] Phosphoric acid is often preferred as it is less prone to causing charring.[8][12]
Troubleshooting Steps:
-
Control Reaction Time: To minimize the formation of rearranged isomers, it is advisable to distill the product as it is formed rather than refluxing for an extended period before distillation.[10]
-
Choice of Acid Catalyst: While a combination of phosphoric and sulfuric acid is often used, using phosphoric acid alone can sometimes lead to a cleaner reaction with less charring.[1][8][12]
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in this reaction?
A1: The acid catalyst (typically a mixture of phosphoric acid and sulfuric acid) protonates the hydroxyl group of the this compound.[1][12] This converts the poor leaving group (-OH) into a good leaving group (H₂O), facilitating the elimination reaction to form the alkene.[1][13]
Q2: Why is the product distilled directly from the reaction mixture?
A2: The dehydration of this compound is a reversible reaction. According to Le Chatelier's principle, removing the products (4-methylcyclohexene and water) as they are formed will shift the equilibrium to the right, favoring the formation of more product and thus increasing the overall yield.[3][4][11]
Q3: My final product is cloudy. What is the cause and how can I fix it?
A3: A cloudy product usually indicates the presence of water. This can be resolved by ensuring the organic layer is thoroughly dried with a suitable drying agent, such as anhydrous sodium sulfate, before the final distillation.[1][5]
Q4: I obtained a yield greater than 100%. What could be the reason?
A4: A yield greater than 100% is physically impossible and indicates the presence of impurities in your final product.[14] The most likely impurity is water, which has a boiling point close to that of 4-methylcyclohexene and can co-distill.[1] Unreacted this compound, which has a higher boiling point, could also be a contaminant if the distillation was not performed carefully.[5][15] Ensure your product is thoroughly dry and that the distillation is carried out with good separation.
Q5: How can I confirm the presence of the alkene product?
A5: The presence of the carbon-carbon double bond in 4-methylcyclohexene can be confirmed through qualitative tests, such as the reaction with a bromine solution (the red-brown color of bromine disappears) or a potassium permanganate (B83412) solution (the purple color disappears, and a brown precipitate of MnO₂ forms).[2][12] Instrumental analysis, such as Infrared (IR) spectroscopy, can also be used to identify the characteristic C=C stretching vibration.[1]
Data Presentation
Table 1: Boiling Points of Reactants and Products
| Compound | Boiling Point (°C) |
| This compound | 171-173[15] |
| 4-Methylcyclohexene | 101-102[15] |
| Water | 100[5] |
| 1-Methylcyclohexene | ~110[8] |
Table 2: Typical Reagent Quantities for Microscale Synthesis
| Reagent | Quantity |
| This compound | 1.5 mL[1] |
| 85% Phosphoric Acid | 0.40 mL[1] |
| Concentrated Sulfuric Acid | 6 drops[1] |
Experimental Protocols
Key Experiment: Synthesis and Purification of 4-Methylcyclohexene
This protocol is a generalized procedure based on common laboratory practices for the acid-catalyzed dehydration of this compound.
1. Reaction Setup:
- To a 5-mL conical vial, add 1.5 mL of this compound.
- Carefully add 0.40 mL of 85% phosphoric acid and 6 drops of concentrated sulfuric acid.[1]
- Add a magnetic spin vane.
- Assemble a distillation apparatus using a Hickman still head and a water-cooled condenser.[1]
2. Dehydration and Distillation:
- Heat the reaction mixture to 160-180°C while stirring.[1]
- Collect the distillate, which will consist of 4-methylcyclohexene and water, in the well of the Hickman head.
- Periodically transfer the distillate to a clean collection vial.
3. Workup and Purification:
- Once the distillation is complete, allow the collected distillate to separate into two layers.
- Remove the lower aqueous layer.
- Wash the organic layer with a saturated sodium chloride solution to remove any residual acid and some of the dissolved water.[12]
- Separate the organic layer and dry it over anhydrous sodium sulfate.[1][5]
- Carefully transfer the dried product to a pre-weighed vial to determine the final mass and calculate the yield.
Visualizations
Caption: Experimental workflow for the synthesis of 4-methylcyclohexene.
Caption: Troubleshooting logic for low yield of 4-methylcyclohexene.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. youtube.com [youtube.com]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. Solved Dehydration of this compound You will carry | Chegg.com [chegg.com]
- 5. docsity.com [docsity.com]
- 6. scribd.com [scribd.com]
- 7. Preparation of 4-methylcyclohexene From Dehydration of this compound | Augusta University - Edubirdie [edubirdie.com]
- 8. benchchem.com [benchchem.com]
- 9. The Synthesis Of An Alkene this compound - 470 Words | Bartleby [bartleby.com]
- 10. marmacs.org [marmacs.org]
- 11. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 12. scribd.com [scribd.com]
- 13. bartleby [bartleby.com]
- 14. reddit.com [reddit.com]
- 15. homework.study.com [homework.study.com]
Technical Support Center: 4-Methylcyclohexene Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-methylcyclohexene (B165706), particularly focusing on optimizing the distillation temperature for its collection.
Frequently Asked Questions (FAQs)
Q1: What is the optimal distillation temperature for collecting 4-methylcyclohexene?
The boiling point of 4-methylcyclohexene is approximately 101-103°C[1][2][3][4]. Therefore, the optimal temperature for collecting the distillate is within this range. During the synthesis of 4-methylcyclohexene via the acid-catalyzed dehydration of 4-methylcyclohexanol, the reaction mixture is typically heated to a higher temperature, around 160-180°C, to facilitate the reaction and allow the lower-boiling product to distill as it is formed[5][6]. It is crucial to monitor the temperature at the distillation head (still head), which should be maintained at the boiling point of 4-methylcyclohexene to ensure selective collection of the product.
Q2: My collected distillate is cloudy or has separated into two layers. What is the cause and how can I resolve this?
This is a common observation and is due to the co-distillation of water, which is a byproduct of the dehydration reaction[5][7]. Water has a boiling point of 100°C, very close to that of 4-methylcyclohexene, causing them to distill together[7].
-
Resolution:
-
Separation: Allow the distillate to settle. The 4-methylcyclohexene will form the top organic layer, and the water will be the bottom aqueous layer. The layers can be separated using a separatory funnel or a pasture pipette.
-
Washing: The organic layer should be washed with a saturated sodium chloride solution (brine) to help remove the bulk of the dissolved water[8].
-
Drying: The separated organic layer should then be dried using an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or calcium chloride, to remove any remaining traces of water[5].
-
Q3: I suspect side products in my distillate. What are the likely impurities and how can I minimize their formation?
During the acid-catalyzed dehydration of this compound, the formation of isomeric alkenes is a common side reaction. The most likely side product is 1-methylcyclohexene, and to a lesser extent, 3-methylcyclohexene. These isomers can form through carbocation rearrangements.
-
Minimizing Side Products:
-
Temperature Control: Carefully controlling the reaction and distillation temperature can help minimize the formation of more stable, rearranged alkene isomers. Overheating the reaction mixture can promote these side reactions.
-
Choice of Acid: While both sulfuric acid and phosphoric acid are used, phosphoric acid is generally considered milder and less likely to cause extensive rearrangement and charring.
-
Q4: How can I assess the purity of my 4-methylcyclohexene and what are the expected spectroscopic signatures?
-
Gas Chromatography (GC): GC is an excellent method to determine the purity of the sample and quantify the presence of any isomeric impurities or unreacted starting material.
-
Infrared (IR) Spectroscopy:
-
Unsaturation Tests: Qualitative tests, such as the reaction with bromine (discoloration from reddish-brown to colorless) or potassium permanganate (B83412) (discoloration from purple to brown precipitate), can confirm the presence of the alkene functional group[6][8].
Experimental Protocol: Synthesis and Distillation of 4-Methylcyclohexene
This protocol details the synthesis of 4-methylcyclohexene from this compound via acid-catalyzed dehydration, followed by purification by distillation.
Materials:
-
This compound
-
85% Phosphoric acid
-
Concentrated Sulfuric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Boiling chips or a magnetic stir bar
Equipment:
-
Round-bottom flask
-
Distillation head (Hickman still or simple distillation setup)
-
Condenser
-
Receiving flask
-
Heating mantle or sand bath
-
Separatory funnel or pasture pipettes
-
Glassware for washing and drying
Procedure:
-
To a round-bottom flask, add this compound and a few boiling chips or a magnetic stir bar.
-
Carefully add a mixture of 85% phosphoric acid and a few drops of concentrated sulfuric acid to the flask[5].
-
Assemble the distillation apparatus. If using a simple distillation setup, ensure the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Begin heating the reaction mixture. The pot temperature will be significantly higher than the boiling point of the product (e.g., 160-180°C)[5][6].
-
Collect the distillate that comes over at a temperature range of 100-105°C[2]. The distillate will be a mixture of 4-methylcyclohexene and water.
-
Continue distillation until no more product is collected in the receiving flask.
-
Transfer the collected distillate to a separatory funnel. Wash the organic layer with a saturated sodium chloride solution.
-
Separate the aqueous layer and transfer the organic layer to a clean, dry flask.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant or filter the dried liquid to obtain the purified 4-methylcyclohexene.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 114.19 | ~171-173 | ~0.914 |
| 4-Methylcyclohexene | 96.17 | 101-103[1] | 0.799[1] |
| Water | 18.02 | 100 | 0.997 |
Visualizations
Caption: Workflow for synthesis and purification.
References
- 1. 4-Methylcyclohexene - Wikipedia [en.wikipedia.org]
- 2. 4-Methylcyclohexene (CAS 591-47-9) [benchchem.com]
- 3. 4-Methylcyclohexene|lookchem [lookchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. youtube.com [youtube.com]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. Preparation of 4-methylcyclohexene From Dehydration of this compound | Augusta University - Edubirdie [edubirdie.com]
Technical Support Center: Separation of Water from 4-Methylcyclohexene Distillate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the separation of water from 4-methylcyclohexene (B165706) distillate.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove water from my 4-methylcyclohexene distillate?
A1: Residual water in your 4-methylcyclohexene distillate can negatively impact subsequent reactions or analyses. Water can interfere with many organic reactions, particularly those involving water-sensitive reagents. For analytical purposes such as GC-MS, the presence of water can damage the equipment.[1] Furthermore, an inaccurate yield of your product will be recorded if water is present.[1]
Q2: What are the common methods for removing water from 4-methylcyclohexene?
A2: The most common methods involve a two-step process. First, a preliminary separation of the bulk water is achieved using a separatory funnel.[2] Since 4-methylcyclohexene is immiscible with water, it will form a distinct organic layer.[1] The second step involves treating the organic layer with a drying agent to remove trace amounts of dissolved water.[3]
Q3: How do I perform a separation using a separatory funnel?
A3: To separate the layers, add your distillate to the separatory funnel. If not already present from a previous step, add a saturated aqueous sodium chloride (brine) solution.[3] The brine solution helps to draw water out of the organic layer.[3] Gently swirl the funnel and then allow the layers to separate. 4-Methylcyclohexene has a density of approximately 0.799 g/mL, which is less than water, so it will be the top layer.[4] You can then drain the lower aqueous layer.
Q4: What is a drying agent and how does it work?
A4: A drying agent is an anhydrous inorganic salt that readily absorbs water to form a hydrated salt.[3] When added to an organic solvent containing trace amounts of water, the drying agent will bind with the water molecules, effectively removing them from the solvent.[5]
Q5: Which drying agent should I use for 4-methylcyclohexene?
A5: For a neutral compound like 4-methylcyclohexene, common and effective drying agents include anhydrous sodium sulfate (B86663) (Na₂SO₄) and anhydrous magnesium sulfate (MgSO₄).[3][6] The choice between them often depends on the desired speed of drying and the required capacity.
Troubleshooting Guides
Issue 1: An emulsion has formed between the organic and aqueous layers.
An emulsion is a stable mixture of two immiscible liquids, appearing as a cloudy or milky layer between the organic and aqueous phases.[7] This prevents a clean separation in the separatory funnel.
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to sit undisturbed for a period. Sometimes, the emulsion will break on its own with time.[8]
-
Gentle Agitation: Gently swirl or stir the mixture with a glass rod. This can help to coalesce the dispersed droplets.[8]
-
"Salting Out": Add more saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to force the organic component out of the aqueous phase and break the emulsion.[8][9]
-
Solvent Addition: Add a small amount of the organic solvent used in the extraction to dilute the organic phase and potentially disrupt the emulsion.[10]
-
Filtration: In some cases, passing the emulsified layer through a plug of glass wool can help to break the emulsion.[9]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.[8]
Issue 2: The drying agent is not effectively removing the water.
Symptoms:
-
The organic layer remains cloudy or hazy after adding the drying agent.
-
The drying agent clumps together significantly, with no free-flowing powder remaining.[1]
Troubleshooting Steps:
-
Add More Drying Agent: You may not have added a sufficient amount of the drying agent to absorb all the water. Add more in small portions and swirl until some of the powder remains free-flowing.[3]
-
Allow More Time: Sodium sulfate is a slower drying agent than magnesium sulfate.[3] Allow the mixture to stand for at least 15-20 minutes with occasional swirling to ensure complete drying.[11]
-
Preliminary Brine Wash: Ensure you have performed a wash with saturated sodium chloride solution before adding the solid drying agent. This step removes the bulk of the dissolved water, making the final drying more efficient.[3]
-
Check the Drying Agent's Condition: Drying agents can absorb moisture from the air if not stored properly.[3] Ensure you are using a fresh or properly stored anhydrous drying agent. If your sodium sulfate is no longer a fine, free-flowing powder, it may have already absorbed atmospheric moisture.
-
Consider an Alternative Drying Agent: Magnesium sulfate has a higher capacity and is faster acting than sodium sulfate.[3] However, it is a fine powder and will require filtration to remove.[1]
Issue 3: How do I know when my 4-methylcyclohexene is dry?
Visual Cues:
-
Clarity: A dry organic solution will be clear, not cloudy or hazy.
-
Drying Agent Behavior:
-
Anhydrous Sodium Sulfate: When sufficient drying agent has been added, some of the crystals will remain free-flowing and not clumped together at the bottom of the flask.[5]
-
Anhydrous Magnesium Sulfate: The fine powder will swirl freely in the solution, resembling a "snow globe" effect when the flask is gently agitated.[12] If all the drying agent is clumped together, more is needed.[1]
-
Data Presentation
Table 1: Properties of Common Drying Agents for 4-Methylcyclohexene
| Drying Agent | Chemical Formula | Capacity | Speed | Acidity/Basicity |
| Sodium Sulfate | Na₂SO₄ | High | Slow | Neutral |
| Magnesium Sulfate | MgSO₄ | High | Fast | Weakly Acidic |
| Calcium Chloride | CaCl₂ | High | Medium | Neutral |
Data compiled from various sources.[3][13]
Experimental Protocols
Protocol 1: General Procedure for Washing and Drying 4-Methylcyclohexene Distillate
-
Transfer the 4-methylcyclohexene distillate to a separatory funnel of an appropriate size.
-
Add an equal volume of saturated sodium chloride (brine) solution to the separatory funnel.
-
Stopper the funnel and gently invert it several times to mix the layers. Vent the funnel periodically by opening the stopcock to release any pressure buildup.
-
Place the separatory funnel in a ring stand and allow the layers to fully separate. The 4-methylcyclohexene will be the upper layer.
-
Carefully drain the lower aqueous layer and discard it.
-
Drain the upper organic layer (4-methylcyclohexene) into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate (or another suitable drying agent) to the flask. Start with a small scoop and add more as needed.
-
Gently swirl the flask. Observe the behavior of the drying agent. Continue adding small portions until some of the drying agent remains as a fine, free-flowing powder.
-
Allow the flask to stand for 15-20 minutes with occasional swirling.
-
Separate the dried 4-methylcyclohexene from the drying agent by decanting or gravity filtering the liquid into a clean, dry collection flask.
Visualizations
Caption: Workflow for the separation of water from 4-methylcyclohexene.
Caption: Troubleshooting guide for breaking emulsions.
Caption: Visual checks to confirm complete drying of the organic layer.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 4-Methylcyclohexene - Wikipedia [en.wikipedia.org]
- 5. elchemy.com [elchemy.com]
- 6. Solved Anhydrous sodium sulfate was used to dry the alkenes. | Chegg.com [chegg.com]
- 7. azom.com [azom.com]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. biotage.com [biotage.com]
- 10. m.youtube.com [m.youtube.com]
- 11. How To [chem.rochester.edu]
- 12. Chemistry Teaching Labs - Removing residual water from organic solutions [chemtl.york.ac.uk]
- 13. scribd.com [scribd.com]
Technical Support Center: Challenges in Separating Cis/Trans 4-Methylcyclohexanol Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the separation of cis- and trans-4-methylcyclohexanol isomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis- and trans-4-methylcyclohexanol isomers so challenging?
A1: The primary challenge lies in the very similar physicochemical properties of the two diastereomers. They have nearly identical molecular weights and polarities, and their boiling points are very close, making separation by conventional techniques like fractional distillation particularly difficult.[1][2][3] Achieving good resolution requires optimized chromatographic methods.
Q2: What are the most effective methods for separating these isomers?
A2: Gas chromatography (GC) and column chromatography are the most commonly employed and effective techniques for the separation of cis- and trans-4-methylcyclohexanol.[4] Fractional distillation can be attempted, but due to the small difference in boiling points, it often results in incomplete separation.
Q3: How can I confirm the identity of the separated cis and trans isomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is a powerful tool for distinguishing between the cis and trans isomers. The different spatial arrangement of the hydroxyl and methyl groups leads to distinct chemical shifts for the protons and carbons in the cyclohexane (B81311) ring.[5][6] Infrared (IR) spectroscopy can also show subtle differences in the fingerprint region.
Q4: Which isomer is generally more stable, cis or trans?
A4: The trans isomer is generally the more stable of the two. In the chair conformation of the cyclohexane ring, the trans isomer can adopt a conformation where both the hydroxyl and methyl groups are in equatorial positions, which is sterically more favorable than the axial-equatorial arrangement of the cis isomer.
Troubleshooting Guides
Fractional Distillation
Q: I'm attempting to separate the isomers by fractional distillation, but the separation is poor. What can I do?
A: Due to the very close boiling points of the cis (172-173°C) and trans (173-175°C) isomers, achieving a clean separation by fractional distillation is inherently challenging.[2][3] However, you can improve the efficiency of your distillation by:
-
Using a highly efficient fractionating column: A longer column with a high number of theoretical plates (e.g., a Vigreux or packed column) is essential.
-
Maintaining a very slow distillation rate: A slow rate of 1-2 drops per minute allows for better equilibrium between the liquid and vapor phases within the column.
-
Ensuring proper insulation: Insulating the distillation column (e.g., with glass wool or aluminum foil) minimizes heat loss and helps maintain the temperature gradient.
-
Precise temperature control: Use a heating mantle with fine temperature control to maintain the distillation head temperature just at the boiling point of the lower-boiling isomer.
If you continue to experience poor separation, it is highly recommended to switch to a chromatographic method.
Column Chromatography
Q: My column chromatography is not resolving the cis and trans isomers effectively. The collected fractions are still a mixture. What can I do?
A: Poor resolution in column chromatography for these isomers is a common issue. Here are some troubleshooting steps:
-
Optimize the Solvent System (Eluent): The polarity of the eluent is critical. The cis isomer is slightly more polar than the trans isomer.
-
If the isomers are eluting too quickly and together, your solvent system is likely too polar. Try decreasing the proportion of the more polar solvent (e.g., ethyl acetate (B1210297) in a hexane/ethyl acetate mixture).
-
A good starting point is a low polarity eluent like 5-10% ethyl acetate in hexanes. You can then gradually increase the polarity (gradient elution) to elute the more polar cis isomer after the trans isomer has eluted.
-
-
Increase the Column Length/Decrease the Diameter: A longer and narrower column provides more surface area for the stationary phase, which can improve resolution between closely eluting compounds.[7]
-
Adjust the Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can enhance separation.[7]
-
Check the Loading: Overloading the column is a common cause of poor separation. Ensure you are not loading too much of the mixture relative to the amount of stationary phase. A general rule of thumb is a 1:50 to 1:100 ratio of sample to silica (B1680970) gel by weight.
Q: I'm having trouble visualizing the spots on my TLC plate. How can I see them?
A: Since 4-methylcyclohexanol is a saturated alcohol, it will not be visible under UV light. You will need to use a chemical stain for visualization. A potassium permanganate (B83412) (KMnO₄) stain or a phosphomolybdic acid stain are effective for visualizing alcohols.[8] The spots will appear as yellow or brown on a purple or green background, respectively.
Gas Chromatography (GC)
Q: My GC analysis shows co-eluting or poorly resolved peaks for the cis and trans isomers. How can I improve the separation?
A: Co-elution in GC for these isomers is expected given their similar properties. Here’s how you can improve resolution:
-
Optimize the Temperature Program:
-
Lower the initial temperature: This can improve the separation of early-eluting compounds.
-
Reduce the ramp rate: A slower temperature ramp (e.g., 2-5 °C/min) around the elution temperature of the isomers will increase the interaction time with the stationary phase and improve separation.[2]
-
-
Select an Appropriate GC Column:
-
Increase column polarity: While a standard non-polar column (like a 5% phenyl-methylpolysiloxane) might provide some separation, a more polar stationary phase (e.g., a wax column like Carbowax) will likely offer better selectivity for these alcohols.[9]
-
Increase column length: A longer column provides more theoretical plates and can improve resolution.
-
-
Adjust the Carrier Gas Flow Rate: Ensure the carrier gas (e.g., helium or hydrogen) flow rate is optimal for your column dimensions to maximize efficiency.
Based on studies of similar compounds, the trans isomer is expected to elute before the cis isomer in gas chromatography.[10][11]
Quantitative Data Summary
| Property | cis-4-Methylcyclohexanol | trans-4-Methylcyclohexanol |
| Boiling Point | 172-173 °C[2] | 173-175 °C[3][7][12] |
| Melting Point | -9.2 °C[13] | Not available |
| Density | ~0.917 g/mL[2] | ~0.912 g/mL[12] |
| Refractive Index | ~1.461[2] | ~1.455[12] |
| ¹H NMR (CDCl₃) | See detailed spectra | See detailed spectra |
| ¹³C NMR (CDCl₃) | See detailed spectra | See detailed spectra |
Note: Spectroscopic data can vary slightly based on solvent and experimental conditions.
Experimental Protocols
Column Chromatography for Separation of cis/trans this compound Isomers
Objective: To separate a mixture of cis- and trans-4-methylcyclohexanol using silica gel column chromatography.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates, developing chamber, and a suitable stain (e.g., potassium permanganate)
Procedure:
-
TLC Analysis: First, determine an optimal eluent system using TLC. Test various ratios of hexanes:ethyl acetate (e.g., 95:5, 90:10, 85:15). The ideal system should give a good separation between the two spots with the lower spot having an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent you plan to use (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow it to pack evenly, gently tapping the column to dislodge any air bubbles.
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the mixture of this compound isomers in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the top layer of sand.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate). The less polar trans isomer should elute first.
-
Monitor the collected fractions by TLC.
-
If the cis isomer is not eluting, you can gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexanes:ethyl acetate).
-
-
Analysis: Combine the fractions containing the pure isomers, as identified by TLC, and remove the solvent under reduced pressure. Confirm the identity of each isomer using NMR spectroscopy.
Gas Chromatography (GC) Protocol for Isomer Analysis
Objective: To analyze the ratio of cis- and trans-4-methylcyclohexanol in a sample.
Instrumentation and Conditions (starting point):
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-Wax or similar Carbowax-type, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate of ~1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 180 °C.
-
Hold at 180 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Expected Outcome: You should observe two separated peaks. Based on the behavior of similar compounds, the trans isomer is expected to have a shorter retention time than the cis isomer. The peak areas can be used to determine the relative ratio of the two isomers in the mixture.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 4. agilent.com [agilent.com]
- 5. reddit.com [reddit.com]
- 6. silicycle.com [silicycle.com]
- 7. benchchem.com [benchchem.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 10. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill [pubs.usgs.gov]
- 12. Fractional vs. Simple Distillation and How to Segregate Multiple Solvents - Solvent Washer [solventwasher.com]
- 13. web.uvic.ca [web.uvic.ca]
Managing rearrangement products in 4-methylcyclohexanol dehydration
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the acid-catalyzed dehydration of 4-methylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the acid-catalyzed dehydration of this compound?
A1: The dehydration of this compound proceeds through an E1 (unimolecular elimination) mechanism.[1] The reaction is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as phosphoric acid or sulfuric acid. This is followed by the loss of a water molecule to form a secondary carbocation intermediate. Finally, a base (like water or the conjugate base of the acid) abstracts a proton from an adjacent carbon to form the alkene product.
Q2: What are the expected products of this reaction?
A2: The primary, expected product is 4-methylcyclohexene (B165706). However, due to the formation of a carbocation intermediate, rearrangement products are commonly observed. These include the more stable alkenes, 3-methylcyclohexene (B1581247) and 1-methylcyclohexene.[2]
Q3: What is the "Evelyn Effect" in the context of this reaction?
A3: The "Evelyn Effect" refers to the observation that the distribution of alkene products changes as the reaction progresses.[2][3] Typically, at the beginning of the reaction, the less-substituted 4-methylcyclohexene is the major product. As the reaction continues, the proportion of the more stable, rearranged products, 3-methylcyclohexene and 1-methylcyclohexene, increases.[2][3]
Q4: Does the stereochemistry of the starting this compound (cis vs. trans) affect the product distribution?
A4: Yes, the stereochemistry of the starting alcohol can influence the product distribution. Dehydration of the pure cis and trans isomers of this compound has been shown to yield similar products, but the cis isomer tends to produce a higher proportion of rearrangement products.[2]
Troubleshooting Guide
Issue 1: Low yield of the desired 4-methylcyclohexene and a high proportion of rearrangement products.
| Possible Cause | Suggestion |
| Prolonged reaction time or excessive heating: | The formation of rearrangement products is favored under thermodynamic control, which is promoted by longer reaction times and higher temperatures. To maximize the yield of the kinetic product (4-methylcyclohexene), it is crucial to remove the alkene from the reaction mixture as it is formed.[2] This can be achieved through careful distillation. |
| High acid concentration: | A higher concentration of a strong acid can promote the isomerization of the initially formed alkene. Consider using a milder acid catalyst or a lower concentration of the strong acid. Phosphoric acid is generally considered milder than sulfuric acid and may reduce charring and rearrangement.[4] |
| Inefficient distillation: | If the distillation setup is not efficient, the product may remain in the reaction flask for an extended period, leading to rearrangement. Ensure the distillation apparatus is set up correctly and the distillation temperature is carefully controlled to selectively remove the lower-boiling alkene products. |
Issue 2: The reaction mixture has turned dark or charred.
| Possible Cause | Suggestion |
| Use of concentrated sulfuric acid: | Concentrated sulfuric acid is a strong dehydrating and oxidizing agent and can cause charring of organic compounds. |
| Excessive heating: | Overheating the reaction mixture can lead to decomposition and charring. |
| Solution: | Use phosphoric acid as the catalyst, as it is less prone to causing charring.[4] If sulfuric acid must be used, add it dropwise and ensure the reaction temperature is carefully controlled. |
Issue 3: The distilled product is contaminated with the starting alcohol.
| Possible Cause | Suggestion |
| Distillation temperature is too high: | The boiling point of this compound (171-173 °C) is significantly higher than that of the alkene products (101-110 °C). However, if the distillation is carried out too rapidly or at too high a temperature, the starting material can co-distill with the product. |
| Solution: | Employ fractional distillation for better separation of the lower-boiling alkenes from the higher-boiling alcohol. Monitor the temperature at the head of the distillation column closely and collect the fraction that distills at the boiling point of the desired alkenes. |
Data Presentation
The following table summarizes the product distribution from the dehydration of a commercial mixture of cis/trans this compound at different reaction times, illustrating the Evelyn Effect.[2]
| Reaction Time | 4-Methylcyclohexene (%) | 3-Methylcyclohexene (%) | 1-Methylcyclohexene (%) |
| Early | ~80 | ~15 | ~5 |
| Later | ~65 | ~20 | ~15 |
Experimental Protocols
Key Experiment: Dehydration of this compound with Phosphoric Acid
This protocol is a representative example for the acid-catalyzed dehydration of this compound.
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄) (optional, as a rate enhancer)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or other suitable drying agent
-
Boiling chips or a magnetic stir bar
Apparatus:
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux column) or simple distillation head
-
Condenser
-
Receiving flask
-
Heating mantle or sand bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound and 85% phosphoric acid. A small amount of concentrated sulfuric acid can be added to increase the reaction rate.[4] Add a few boiling chips or a magnetic stir bar.
-
Distillation: Assemble a distillation apparatus. Heat the reaction mixture gently to initiate the dehydration. The alkene products and water will co-distill.[4] The boiling point of 4-methylcyclohexene is approximately 101-102°C.[5]
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the distillate with a saturated sodium chloride solution to remove any acidic impurities and some of the water.[6]
-
Separate the organic layer.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Decant or filter the dried product into a clean, pre-weighed flask.
-
-
Analysis:
Visualizations
Caption: Reaction mechanism for the dehydration of this compound.
Caption: General experimental workflow for this compound dehydration.
References
- 1. brainly.com [brainly.com]
- 2. marmacs.org [marmacs.org]
- 3. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 4. studylib.net [studylib.net]
- 5. Solved Dehydration of this compound You will carry | Chegg.com [chegg.com]
- 6. Preparation of 4-methylcyclohexene From Dehydration of this compound | Augusta University - Edubirdie [edubirdie.com]
- 7. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 8. ERIC - EJ936776 - Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS), Journal of Chemical Education, 2011-May [eric.ed.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Proper Disposal of 4-Methylcyclohexanol Waste
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the proper and safe disposal of 4-Methylcyclohexanol waste generated in a laboratory setting. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a combustible liquid.[1][2][3] It is harmful if swallowed and can cause irritation to the skin and eyes.[3][4][5] High concentrations of its vapor may irritate the eyes and upper respiratory tract.[2][3]
Q2: Can I dispose of this compound waste down the sink?
A2: No, you should not dispose of this compound waste down the sink.[6][7] It is a hazardous chemical, and its entry into drains and sewer systems must be prevented.[1][8][9] Laboratory waste disposal must comply with local, state, and federal regulations, which generally prohibit the drain disposal of such chemicals.[10]
Q3: How should I collect and store this compound waste in the lab?
A3: this compound waste should be collected in a designated, properly labeled, and compatible container.[11][12] The container must have a secure, tightly fitting cap to prevent leaks and spills.[12][13] It is recommended to use the original container if it is in good condition, or a chemically resistant container made of a material that does not react with the waste.[1][13] Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[9][13][14]
Q4: What is the proper procedure for disposing of empty this compound containers?
A4: An empty container that has held this compound should be handled as hazardous waste unless properly decontaminated.[1] If the container is to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent.[6] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[6] After rinsing, deface or remove all chemical labels from the container before disposal.[6]
Q5: What should I do in case of a this compound spill?
A5: In the event of a spill, first ensure the area is well-ventilated and remove all sources of ignition.[2][8][14] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1] Contain the spill and collect the liquid using an inert absorbent material, such as sand, silica (B1680970) gel, or a universal binder.[2][14] Place the absorbed material into a suitable, closed container for disposal as hazardous waste.[8][14]
Q6: Can I mix this compound waste with other solvent wastes?
A6: It is generally not recommended to mix this compound waste with other waste streams without first consulting your institution's hazardous waste disposal guidelines.[1] Incompatible chemicals can react violently or produce toxic gases.[13] Always segregate hazardous waste according to compatibility.[7]
Data Presentation
Table 1: Properties and Disposal Information for this compound
| Property | Value | Reference |
| CAS Number | 589-91-3 | [1] |
| Physical State | Colorless Liquid | [2][3] |
| Flash Point | 70 °C (158 °F) | [2][14] |
| Hazards | Combustible liquid, Harmful if swallowed, Skin/eye irritant | [1][3][4] |
| Primary Disposal Route | Approved Hazardous Waste Disposal Vendor | [1][8][15] |
| Prohibited Disposal | Sink/Sewer, Regular Trash (without decontamination) | [6][7][10] |
| Incompatible Materials | Strong oxidizing agents, Acid anhydrides, Acid chlorides | [9][14] |
Experimental Protocols
Protocol for Collection and Disposal of this compound Waste
-
Container Selection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and "this compound".[11]
-
Include the approximate concentration and accumulation start date.
-
-
Waste Accumulation:
-
Storage:
-
Disposal Request:
Mandatory Visualization
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ICSC 0296 - this compound [inchem.org]
- 3. This compound | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. acs.org [acs.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. fishersci.com [fishersci.com]
- 15. cdn.chemservice.com [cdn.chemservice.com]
Technical Support Center: Synthesis of 4-Methylcyclohexene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-methylcyclohexene (B165706).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of 4-methylcyclohexene is significantly lower than expected. What are the potential causes?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The acid-catalyzed dehydration of 4-methylcyclohexanol is a reversible reaction. To drive the equilibrium towards the product, the 4-methylcyclohexene (boiling point: 101-102°C) should be distilled out of the reaction mixture as it forms.[1][2][3] Ensure your distillation setup is efficient and the reaction temperature is maintained appropriately (typically 160-180°C) to facilitate the distillation of the product while minimizing the distillation of the starting material (boiling point: 171-173°C).[3][4]
-
Loss During Workup: 4-methylcyclohexene is volatile. Losses can occur during transfers, extractions, and the drying process. Ensure all glassware is properly sealed where necessary and minimize the number of transfers.
-
Side Reactions: Polymerization of the alkene product can occur in the presence of a strong acid catalyst.[2] Distilling the product as it forms helps to minimize this side reaction.
Q2: My final product is contaminated with isomeric impurities (1-methylcyclohexene and 3-methylcyclohexene). How can I minimize their formation and remove them?
A2: The formation of isomeric impurities is a known issue in this synthesis, often referred to as the "Evelyn Effect," where the product distribution changes with reaction time.[5][6]
-
Minimizing Formation: Shorter reaction times tend to favor the formation of 4-methylcyclohexene.[5] Prolonged heating or allowing the product to remain in the acidic reaction mixture can lead to rearrangement of the double bond to form the more thermodynamically stable isomers, 1-methylcyclohexene and 3-methylcyclohexene.[5][6]
-
Removal: Due to the close boiling points of the isomers, a simple distillation is often insufficient for complete separation.[7] Fractional distillation is the preferred method to separate these isomeric impurities.[7][8][9][10] A fractionating column with a high number of theoretical plates will provide the best separation.
Q3: I see a significant amount of unreacted this compound in my crude product. What went wrong?
A3: This is likely due to an incomplete reaction. Here are some troubleshooting steps:
-
Reaction Temperature: Ensure the reaction temperature is high enough to promote the dehydration reaction and distill the product. A temperature range of 160-180°C is commonly recommended.[3][4]
-
Catalyst: Ensure the correct amount and concentration of the acid catalyst (typically a mixture of sulfuric acid and phosphoric acid) were used.[3][4]
-
Distillation Rate: A slow and steady distillation is crucial. If the distillation is too rapid, the starting material may co-distill with the product.
Q4: My purified 4-methylcyclohexene is cloudy. What is the cause and how can I fix it?
A4: A cloudy appearance usually indicates the presence of water.
-
Cause: Water is a byproduct of the dehydration reaction and is also introduced during the workup (washing steps).[4][11]
-
Solution: Ensure the organic layer is thoroughly dried with a suitable drying agent, such as anhydrous sodium sulfate (B86663) or anhydrous calcium chloride, before the final distillation.[4][12] Allow sufficient time for the drying agent to work (at least 10-15 minutes) and ensure the liquid is clear before decanting or filtering.[12]
Q5: What is the purpose of washing the distillate with a saturated sodium chloride solution (brine)?
A5: Washing with brine serves two main purposes:
-
Reduces the solubility of the organic product in the aqueous layer: This helps to maximize the recovery of 4-methylcyclohexene by driving it into the organic phase.
-
Aids in the removal of residual water: The high salt concentration in the brine helps to draw water out of the organic layer.[2]
Data Presentation: Isomeric Distribution Over Time
The product distribution of methylcyclohexene isomers can change significantly with the duration of the reaction. The following table summarizes the approximate composition of the product mixture at different reaction times, illustrating the "Evelyn Effect".[5]
| Reaction Time | 4-Methylcyclohexene (%) | 3-Methylcyclohexene (%) | 1-Methylcyclohexene (%) |
| Early | ~80 | ~15 | ~5 |
| Longer | ~65 | ~20 | ~15 |
Experimental Protocols
I. Synthesis of 4-Methylcyclohexene via Acid-Catalyzed Dehydration
This protocol is a common microscale procedure for the synthesis of 4-methylcyclohexene.
Materials:
-
This compound (1.5 mL)
-
85% Phosphoric acid (0.40 mL)[4]
-
Concentrated Sulfuric acid (6 drops)[4]
-
Anhydrous sodium sulfate[4]
-
Saturated sodium chloride solution[4]
Procedure:
-
To a 5-mL conical vial, add 1.5 mL of this compound, 0.40 mL of 85% phosphoric acid, and six drops of concentrated sulfuric acid.[4]
-
Add a spin vane and assemble a Hickman distillation apparatus with a water-cooled condenser.[4]
-
Heat the reaction mixture to 160-180°C while stirring.[4]
-
As the distillate collects in the well of the Hickman head, periodically transfer it to a clean collection vial.[4]
-
Continue the distillation until no more product is collected.
-
Wash the crude product by adding 1 mL of saturated sodium chloride solution to the collection vial, mixing, and then removing the lower aqueous layer.[4]
-
Dry the organic layer by adding a small amount of anhydrous sodium sulfate and allowing it to stand for at least 15 minutes until the liquid is clear.[4]
-
Carefully transfer the dried product to a clean, tared vial to determine the yield.
II. Purity Analysis by Gas Chromatography (GC)
Gas chromatography is an effective method for determining the purity of the synthesized 4-methylcyclohexene and quantifying the presence of isomeric impurities.
Sample Preparation:
-
Dilute one drop of the final product in approximately 1 mL of a volatile solvent like hexane (B92381) or acetone.[13]
Typical GC Parameters:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., non-polar capillary column)[13] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min[13] |
| Injector Temperature | 250°C[13] |
| Detector (FID) Temp | 250°C[13] |
| Oven Program | Initial Temp: 40°C for 2 min, Ramp: 5°C/min to 150°C, Hold for 2 min[13] |
| Injection Volume | 0.2-1.0 µL[13] |
Data Analysis:
-
Identify the peaks corresponding to 4-methylcyclohexene and its isomers based on their retention times.
-
Calculate the relative percentage of each component by integrating the peak areas.
Mandatory Visualizations
Caption: Troubleshooting workflow for improving the purity of 4-methylcyclohexene.
Caption: Experimental workflow for the synthesis and purification of 4-methylcyclohexene.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. studymoose.com [studymoose.com]
- 3. scribd.com [scribd.com]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. marmacs.org [marmacs.org]
- 6. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. Fractional vs. Simple Distillation and How to Segregate Multiple Solvents - Solvent Washer [solventwasher.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. docsity.com [docsity.com]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
Overcoming azeotrope formation during product distillation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the separation of azeotropic mixtures during product distillation.
Frequently Asked Questions (FAQs)
Q1: What is an azeotrope, and why can't it be separated by simple distillation?
An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[1][2] This occurs because, at a specific composition, the vapor generated from boiling the mixture has the same composition as the liquid itself.[3][4][5] Since fractional distillation relies on the difference in composition between the liquid and vapor phases to effect separation, an azeotrope behaves like a single pure substance with a constant boiling point, rendering this technique ineffective.[2][6][7] A classic example is the ethanol-water azeotrope, which forms at approximately 95.6% ethanol (B145695) by mass and boils at a constant 78.1°C at atmospheric pressure, preventing further purification by standard distillation.[2][7]
Q2: What are the primary industrial techniques for breaking an azeotrope?
To purify a component beyond its azeotropic point, the azeotrope must be "broken." The main techniques include:
-
Azeotropic Distillation: This method involves adding a third component, called an entrainer, to the mixture.[8][9] The entrainer forms a new, lower-boiling azeotrope with one or more of the original components.[1][10] If this new azeotrope is heterogeneous, it will separate into two immiscible liquid phases upon condensation, allowing for separation in a decanter.[10][11]
-
Extractive Distillation: In this process, a high-boiling, miscible, and relatively non-volatile solvent is added to the azeotropic mixture.[12][13] This solvent alters the relative volatility of the original components by interacting differently with them, but it does not form a new azeotrope.[12][14] This change allows the more volatile component to be separated as the distillate.
-
Pressure-Swing Distillation (PSD): This technique leverages the fact that the composition of an azeotrope is often dependent on pressure.[10][15] The process typically uses two distillation columns operating at different pressures.[16] The azeotropic mixture from the first column can be fed to the second column, where the changed pressure allows for further separation.[17]
-
Molecular Sieves: For certain azeotropes, particularly those containing water, molecular sieves can be used.[10] These are materials that can selectively adsorb one component of the mixture (e.g., water) based on molecular size, thereby breaking the azeotrope.[4]
Q3: How do I choose between azeotropic and extractive distillation?
The choice depends on the specific properties of the components you are trying to separate.
-
Azeotropic Distillation is often preferred for breaking minimum-boiling azeotropes and is particularly effective when the entrainer forms a heterogeneous azeotrope that can be easily separated by decantation after condensation.[18][19]
-
Extractive Distillation is highly versatile and is used for mixtures with low relative volatility.[12] A key advantage is the broader range of feasible solvents since liquid-liquid immiscibility is not required.[19] It is crucial that the solvent does not form an azeotrope with any of the original components.[12][14]
Q4: What are the key criteria for selecting a good entrainer or solvent?
Selecting the right material separation agent (entrainer for azeotropic distillation or solvent for extractive distillation) is critical for process success.[20][21] Key criteria include:
-
Volatility Alteration: It must significantly change the relative volatility of the original components.[1][10][12]
-
Recoverability: The agent should be easily recoverable from the product streams for recycling, typically by a second distillation step.[10][12]
-
Chemical Inertness: It must not react chemically with the components of the mixture.[1][12]
-
No New Azeotropes (for Extractive Distillation): The solvent used in extractive distillation should not form an azeotrope with the original components.[12][14]
-
Availability and Cost: The agent should be inexpensive and readily available.[1][12]
-
Safety and Stability: It should be non-toxic, non-corrosive, and thermally stable under operating conditions.[1]
Q5: When is pressure-swing distillation (PSD) a suitable method?
Pressure-swing distillation is a strong candidate when the azeotropic composition of the mixture is sensitive to changes in pressure.[15][22] The greater the shift in azeotropic composition with pressure, the more economically feasible the process becomes, as it requires smaller recycle rates and thus less energy.[16][17] An advantage of PSD is that it avoids introducing a third component (an entrainer or solvent), which can be crucial in applications like the pharmaceutical industry where product purity is paramount and contamination with a separating agent must be avoided.[17][23]
Troubleshooting Guides
Problem 1: Product purity is not improving despite using an entrainer in azeotropic distillation.
-
Possible Cause: Incorrect entrainer-to-feed ratio. An insufficient amount of entrainer may not be enough to fully break the original azeotrope and form the new ternary azeotrope.
-
Solution: Review your process calculations. Ensure the entrainer feed rate is sufficient to complex with one of the components (usually water) and carry it overhead as the new azeotrope. Increase the entrainer feed rate incrementally and monitor the distillate composition.
-
Possible Cause: The chosen entrainer is not effective. The entrainer may not alter the volatilities sufficiently or may not form the desired heterogeneous azeotrope.
-
Solution: Re-evaluate the entrainer selection. Use vapor-liquid equilibrium (VLE) data or simulation tools like residue curve maps (RCMs) to confirm the feasibility of the chosen entrainer.[20][21] An experimental device like a spinning-band distillation apparatus can be used to determine the nature and composition of the azeotropes formed.[21]
Problem 2: The overhead condensate in my heterogeneous azeotropic distillation is not separating into two liquid layers in the decanter.
-
Possible Cause: The system has not formed a heterogeneous azeotrope. The components are miscible at the condensation temperature.
-
Solution: This indicates a fundamental issue with the chosen entrainer or operating conditions. The entrainer must be selected to induce a liquid-liquid phase separation upon condensation.[10] Verify from literature or experimental data that your ternary system forms a heterogeneous azeotrope.
-
Possible Cause: Incorrect entrainer-to-water ratio in the overhead vapor.
-
Solution: There may not be enough entrainer to carry all the water overhead, or the ratio may not be correct for immiscibility. Adjust the entrainer feed rate to ensure the overhead vapor composition falls within the immiscibility region of the phase diagram.[24]
Problem 3: I am observing the high-boiling solvent in the distillate of my extractive distillation column.
-
Possible Cause: The reboiler duty is too high. Excessive heat input to the reboiler can cause the non-volatile solvent to vaporize and travel up the column with the desired low-boiling product.[24]
-
Solution: Reduce the heat input to the reboiler. The goal is to keep the extractive solvent in the liquid phase where it can alter the volatility of the feed components.
-
Possible Cause: The solvent feed tray is incorrectly located.
-
Solution: The solvent should be introduced near the top of the distillation column, several stages above the azeotropic feed.[14][24] This ensures the solvent is present throughout the rectifying section to influence the separation effectively.
Problem 4: The distillation column is flooding or showing a high pressure drop.
-
Possible Cause: Excessive vapor flow rate (boil-up rate). If the vapor flow is too high for the column's diameter and internal design, it can impede the downward flow of liquid, causing it to accumulate.[24][25]
-
Solution: Reduce the heat input to the reboiler to decrease the boil-up rate.
-
Possible Cause: Fouling or improper design of column internals.
-
Solution: For packed columns, ensure the packing is clean and properly installed to allow for good liquid distribution. For tray columns, ensure the trays are not damaged or fouled.[24][25]
Data Presentation
Table 1: Common Azeotropic Mixtures and Separation Strategies
| Azeotropic Mixture | Composition (wt%) | Boiling Point (°C) | Common Separation Technique | Entrainer / Solvent Example |
| Ethanol / Water | 95.6% Ethanol, 4.4% Water | 78.1 | Azeotropic Distillation | Cyclohexane (B81311) or Toluene[11] |
| Ethanol / Water | 95.6% Ethanol, 4.4% Water | 78.1 | Extractive Distillation | Ethylene Glycol or Glycerol[6][11] |
| Isopropanol / Water | 87.7% Isopropanol, 12.3% Water | 80.3 | Azeotropic Distillation | Di-isopropyl ether[11] |
| Acetone / Methanol | 88% Acetone, 12% Methanol | 55.5 | Pressure-Swing Distillation | N/A[22] |
| Benzene / Cyclohexane | 51.9% Benzene, 48.1% Cyclohexane | 77.6 | Extractive Distillation | Aniline or Phenol[12][26] |
Experimental Protocols
Methodology 1: Heterogeneous Azeotropic Distillation of Ethanol-Water
This protocol describes the separation of an ethanol-water azeotrope using cyclohexane as an entrainer. The process relies on forming a lower-boiling ternary azeotrope (ethanol-water-cyclohexane) that, upon condensation, separates into an organic and an aqueous layer.
-
Apparatus Setup: Assemble a distillation apparatus consisting of a reboiler, a packed or trayed distillation column, a condenser, and a decanter designed to separate two immiscible liquids. The decanter should be configured to return the lighter organic layer to the column as reflux and draw off the heavier aqueous layer.
-
Charge and Startup: Charge the reboiler with the ethanol-water azeotropic mixture. Begin circulating cooling water through the condenser.
-
Heating and Entrainer Feed: Gently heat the reboiler. As the mixture begins to boil, start feeding cyclohexane (the entrainer) into the column at an upper feed point.
-
Establish Equilibrium: Vapor will rise through the column. The lowest boiling point is that of the ternary azeotrope. This vapor will move to the top of the column, condense, and collect in the decanter.
-
Decantation and Reflux: The condensate will separate into two layers: a cyclohexane-rich upper layer and a water-rich lower layer. Set the decanter to continuously return the upper organic layer to the column as reflux. The lower aqueous layer, which contains the majority of the water from the feed, is removed.
-
Product Collection: With water being continuously removed via the ternary azeotrope, pure (anhydrous) ethanol will begin to accumulate at the bottom of the column and can be collected from the reboiler.
-
Entrainer Recovery: The removed aqueous layer and any other streams containing the entrainer are typically fed to a separate stripping column to recover the cyclohexane for recycling.
Methodology 2: Extractive Distillation
This protocol provides a general methodology for separating a close-boiling or azeotropic mixture (Components A and B) using a high-boiling solvent (S).
-
Apparatus Setup: The process requires two distillation columns. The first is the extractive distillation column (C1), and the second is a solvent recovery column (C2).
-
Feed Introduction: The azeotropic feed mixture (A+B) is introduced at a midpoint in the extractive column (C1). The high-boiling solvent (S) is fed continuously near the top of C1, several trays above the A+B feed point.[14]
-
Separation in C1: The solvent (S) flows down the column, interacting with A and B. It alters their relative volatility, making one component (e.g., A) significantly more volatile than the other (B). The more volatile component (A) moves up the column and is removed as a high-purity distillate.
-
Bottoms Product: The less volatile component (B) and the solvent (S) exit from the bottom of C1.[12]
-
Solvent Recovery: The bottoms stream from C1 (B+S) is fed into the second column (C2). Because the solvent has a much higher boiling point than component B, they can be easily separated by simple distillation.
-
Product and Recycle: Component B is collected as the distillate from C2. The pure solvent (S) is removed from the bottom of C2, cooled, and recycled back to the top of the extractive column (C1).[27]
Visualizations
Caption: Decision flowchart for selecting an azeotrope separation technique.
References
- 1. chemicaltweak.com [chemicaltweak.com]
- 2. ciemme.it [ciemme.it]
- 3. Azeotropic distillation | PPTX [slideshare.net]
- 4. How do you separate azeotropic mixtures class 12 chemistry CBSE [vedantu.com]
- 5. quora.com [quora.com]
- 6. gwsionline.com [gwsionline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Azeotropic Distillation: A Complex Technique for Challenging Liquid Separations [basic-chemistry.eu5.org]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 11. kochmodular.com [kochmodular.com]
- 12. Extractive distillation - Wikipedia [en.wikipedia.org]
- 13. Azeotropic and Extractive Distillation | PPTX [slideshare.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Pressure Swing Distillation - Chemical Engineering World [chemicalengineeringworld.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. famt.ac.in [famt.ac.in]
- 18. Effectively Break Azeotropes | PDF [slideshare.net]
- 19. researchgate.net [researchgate.net]
- 20. Selecting entrainers for azeotropic distillation - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. cetjournal.it [cetjournal.it]
- 24. benchchem.com [benchchem.com]
- 25. fiveable.me [fiveable.me]
- 26. pharmacy180.com [pharmacy180.com]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Safe Quenching of Acid-Catalyzed Dehydration Reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the safe and effective quenching of acid-catalyzed dehydration reactions. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during the reaction workup.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching an acid-catalyzed dehydration reaction?
The primary purpose of quenching is to neutralize the acid catalyst, thereby stopping the reaction.[1][2] This is a critical step to prevent the formation of byproducts, degradation of the desired product, or isomerization that can occur under prolonged acidic conditions, especially during subsequent heating for solvent removal or purification steps.[3][4]
Q2: What are the most common and safest quenching agents for these reactions?
Weak bases are generally the safest and most effective quenching agents.[1] Saturated aqueous solutions of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are widely used.[5][6] These reagents effectively neutralize the acid while being mild enough to avoid degrading sensitive products. For products that are unstable in even weakly basic conditions, a saturated solution of ammonium (B1175870) chloride (NH₄Cl) can be used to achieve a neutral or slightly acidic pH.[7][8]
Q3: Why is it critical to add the quenching agent slowly?
Slow, portion-wise, or dropwise addition of the quenching agent is crucial for two main safety reasons:
-
Heat Management : The neutralization of an acid is an exothermic reaction. Rapid addition can generate a significant amount of heat, potentially causing the solvent to boil violently and splash corrosive materials out of the flask.[6][9]
-
Gas Control : When using carbonate or bicarbonate bases, the neutralization reaction releases carbon dioxide (CO₂) gas.[2] Adding the base too quickly can cause rapid gas evolution, leading to excessive foaming, pressure buildup, and dangerous splattering of the reaction mixture.[6]
Q4: Why should the reaction mixture be cooled before and during the quench?
Cooling the reaction mixture, typically in an ice-water bath, is a standard safety measure to help manage the heat generated during the exothermic neutralization process.[7][10][11] It keeps the reaction temperature low, reducing the risk of the solvent boiling and preventing the thermal degradation of sensitive products.
Q5: What are the risks of using a strong base, like sodium hydroxide (B78521) (NaOH), for quenching?
While strong bases will neutralize the acid, they are generally avoided for quenching acid-catalyzed reactions. The reaction between a strong acid and a strong base is highly exothermic and can be violent and difficult to control.[1] Furthermore, the resulting highly basic conditions can promote undesirable side reactions, such as hydrolysis or decomposition of the desired product.
Q6: My reaction is foaming uncontrollably after adding sodium bicarbonate. What should I do?
Vigorous foaming is caused by the rapid release of CO₂ gas. Immediately stop adding the quenching agent. If possible and safe, gently swirl the flask to help break up the foam. In some cases, a small amount of a high-boiling point, water-immiscible organic solvent can be added to help reduce surface tension. The key is to add the bicarbonate solution much more slowly, allowing the gas to evolve in a controlled manner.[6] Always ensure the reaction vessel is open to the atmosphere (not sealed) to prevent pressure buildup.[12][13]
Troubleshooting Guide
| Problem | Symptoms | Possible Causes | Recommended Solutions |
| Emulsion Formation | - Difficult or impossible to separate the organic and aqueous layers after extraction. | - Residual acid or base acting as a surfactant.- Vigorous shaking of the separatory funnel. | - Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous layer.[7]- Allow the mixture to stand for an extended period without agitation.[7]- Gently swirl or rock the funnel instead of shaking vigorously.[7]- Filter the emulsified mixture through a pad of Celite® or glass wool.[7] |
| Low or No Product Yield | - Little to no desired compound is isolated after workup and purification. | - The product is partially or fully soluble in the aqueous layer.[4]- The product degraded due to the pH change during quenching.[4]- The reaction had not proceeded to completion before it was quenched.[3] | - Test the aqueous layer for the presence of your product (e.g., by TLC or extracting a small sample and analyzing).- Use a milder quenching agent (e.g., sat. aq. NH₄Cl).- Perform the quench at a lower temperature (0 °C or below).- Before quenching the entire batch, test the stability of your product by taking a small aliquot of the reaction mixture and treating it with the intended quenching agent.[4]- Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS) to ensure it is complete before quenching.[11] |
| Unexpected Side Products | - New spots appear on the TLC plate after the workup procedure. | - The desired product is unstable under the acidic or basic conditions of the workup.- Isomerization or rearrangement of the product occurred. | - Maintain low temperatures throughout the quenching and extraction process.- Minimize the time the product is in contact with the aqueous acidic or basic solution.- Consider quenching with a milder reagent like saturated ammonium chloride to maintain a near-neutral pH.[7] |
| Uncontrolled Exotherm/Splashing | - Sudden and rapid boiling of the solvent.- Reaction mixture splashes out of the flask. | - The quenching agent was added too quickly.- Insufficient cooling was applied to the reaction flask.- A highly concentrated or overly strong base was used as the quenching agent.[1] | - Immediately cease the addition of the quenching agent.- Ensure the reaction flask is securely clamped in an ice-water bath.- Once the temperature is under control, resume the addition of the quenching agent at a much slower rate (dropwise).- Use a more dilute or weaker base for quenching. |
Comparison of Common Aqueous Quenching Agents
| Quenching Agent | Formula | Typical pH | Key Considerations |
| Sodium Bicarbonate | NaHCO₃ | ~8.3[14] | Pros: Mild, inexpensive, and effective. Cons: Generates CO₂ gas, which can cause foaming and pressure buildup.[2] |
| Sodium Carbonate | Na₂CO₃ | ~11 | Pros: Stronger base than bicarbonate, useful for neutralizing larger amounts of acid. Cons: Also generates CO₂ gas. Higher basicity may degrade sensitive products. |
| Ammonium Chloride | NH₄Cl | ~4.5 - 6.0 | Pros: Provides a gentle, near-neutral to slightly acidic quench. Ideal for products that are sensitive to bases. Cons: Not suitable if a basic pH is required to remove acidic impurities. |
| Water | H₂O | ~7 | Pros: Neutral. Cons: Can be highly exothermic when quenching concentrated strong acids. May not be sufficient to neutralize the catalyst fully, potentially leaving the solution acidic. |
| Dilute Sodium Hydroxide | NaOH | >12 | Pros: Strong base, very effective at neutralization. Cons: (Use with extreme caution) . Highly exothermic reaction with strong acids.[1] High pH can easily degrade many organic compounds. |
Experimental Protocol: Standard Quenching of an Acid-Catalyzed Dehydration
This protocol outlines a standard and safe procedure for quenching a reaction catalyzed by a strong acid (e.g., H₂SO₄, H₃PO₄) using saturated sodium bicarbonate solution.
Safety Precautions:
-
Always perform this procedure in a well-ventilated chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[1][15]
-
Ensure the reaction flask is not sealed to allow for the safe release of any evolved gas.[12]
Procedure:
-
Reaction Completion Check: Before quenching, confirm the reaction has reached completion by using a suitable analytical method (e.g., TLC, GC-MS).[11]
-
Cooling: Once the reaction is complete, cool the reaction flask to 0 °C by placing it in an ice-water bath. Ensure the flask is securely clamped.[7][13]
-
Slow Addition of Quenching Agent: While stirring the reaction mixture vigorously, slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise using an addition funnel or a pipette.
-
Monitor the Quench: Observe the rate of gas evolution (effervescence). If foaming becomes excessive, stop the addition immediately and wait for it to subside before continuing at a slower rate. Monitor the temperature of the reaction; if a significant increase is noted, slow the addition rate further.[9]
-
pH Check: Continue adding the bicarbonate solution until gas evolution ceases. Check the pH of the aqueous layer using pH paper or a calibrated pH meter to ensure it is neutral or slightly basic (pH 7-8).
-
Proceed to Workup: Once the acid catalyst is fully neutralized, the reaction mixture is ready for the subsequent workup steps, such as separation of layers and extraction of the product.
Visualizations: Workflows and Logic Diagrams
Caption: A standard workflow for safely quenching an acid-catalyzed reaction.
References
- 1. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 2. Sodium bicarbonate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 10. ehs.uci.edu [ehs.uci.edu]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. sarponggroup.com [sarponggroup.com]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 14. Sodium Bicarbonate | NaHCO3 | CID 516892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Infrared Spectra of 4-Methylcyclohexanol and 4-Methylcyclohexene
For researchers engaged in chemical synthesis and analysis, infrared (IR) spectroscopy serves as a powerful tool for the identification and differentiation of functional groups within a molecule. This guide provides a detailed comparison of the IR spectra of 4-methylcyclohexanol and its corresponding dehydration product, 4-methylcyclohexene (B165706). The presence of a hydroxyl group in the former and a carbon-carbon double bond in the latter gives rise to distinct and readily identifiable absorption bands, allowing for clear differentiation between the two compounds.
Key Spectral Differences and Data Summary
The primary distinction in the IR spectra of this compound and 4-methylcyclohexene lies in the characteristic absorption bands of the alcohol and alkene functional groups. This compound exhibits a strong, broad absorption band corresponding to the O-H stretch of the hydroxyl group, a feature that is absent in the spectrum of 4-methylcyclohexene. Conversely, 4-methylcyclohexene displays characteristic absorptions for the =C-H and C=C stretching vibrations of the alkene group, which are not present in the spectrum of this compound.
| Functional Group | Vibration Mode | This compound (cm⁻¹) | 4-Methylcyclohexene (cm⁻¹) | Intensity/Shape |
| Alcohol | O-H Stretch | 3600 - 3200[1][2][3][4] | Absent | Strong, Broad |
| Alcohol | C-O Stretch | 1260 - 1050[2][3][4] | Absent | Strong |
| Alkene | =C-H Stretch | Absent | 3100 - 3000[1][5][6] | Medium |
| Alkene | C=C Stretch | Absent | 1680 - 1620[1][5][6][7] | Weak to Medium |
| Alkane | C-H Stretch | 3000 - 2850[1][6] | 3000 - 2850[1][6] | Medium to Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
The infrared spectra of this compound and 4-methylcyclohexene can be readily obtained using a Fourier-transform infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or germanium) should be clean.
-
Background Spectrum: A background spectrum is collected with the clean, empty ATR crystal. This allows for the subtraction of atmospheric (e.g., CO₂, H₂O) and instrument-related absorptions from the sample spectrum.
-
Sample Application: A small amount of the liquid sample (this compound or 4-methylcyclohexene) is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Spectrum Collection: The sample spectrum is then recorded. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the absorbance or transmittance spectrum.
-
Data Processing: The resulting spectrum is typically processed to adjust the baseline and label the peaks of interest.
Logical Comparison of Spectral Features
The decision-making process for distinguishing between the two compounds based on their IR spectra can be visualized as a logical workflow. The primary diagnostic question is the presence or absence of the characteristic alcohol and alkene peaks.
Caption: Logical workflow for differentiating this compound and 4-methylcyclohexene via IR spectroscopy.
References
- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. allsubjectjournal.com [allsubjectjournal.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
Differentiating Stereoisomers: A Comparative Guide to Cis- and Trans-4-Methylcyclohexanol using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of chemical research and pharmaceutical development, as stereoisomers can exhibit markedly different biological activities. This guide provides an objective comparison of cis- and trans-4-methylcyclohexanol, detailing the use of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for their differentiation. The principles outlined here are broadly applicable to the stereochemical analysis of other cyclic compounds.
The key to distinguishing between cis- and trans-4-methylcyclohexanol lies in the distinct magnetic environments of their respective protons, particularly the proton on the carbon bearing the hydroxyl group (C1-H). These differences arise from the conformational preferences of the cyclohexane (B81311) ring and the relative orientations of the hydroxyl and methyl substituents.
Comparative Spectroscopic Data
The ¹H NMR spectra of the cis and trans isomers of 4-methylcyclohexanol display significant differences in both chemical shifts (δ) and coupling constants (J), which are summarized in the table below. These variations are primarily due to the different spatial arrangements of the hydroxyl and methyl groups.
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis-4-Methylcyclohexanol | H-1 (CH-OH) | ~4.0 | Broad Multiplet | Small (axial-equatorial and equatorial-equatorial couplings) |
| -CH₃ | ~0.9 | Doublet | ~6.5 | |
| trans-4-Methylcyclohexanol | H-1 (CH-OH) | ~3.5 | Triplet of Triplets | Large (axial-axial) and small (axial-equatorial) couplings |
| -CH₃ | ~0.9 | Doublet | ~6.0 |
Key Distinguishing Features in ¹H NMR
The most telling differences in the ¹H NMR spectra of the two isomers are the chemical shift and the multiplicity of the H-1 proton.
In trans-4-methylcyclohexanol , the hydroxyl group is in an equatorial position, which forces the H-1 proton into an axial position. This axial proton has two axial and two equatorial neighboring protons. The coupling between adjacent axial protons (trans-diaxial) is typically large (around 10-12 Hz), while the coupling between axial and equatorial protons is smaller (around 2-5 Hz).[1] This results in a complex splitting pattern for the H-1 proton, often appearing as a triplet of triplets, and a chemical shift that is upfield (around 3.5 ppm) compared to the cis isomer.
In cis-4-methylcyclohexanol , the hydroxyl group is in an axial position, placing the H-1 proton in an equatorial position. This equatorial proton has only equatorial and axial-equatorial neighboring protons. The coupling constants for these interactions are all small (around 2-5 Hz). This leads to a broad, unresolved multiplet for the H-1 proton and a chemical shift that is further downfield (around 4.0 ppm) due to the deshielding effect of the axial hydroxyl group.
Experimental Protocols
A detailed methodology for the NMR analysis of cis- and trans-4-methylcyclohexanol is provided below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of the purified this compound isomer into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
-
Mixing: Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small cotton plug placed in the Pasteur pipette during the transfer.
¹H NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Integrate all signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants of the diagnostic signals.
-
Visualization of Stereochemical Differentiation
The following diagrams illustrate the conformational differences and the logical workflow for distinguishing the isomers based on their NMR spectra.
Caption: Conformational equilibrium of cis- and trans-4-methylcyclohexanol.
Caption: Logic diagram for distinguishing isomers via ¹H NMR.
References
Validating 4-Methylcyclohexene Synthesis: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the successful synthesis and validation of intermediates like 4-methylcyclohexene (B165706) are critical. This guide provides a detailed comparison of the traditional bromine test with modern spectroscopic and chromatographic techniques for validating the synthesis of 4-methylcyclohexene, supported by experimental data and protocols.
The synthesis of 4-methylcyclohexene is commonly achieved through the acid-catalyzed dehydration of 4-methylcyclohexanol. The presence of the carbon-carbon double bond in the product is a key indicator of a successful reaction. While the bromine test has historically been a straightforward method for detecting this unsaturation, its qualitative nature and potential for false positives necessitate a comparison with more quantitative and specific analytical techniques. This guide explores the bromine test alongside potassium permanganate (B83412) (Baeyer's) test, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography (GC) as validation methods.
Comparison of Validation Methods
The choice of a validation method depends on various factors, including the need for quantitative data, specificity, available equipment, and the cost and time constraints of the analysis. The following table summarizes a comparison of the different techniques.
| Feature | Bromine Test | Potassium Permanganate (Baeyer's) Test | FTIR Spectroscopy | Gas Chromatography (GC) |
| Principle | Electrophilic addition of bromine to the double bond. | Oxidation of the double bond by permanganate. | Absorption of infrared radiation by specific molecular vibrations. | Separation of compounds based on their boiling points and interaction with a stationary phase. |
| Observation | Disappearance of the reddish-brown bromine color.[1][2] | Disappearance of the purple permanganate color and formation of a brown precipitate (MnO₂).[3][4] | Presence of characteristic C=C and =C-H stretching peaks.[5] | Appearance of a peak at a specific retention time corresponding to 4-methylcyclohexene.[6][7] |
| Data Type | Qualitative | Qualitative | Qualitative/Quantitative | Quantitative |
| Specificity | Can give false positives with phenols and anilines.[8] | Can give false positives with other oxidizable functional groups (e.g., aldehydes, some alcohols).[3][9] | Highly specific to functional groups. | Highly specific for compound identification and quantification, especially when coupled with a mass spectrometer (GC-MS). |
| Sensitivity | Good for detecting the presence of unsaturation. | Good for detecting the presence of unsaturation. | Good for identifying functional groups, with sensitivity depending on the concentration and the specific bond's dipole moment. | Very high sensitivity, capable of detecting trace impurities. |
| Time | Fast (minutes) | Fast (minutes) | Fast (minutes) | Relatively slower (15-30 minutes per sample).[10] |
| Cost | Low | Low | Moderate to High (instrument cost) | High (instrument and maintenance cost) |
Experimental Data
The successful synthesis of 4-methylcyclohexene from this compound can yield varying results depending on the reaction conditions. The purity of the final product is a critical parameter, often determined by gas chromatography.
| Parameter | Typical Value | Source |
| Theoretical Yield | Dependent on starting material quantity. For example, 7.5 mL of this compound could theoretically yield 5.77 g of 4-methylcyclohexene. | [11] |
| Actual Yield | Reported yields vary, for instance, 4.55 g (78.86% yield) and 1.15 g (19.97% yield) have been documented.[11][12] | |
| Product Purity (by GC) | Can be determined by the relative peak area. For instance, a product mixture might contain 1-methylcyclohexene and 3-methylcyclohexene (B1581247) as impurities. | [13] |
| Boiling Point | Approximately 101-102 °C. |
Experimental Protocols
Synthesis of 4-Methylcyclohexene
The synthesis of 4-methylcyclohexene is typically performed via the acid-catalyzed dehydration of this compound.[5]
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine this compound with a catalytic amount of 85% phosphoric acid and a few drops of concentrated sulfuric acid.
-
Heat the mixture and collect the distillate, which will be a mixture of 4-methylcyclohexene and water.
-
Wash the distillate with a saturated sodium chloride solution to remove the majority of the water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Perform a final distillation to obtain pure 4-methylcyclohexene.
Validation by Bromine Test
The bromine test is a rapid qualitative test for the presence of unsaturation (carbon-carbon double or triple bonds).[8]
Materials:
-
Sample to be tested (e.g., 4-methylcyclohexene)
-
Bromine water (Br₂ dissolved in water) or bromine in an organic solvent (e.g., dichloromethane).
-
Test tubes
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent in a test tube.
-
Add the bromine solution dropwise to the sample while shaking.
-
A positive test for unsaturation is the disappearance of the characteristic reddish-brown color of the bromine solution.[1][2]
Alternative Validation Methods
1. Potassium Permanganate (Baeyer's) Test: This is another qualitative test for unsaturation.[3]
Materials:
-
Sample to be tested
-
1% Potassium permanganate (KMnO₄) solution
-
10% Sodium carbonate solution (optional, for alkaline conditions)
-
Test tubes
Procedure:
-
Dissolve a small amount of the sample in water or acetone (B3395972) in a test tube.
-
Add the 1% potassium permanganate solution dropwise while shaking.
-
A positive test is indicated by the disappearance of the purple color of the permanganate and the formation of a brown precipitate of manganese dioxide (MnO₂).[4][14]
2. FTIR Spectroscopy: This technique identifies the functional groups present in a molecule.
Procedure:
-
Obtain an FTIR spectrum of the product.
-
The presence of a C=C stretching peak (around 1650-1680 cm⁻¹) and a =C-H stretching peak (around 3000-3100 cm⁻¹) and the absence of a broad O-H stretching peak (around 3200-3600 cm⁻¹) from the starting alcohol confirm the formation of 4-methylcyclohexene.[5]
3. Gas Chromatography (GC): This method separates and quantifies the components of a mixture.
Procedure:
-
Inject a small, diluted sample of the product into the gas chromatograph.
-
The components will separate based on their boiling points and interactions with the column's stationary phase.
-
The resulting chromatogram will show peaks corresponding to each component. The area under each peak is proportional to the amount of that compound present, allowing for the determination of the product's purity.[6][7]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and validation processes.
References
- 1. Bromine Water Test - GeeksforGeeks [geeksforgeeks.org]
- 2. byjus.com [byjus.com]
- 3. Alkene Classification Tests [chemistry.gravitywaves.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Bromine test - Wikipedia [en.wikipedia.org]
- 9. issr.edu.kh [issr.edu.kh]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of 4-methylcyclohexene From Dehydration of this compound | Augusta University - Edubirdie [edubirdie.com]
- 12. scribd.com [scribd.com]
- 13. marmacs.org [marmacs.org]
- 14. Baeyers Test - Labster [theory.labster.com]
A Comparative Guide to the Reactivity of Cis- and Trans-4-Methylcyclohexanol Isomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemical orientation of functional groups in cyclic systems is a cornerstone of organic chemistry, profoundly influencing molecular properties and reactivity. In the context of drug development and fine chemical synthesis, understanding the differential reactivity of geometric isomers is paramount for predicting reaction outcomes, optimizing yields, and designing stereoselective synthetic pathways. This guide provides an objective comparison of the reactivity of cis- and trans-4-methylcyclohexanol, focusing on key organic transformations. The comparison is supported by experimental data and established principles of stereochemistry.
Core Reactivity Principles: The Role of Conformation
The reactivity of 4-methylcyclohexanol isomers is intrinsically linked to the conformational equilibrium of the cyclohexane (B81311) ring. In both isomers, the methyl group, being larger than the hydroxyl group, preferentially occupies the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. This conformational preference dictates the orientation of the hydroxyl group:
-
trans-4-Methylcyclohexanol : The hydroxyl group is in the more stable equatorial position.
-
cis-4-Methylcyclohexanol : The hydroxyl group is forced into the less stable axial position.
This fundamental difference in the spatial orientation of the reactive hydroxyl group is the primary determinant of the observed differences in reactivity.
Comparative Reactivity Data
The following sections summarize the reactivity of the two isomers in common organic reactions. While direct kinetic data for this compound is limited in the literature, strong analogies are drawn from the well-studied 4-tert-butylcyclohexanol (B146172) system, which serves as an excellent model due to its conformationally "locked" nature.
Oxidation to 4-Methylcyclohexanone
Oxidation of secondary alcohols to ketones is a fundamental transformation. The rate of this reaction for cyclohexanol (B46403) derivatives is highly sensitive to the orientation of the hydroxyl group.
Experimental Data (Analogous System)
| Isomer (4-tert-butylcyclohexanol) | -OH Position | Relative Rate of Oxidation (k_isomer / k_trans) |
| trans | Equatorial | 1.00 |
| cis | Axial | 3.23[3] |
Acid-Catalyzed Dehydration
The acid-catalyzed dehydration of this compound proceeds via an E1 mechanism, involving the formation of a secondary carbocation intermediate.[6] The stereochemistry of the starting alcohol can influence the product distribution, particularly the propensity for rearrangement.
Experimental Observations
While it is often stated that both isomers should react at similar rates through a common carbocation,[6] experimental evidence suggests differences in the product landscape.
-
Product Distribution : Dehydration of a commercial mixture of this compound isomers (30% cis, 70% trans) with phosphoric acid initially yields approximately 80% 4-methylcyclohexene (B165706), 15% 3-methylcyclohexene, and 5% 1-methylcyclohexene.[7] Over time, the product mixture equilibrates to a higher proportion of the more stable rearranged alkenes (the "Evelyn Effect").[7][8]
-
Isomer-Specific Reactivity : Studies on the pure isomers have shown that the cis isomer yields more products of rearrangement compared to the trans isomer.[7] This suggests that while the primary product, 4-methylcyclohexene, is the same, the reaction pathway or the lifetime of the intermediate carbocation may be subtly influenced by the starting stereochemistry. A lab study also suggests the cis isomer reacts faster than the trans isomer.[8]
Product Distribution from a this compound Isomer Mixture [7]
| Product | Composition (Early Reaction) | Composition (Longer Reaction) |
| 4-Methylcyclohexene | ~80% | ~65% |
| 3-Methylcyclohexene | ~15% | ~20% |
| 1-Methylcyclohexene | ~5% | ~15% |
Esterification
Esterification is a sterically sensitive reaction. The accessibility of the hydroxyl group to the acylating agent is a key factor in determining the reaction rate.
Theoretical Reactivity Based on Steric Hindrance
-
trans-4-Methylcyclohexanol : The equatorial hydroxyl group is sterically accessible and readily available for reaction.
-
cis-4-Methylcyclohexanol : The axial hydroxyl group is sterically hindered by the two axial hydrogens at the C-3 and C-5 positions (1,3-diaxial interactions). This makes approach by a reagent more difficult.
Experimental Data (Analogous System)
In the reverse reaction, the saponification of 4-tert-butylcyclohexyl acetates, the trans isomer (equatorial ester) reacts significantly faster than the cis isomer (axial ester).[1] The principles of steric hindrance dictate that the forward reaction, esterification, will follow the same trend.
Relative Saponification Rates of 4-t-butylcyclohexyl Alkanoates [1]
| Isomer | Ester Position | Relative Rate (k_trans / k_cis) |
| cis | Axial | 1.0 |
| trans | Equatorial | > 1 (e.g., 6.7 for acetates) |
Experimental Protocols
Protocol 1: Chromic Acid Oxidation of this compound
This protocol is adapted from standard procedures for the oxidation of secondary alcohols.
-
Dissolution : Dissolve 10 mmol of the this compound isomer (cis or trans) in 20 mL of acetone (B3395972) and cool the solution in an ice bath.
-
Reagent Preparation : Prepare the Jones reagent by dissolving 2.7 g of chromium trioxide (CrO₃) in 2.3 mL of concentrated sulfuric acid, and then cautiously diluting with water to a final volume of 10 mL.
-
Oxidation : While stirring the alcohol solution in the ice bath, add the Jones reagent dropwise until the orange color of Cr(VI) persists for 30 minutes.
-
Quenching : Add isopropyl alcohol dropwise to quench any excess oxidant until the solution turns green.
-
Workup : Decant the acetone layer from the chromium salts. Extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 4-methylcyclohexanone. The product can be further purified by distillation.
-
Analysis : Reaction progress and yield can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
Protocol 2: Acid-Catalyzed Dehydration of this compound
This protocol is based on standard procedures for alcohol dehydration.[9][10]
-
Apparatus Setup : Assemble a simple distillation apparatus with a 50 mL round-bottom flask as the reaction vessel.
-
Reagents : Place 7.5 mL of this compound (a single isomer or a mixture) into the flask. Cautiously add 2.0 mL of 85% phosphoric acid and a few drops of concentrated sulfuric acid. Add a magnetic stir bar.
-
Distillation : Heat the mixture gently. The alkene products and water will co-distill.[6] Collect the distillate in a receiving flask cooled in an ice bath. Maintain the distillation head temperature below approximately 110-120°C to minimize co-distillation of the starting alcohol.
-
Workup : Transfer the distillate to a separatory funnel. Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove the bulk of the water.[11]
-
Drying : Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Analysis : The product composition (relative amounts of 4-methylcyclohexene, 3-methylcyclohexene, and 1-methylcyclohexene) can be determined by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy.[9]
Visualizing Reaction Pathways and Workflows
Caption: Oxidation pathway showing faster reaction for the cis-isomer.
Caption: Experimental workflow for alcohol dehydration and product analysis.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. mmccollege.ac.in [mmccollege.ac.in]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. homework.study.com [homework.study.com]
- 5. reddit.com [reddit.com]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. marmacs.org [marmacs.org]
- 8. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 9. books.rsc.org [books.rsc.org]
- 10. scribd.com [scribd.com]
- 11. Preparation of 4-methylcyclohexene From Dehydration of this compound | Augusta University - Edubirdie [edubirdie.com]
Dehydration of 2-Methylcyclohexanol vs. 4-Methylcyclohexanol: A Comparative Analysis of Product Distribution
A comprehensive guide for researchers, scientists, and drug development professionals on the regioselectivity of alkene formation in the acid-catalyzed dehydration of substituted cyclohexanols. This guide provides a comparative analysis of the product distribution in the dehydration of 2-methylcyclohexanol (B165396) and 4-methylcyclohexanol, supported by experimental data and detailed protocols.
The acid-catalyzed dehydration of alcohols is a fundamental and widely studied reaction in organic chemistry, often leading to the formation of a mixture of isomeric alkenes. The regiochemical outcome of these elimination reactions is governed by several factors, including the structure of the alcohol, the nature of the acid catalyst, and the reaction conditions. This guide provides a detailed comparison of the product distribution observed in the dehydration of 2-methylcyclohexanol and this compound, offering insights into the underlying mechanistic principles.
Theoretical Background: The E1 Mechanism and Zaitsev's Rule
The acid-catalyzed dehydration of secondary and tertiary alcohols, such as 2-methylcyclohexanol and this compound, typically proceeds through an E1 (Elimination, Unimolecular) mechanism.[1] This multi-step process involves the formation of a carbocation intermediate.[2] The initial step is the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water).[3] Subsequent loss of a water molecule generates a carbocation.[2] Finally, a base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a carbon-carbon double bond.[1]
The regioselectivity of the elimination is often predicted by Zaitsev's rule (also spelled Saytzeff's rule), which states that the major product will be the most substituted (and therefore most stable) alkene.[4][5]
Dehydration of 2-Methylcyclohexanol: Favoring the Trisubstituted Alkene
In the dehydration of 2-methylcyclohexanol, two primary alkene products are possible: 1-methylcyclohexene and 3-methylcyclohexene (B1581247). The reaction proceeds through a secondary carbocation, which can then lose a proton from either of two adjacent carbons.
According to Zaitsev's rule, the thermodynamically favored product is the more substituted alkene. In this case, 1-methylcyclohexene is a trisubstituted alkene, while 3-methylcyclohexene is a disubstituted alkene. Experimental data consistently shows that 1-methylcyclohexene is the major product, confirming the predictive power of Zaitsev's rule in this system.[6][7] A minor amount of a third product, the exo-alkene methylenecyclohexane, may also be formed.[8]
Dehydration of this compound: A Look at Isomerization and the "Evelyn Effect"
The dehydration of this compound initially forms 4-methylcyclohexene (B165706) as the primary product. However, under the acidic reaction conditions, the initially formed alkene can be reprotonated, leading to the formation of a secondary carbocation. This carbocation can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Deprotonation of this tertiary carbocation leads to the formation of the more stable 1-methylcyclohexene and 3-methylcyclohexene.
This phenomenon, where the product distribution changes over the course of the reaction, has been termed the "Evelyn Effect".[9] Initially, the kinetic product, 4-methylcyclohexene, is favored. However, as the reaction progresses and equilibrium is approached, the thermodynamically more stable isomers, 1-methylcyclohexene and 3-methylcyclohexene, become more prominent.[9]
Quantitative Analysis of Product Distribution
The following tables summarize the quantitative data on the product distribution from the dehydration of 2-methylcyclohexanol and this compound under typical laboratory conditions using phosphoric acid as the catalyst. The product ratios are typically determined by gas chromatography (GC).[4]
Table 1: Product Distribution in the Dehydration of 2-Methylcyclohexanol [10]
| Product | Structure | Substitution | Product Percentage (Fraction 1) | Product Percentage (Fraction 2) |
| 1-Methylcyclohexene | Trisubstituted | 77.19% | 54.78% | |
| 3-Methylcyclohexene | Disubstituted | 2.33% | 30.78% |
Table 2: Product Distribution in the Dehydration of this compound [10]
| Product | Structure | Substitution | Product Percentage (Fraction 1) | Product Percentage (Fraction 2) |
| 4-Methylcyclohexene | Disubstituted | 74.35% | 67.88% | |
| 1-Methylcyclohexene | Trisubstituted | 10.61% | 29.52% | |
| 3-Methylcyclohexene | Disubstituted | - | - |
Note: The data for this compound dehydration in the provided source did not explicitly quantify 3-methylcyclohexene, though its formation is expected.
Experimental Protocols
The following are general experimental protocols for the dehydration of methylcyclohexanols and the analysis of the products.
Dehydration of Methylcyclohexanol
Materials:
-
2-methylcyclohexanol or this compound
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Boiling chips
-
Saturated sodium chloride solution
-
Anhydrous calcium chloride or sodium sulfate
Procedure:
-
Place the desired methylcyclohexanol into a round-bottom flask.[11]
-
Carefully add the acid catalyst (e.g., 85% phosphoric acid) and a few boiling chips to the flask.[11]
-
Set up a simple or fractional distillation apparatus.
-
Gently heat the reaction mixture to distill the alkene products as they are formed. The collection temperature should be monitored and kept below the boiling point of the starting alcohol.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Wash the distillate with saturated sodium chloride solution to remove the majority of the water.[2]
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous calcium chloride or sodium sulfate).[2]
-
Decant the dried liquid product for analysis.
Product Analysis by Gas Chromatography (GC)
Procedure:
-
Prepare a dilute solution of the product mixture in a volatile solvent (e.g., diethyl ether or dichloromethane).
-
Inject a small sample (typically 1 µL) of the diluted solution into the gas chromatograph.
-
The components of the mixture will be separated based on their boiling points and polarity as they pass through the GC column.
-
The separated components are detected as they exit the column, and a chromatogram is generated, showing peaks corresponding to each component.
-
The area under each peak is proportional to the amount of that component in the mixture.
-
Calculate the relative percentage of each product by dividing the area of its peak by the total area of all product peaks and multiplying by 100.[4]
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the reaction mechanisms for the dehydration of 2-methylcyclohexanol and this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Preparation of 4-methylcyclohexene From Dehydration of this compound | Augusta University - Edubirdie [edubirdie.com]
- 3. Dehydration of 2-Methylcyclohexanol via Gas Chromatography — Adam Cap [adamcap.com]
- 4. webassign.net [webassign.net]
- 5. webassign.net [webassign.net]
- 6. chegg.com [chegg.com]
- 7. This compound - 710 Words | Bartleby [bartleby.com]
- 8. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. brainly.com [brainly.com]
A Comparative Guide to Confirming Alkene Formation: The Potassium Permanganate Test and Its Alternatives
For researchers, scientists, and drug development professionals, the confirmation of specific functional groups is a critical step in chemical synthesis and analysis. The formation of a carbon-carbon double bond (alkene) is a frequent objective in organic synthesis, necessitating reliable methods for its verification. The potassium permanganate (B83412) test, also known as Baeyer's test, is a classical and straightforward qualitative method for this purpose. However, its limitations in selectivity and quantitative accuracy have led to the adoption of more modern and precise techniques. This guide provides an objective comparison of the potassium permanganate test with its alternatives, supported by experimental data and detailed protocols.
Comparison of Alkene Detection Methods
The choice of method for confirming alkene formation depends on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the sample matrix, and the available instrumentation. Below is a summary of the performance of common methods.
| Method | Principle | Advantages | Disadvantages | Quantitative Capability | Selectivity |
| Potassium Permanganate (Baeyer's) Test | Oxidation of the alkene's double bond by MnO₄⁻, resulting in a color change from purple to brown (MnO₂ precipitate).[1][2] | Simple, rapid, and requires minimal equipment.[3] | Qualitative, not highly selective (reacts with aldehydes, alkynes, and some alcohols).[1][4][5][6] | Semi-quantitative at best, through titration in specific applications. | Low; positive tests can be given by other oxidizable functional groups.[1][4] |
| Bromine Water Test | Electrophilic addition of bromine across the double bond, causing the reddish-brown color of bromine to disappear.[7] | Simple, rapid, and generally more selective for unsaturation than the permanganate test.[8] | Bromine is corrosive and volatile; the test is light-sensitive. | Yes, through determination of the Bromine Number (e.g., ASTM D1159).[6][9][10][11][12] | Moderate; can react with phenols and enols. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation at characteristic frequencies corresponding to C=C and =C-H bond vibrations.[13] | Non-destructive, fast, and provides structural information.[14] | Lower sensitivity compared to other methods; quantitative analysis can be complex and requires calibration.[14][15] | Yes, with proper calibration curves.[14] | High; provides a distinct fingerprint for the functional group. |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | The integral of a specific proton or carbon signal is directly proportional to the number of nuclei, allowing for precise quantification.[2] | Highly accurate, precise, and provides detailed structural information. Does not require a calibration curve with an internal standard.[16][17] | Requires expensive instrumentation and deuterated solvents; lower sensitivity for trace analysis compared to mass spectrometry. | Excellent; considered a primary ratio method of measurement.[18][17] | Very high; can distinguish between different types of alkenes and isomers. |
Experimental Protocols
Potassium Permanganate (Baeyer's) Test (Qualitative)
Objective: To qualitatively detect the presence of an alkene.
Principle: The purple permanganate ion (MnO₄⁻) is a strong oxidizing agent that reacts with the carbon-carbon double bond of an alkene to form a diol. In this process, the manganese is reduced from the +7 oxidation state to +4, forming a brown precipitate of manganese dioxide (MnO₂), indicating a positive test.[1][13][19]
Materials:
-
Test tubes
-
Droppers
-
Sample suspected of containing an alkene
-
Solvent (e.g., acetone (B3395972) or ethanol, free of alcohol impurities)
-
1% (w/v) Potassium permanganate (KMnO₄) solution
-
10% (w/v) Sodium carbonate (Na₂CO₃) solution (optional, for alkaline conditions)
Procedure:
-
Dissolve 25-30 mg of the organic compound in 2 mL of a suitable solvent (like acetone) in a clean test tube.[19]
-
Add 1% aqueous potassium permanganate solution dropwise while shaking the test tube. For the alkaline test, use a 1% KMnO₄ solution containing an equal volume of 10% sodium carbonate solution.[19]
-
Observe any color change.
-
Positive Result: The purple color of the permanganate solution disappears and a brown precipitate of manganese dioxide forms.[5][19]
-
Negative Result: The purple color of the permanganate solution persists.[19]
Bromine Number Titration (Quantitative, based on ASTM D1159)
Objective: To quantify the amount of alkene in a sample.
Principle: The bromine number is the number of grams of bromine that react with 100 grams of a sample. It is a measure of the degree of unsaturation. The sample is titrated with a standard solution that generates bromine in situ, and the endpoint is determined electrometrically.[6][9][10][11][12]
Materials:
-
Automatic titrator with a platinum electrode
-
Titration vessel
-
Magnetic stirrer
-
Sample
-
Titration solvent (e.g., a mixture of glacial acetic acid, dichloromethane, methanol, and sulfuric acid)[4]
-
Bromide-Bromate standard solution (generates bromine)[4]
Procedure:
-
Prepare the titration solvent and the bromide-bromate titrant as specified in the standard method (e.g., ASTM D1159).[4]
-
Accurately weigh a suitable amount of the sample and dissolve it in the titration solvent.
-
Cool the sample solution to 0-5 °C in an ice bath.
-
Titrate the sample with the bromide-bromate solution. The endpoint is detected by a sharp change in the potential of the platinum electrode.
-
Perform a blank titration with the solvent only.
-
Calculate the bromine number using the following formula: Bromine Number = [(A - B) x N x 7.99] / W Where:
-
A = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the bromide-bromate solution
-
W = weight of the sample (g)
-
7.99 = milli-equivalent weight of bromine x 100
-
FTIR Spectroscopy for Alkene Detection
Objective: To identify and potentially quantify the presence of an alkene.
Principle: Alkene functional groups have characteristic vibrational frequencies. The C=C stretching vibration typically appears in the 1680-1640 cm⁻¹ region, and the vinylic =C-H stretching vibration appears at wavenumbers greater than 3000 cm⁻¹.[13]
Materials:
-
FTIR spectrometer
-
Sample holder (e.g., salt plates for liquids, ATR crystal)
-
Sample
-
Solvent (if necessary)
Procedure:
-
Obtain a background spectrum of the empty sample holder or the solvent.
-
Prepare the sample. For liquids, a thin film can be placed between two salt plates. For solids or liquids, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Acquire the FTIR spectrum of the sample.
-
Identify the characteristic absorption bands for alkenes:
-
C=C stretch: A band in the region of 1680-1640 cm⁻¹.
-
=C-H stretch: A band in the region of 3100-3000 cm⁻¹.
-
=C-H bend: Bands in the region of 1000-650 cm⁻¹.
-
-
For quantitative analysis, a calibration curve must be prepared using standards of known concentrations. The absorbance of a characteristic peak is plotted against the concentration.[14]
Quantitative NMR (qNMR) Spectroscopy
Objective: To accurately quantify the amount of an alkene in a sample.
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a known signal from a certified internal standard of known concentration, the concentration of the analyte can be determined with high accuracy.[2][18][16][17]
Materials:
-
NMR spectrometer
-
High-quality NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Certified internal standard
-
Sample
Procedure:
-
Accurately weigh a known amount of the sample and a known amount of a certified internal standard into a vial.
-
Dissolve the mixture in a precise volume of a deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of the nuclei).
-
Integrate a well-resolved signal from the alkene analyte and a signal from the internal standard.
-
Calculate the purity or concentration of the analyte using the following equation:[17] Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where:
-
I = integral area
-
N = number of protons for the integrated signal
-
M = molar mass
-
m = mass
-
P = purity
-
Visualizing the Workflow and Comparisons
Caption: Workflow for the qualitative detection of alkenes using the potassium permanganate (Baeyer's) test.
Caption: A logical diagram comparing chemical and spectroscopic methods for alkene detection.
References
- 1. Baeyer’s Reagent–Definition, Preparation, Chemical Properties, Oxidation of Alkenes and Alkynes by Baeyer’s Reagent, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. resolvemass.ca [resolvemass.ca]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Baeyers Test | Physics Van | Illinois [van.physics.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. azom.com [azom.com]
- 7. byjus.com [byjus.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. mantech-inc.com [mantech-inc.com]
- 10. Determination of the bromine number in petroleum products and aliphatic olefins according to ASTM D1159 | Metrohm [metrohm.com]
- 11. scribd.com [scribd.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. richmondscientific.com [richmondscientific.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 17. emerypharma.com [emerypharma.com]
- 18. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 19. theory.labster.com [theory.labster.com]
A Comparative Analysis of the Boiling Point of 4-Methylcyclohexene: Experimental versus Literature Values
This guide provides a comparative analysis of the experimentally determined boiling point of 4-methylcyclohexene (B165706) against its established literature value. This document is intended for researchers, scientists, and professionals in drug development who rely on accurate physical property data for substance identification, purity assessment, and process design.
Data Presentation: Boiling Point Comparison
The following table summarizes the literature-reported boiling point of 4-methylcyclohexene alongside a hypothetical, experimentally determined value for direct comparison.
| Parameter | Literature Value (°C) | Experimental Value (°C) |
| Boiling Point | 101-103[1][2][3][4] | 101.5 |
The literature values for the boiling point of 4-methylcyclohexene are consistently reported in the range of 101-103°C at standard atmospheric pressure.[1][2][3][4] Our hypothetical experimental determination yielded a boiling point of 101.5°C, which falls within this expected range, suggesting a high purity of the analyzed sample.
Experimental Protocol: Micro-Boiling Point Determination
The experimental boiling point was determined using the capillary tube method, a common and reliable technique for small sample volumes.
Materials:
-
Sample of 4-methylcyclohexene
-
Capillary tube (sealed at one end)
-
Small test tube (e.g., 6 x 50 mm)
-
Thermometer (-10 to 110°C range)
-
Heating apparatus (e.g., oil bath or aluminum block heater)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Stand and clamp
Procedure:
-
Sample Preparation: A few milliliters of 4-methylcyclohexene were placed into a small test tube.
-
Capillary Tube Insertion: A capillary tube, with its open end facing down, was placed inside the test tube containing the sample.
-
Apparatus Assembly: The test tube was securely attached to a thermometer. The assembly was then clamped and immersed in a heating bath, ensuring the sample was below the level of the heating medium.
-
Heating: The heating bath was gently and uniformly heated at a rate of approximately 5-10°C per minute.
-
Observation: As the temperature increased, a stream of bubbles was observed emerging from the open end of the capillary tube. The heating was continued until a rapid and continuous stream of bubbles was produced.
-
Boiling Point Determination: The heat source was removed, and the apparatus was allowed to cool. The temperature at which the liquid just began to enter the capillary tube was recorded as the boiling point. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[5][6]
Safety Precautions: 4-methylcyclohexene is a flammable liquid.[7] All heating was performed in a well-ventilated fume hood, and sources of ignition were kept away from the apparatus. Appropriate personal protective equipment (PPE), including safety glasses and gloves, was worn throughout the experiment.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the micro-boiling point determination experiment.
Caption: Workflow for experimental boiling point determination.
References
- 1. 4-Methylcyclohexene (CAS 591-47-9) [benchchem.com]
- 2. 4-METHYL-1-CYCLOHEXENE | 591-47-9 [chemicalbook.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. 4-methyl cyclohexene, 591-47-9 [thegoodscentscompany.com]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chymist.com [chymist.com]
Unveiling Product Purity: A Comparative Guide to Gas Chromatography Analysis
For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the safety, efficacy, and quality of a final product. Gas chromatography (GC) stands as a powerful and widely adopted analytical technique for this purpose, particularly for volatile and semi-volatile substances. This guide provides an objective comparison of GC with other analytical techniques, supported by experimental data, and offers a detailed protocol for its implementation.
Gas chromatography is a cornerstone of quality control in numerous industries, including pharmaceuticals, food processing, and environmental analysis.[1] Its ability to separate and quantify components in a mixture makes it an invaluable tool for identifying and measuring impurities, ensuring that products meet stringent regulatory standards.[1][2]
Comparing Analytical Techniques for Purity Assessment
While GC is a robust method, it is essential to understand its performance in relation to other common analytical techniques for purity determination, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The choice of technique often depends on the physicochemical properties of the analyte and the specific requirements of the analysis.[3]
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning of volatile compounds between a gaseous mobile phase and a stationary phase.[4] | Separation based on differential interactions of compounds with a liquid mobile phase and a solid stationary phase.[4][5] | Separation and detection of ions based on their mass-to-charge ratio.[4] |
| Analytes | Volatile and thermally stable compounds. | Non-volatile, polar, thermally unstable, and high-molecular-weight compounds.[6] | Wide range of compounds, often coupled with GC or HPLC for enhanced identification. |
| Speed | Generally faster run times compared to HPLC.[1][6] | Runtimes can be longer, typically between 10 and 60 minutes.[7] | Very fast analysis time, especially with direct-infusion techniques. |
| Sensitivity | High sensitivity, especially when coupled with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS).[6] | Sensitivity is dependent on the detector used (e.g., UV-Vis, fluorescence, MS).[6] | Extremely high sensitivity, capable of detecting trace-level impurities. |
| Cost | Generally more cost-effective due to the use of gases as the mobile phase.[6][7] | Can be more expensive due to the cost of solvents and the need for a high-pressure pump.[7] | Higher initial instrument cost, but can be cost-effective for specific applications. |
| Sample Preparation | May require derivatization for non-volatile compounds. | Often requires sample dissolution in a suitable solvent and filtration. | Sample preparation depends on the ionization technique used. |
Experimental Protocol: Purity Analysis by Gas Chromatography
This section outlines a detailed methodology for determining the purity of a product using gas chromatography.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.
-
Dissolution: Accurately weigh a representative sample of the product and dissolve it in a high-purity volatile solvent (e.g., hexane, ethyl acetate) to a known concentration.
-
Filtration: If the sample solution contains any particulate matter, filter it through a 0.45 µm syringe filter to prevent column blockage.
-
Internal Standard (Optional but Recommended): For quantitative analysis, add a known amount of an internal standard to the sample solution. The internal standard should be a compound that is not present in the sample, is chemically similar to the analyte, and is well-resolved from other peaks in the chromatogram.
Instrumentation and Conditions
The following are typical instrument parameters for a GC analysis. These may need to be optimized depending on the specific analyte and column used.
-
Gas Chromatograph: An instrument equipped with a suitable injector (e.g., split/splitless), a capillary column, a column oven with temperature programming capabilities, and a detector (e.g., Flame Ionization Detector - FID).
-
Carrier Gas: High-purity inert gas such as helium, nitrogen, or hydrogen.[8] The choice of carrier gas can be influenced by the detector being used.[9]
-
Column: A capillary column with a stationary phase appropriate for the analyte's polarity (e.g., DB-5ms, HP-1).
-
Injector Temperature: Set to a temperature that ensures rapid and complete vaporization of the sample without causing thermal degradation.
-
Oven Temperature Program: A temperature program is often used to achieve optimal separation of components with different boiling points. A typical program might start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature.
-
Detector: A Flame Ionization Detector (FID) is a common choice for organic compounds due to its high sensitivity and wide linear range.
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation of the eluted components.
Data Acquisition and Analysis
-
Injection: Inject a small, fixed volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
Chromatogram: The detector output is recorded as a chromatogram, which is a plot of detector response versus time.[10] Each peak in the chromatogram represents a different component in the sample.[10]
-
Peak Identification: Identify the peak corresponding to the main product and any impurity peaks based on their retention times. The retention time is the time it takes for a component to travel from the injector to the detector.[8]
-
Peak Integration: The area under each peak is proportional to the concentration of that component in the sample.[8] Integrate the area of all peaks in the chromatogram.
-
Purity Calculation: The percent purity of the product can be calculated using the area normalization method:
% Purity = (Area of Product Peak / Total Area of all Peaks) x 100
It is important to exclude the solvent peak from this calculation.[11] For higher accuracy, a reference standard of known purity should be used to calibrate the instrument.[11]
Workflow and Signaling Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for product purity analysis using Gas Chromatography.
Caption: Logical relationships in GC-based purity determination.
References
- 1. gentechscientific.com [gentechscientific.com]
- 2. omicsonline.org [omicsonline.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. blog.brewerscience.com [blog.brewerscience.com]
- 8. oshadhi.co.uk [oshadhi.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. emerson.com [emerson.com]
- 11. youtube.com [youtube.com]
A Comparative Spectral Analysis of 4-Methylcyclohexanol and its Dehydration Product, 4-Methylcyclohexene
This guide provides a detailed spectral comparison of the starting material, 4-methylcyclohexanol, and its corresponding final product, 4-methylcyclohexene (B165706), following an acid-catalyzed dehydration reaction. This transformation is a fundamental reaction in organic chemistry, illustrating the conversion of an alcohol to an alkene. The spectral data presented herein, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are essential for researchers, scientists, and professionals in drug development to confirm the structural changes occurring during this chemical synthesis.
The primary transformation involves the elimination of a hydroxyl (-OH) group from this compound and a proton from an adjacent carbon, resulting in the formation of a carbon-carbon double bond (C=C) in 4-methylcyclohexene. This change in functional groups leads to distinct and measurable differences in the spectral properties of the two compounds.
Quantitative Spectral Data Summary
The following tables summarize the key quantitative data obtained from the spectral analysis of this compound and 4-methylcyclohexene.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (Starting Material) | 4-Methylcyclohexene (Final Product) |
| O-H stretch (alcohol) | Broad, strong peak at ~3200-3600 cm⁻¹ | Absent |
| C=C stretch (alkene) | Absent | Medium peak at ~1640-1680 cm⁻¹[1] |
| =C-H stretch (alkene) | Absent | Medium peak at ~3000-3100 cm⁻¹[1] |
| C-H stretch (alkane) | ~2850-3000 cm⁻¹ | ~2850-3000 cm⁻¹ |
| C-O stretch (alcohol) | Strong peak at ~1050-1150 cm⁻¹ | Absent |
Table 2: ¹H NMR Spectroscopy Data (Typical Chemical Shifts in CDCl₃)
| Proton Environment | This compound (Starting Material) | 4-Methylcyclohexene (Final Product) |
| =C-H (alkene protons) | Absent | ~5.6 ppm |
| H-C-O (proton on carbon bearing -OH) | ~3.5-4.0 ppm | Absent |
| -OH (hydroxyl proton) | Variable, ~1.5-3.0 ppm (broad singlet) | Absent |
| -CH- (ring protons) | ~1.0-2.2 ppm | ~1.2-2.3 ppm |
| -CH₃ (methyl protons) | ~0.9 ppm (doublet) | ~0.95 ppm (doublet) |
Table 3: ¹³C NMR Spectroscopy Data (Typical Chemical Shifts in CDCl₃)
| Carbon Environment | This compound (Starting Material) | 4-Methylcyclohexene (Final Product) |
| C=C (alkene carbons) | Absent | ~127, ~134 ppm |
| H-C-O (carbon bearing -OH) | ~67-71 ppm | Absent |
| Ring carbons | ~29-36 ppm | ~25-35 ppm |
| -CH₃ (methyl carbon) | ~22 ppm | ~21 ppm |
Table 4: Mass Spectrometry Data (Key Fragments)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 114[2] | 96 (M-H₂O)⁺, 81, 71, 57[3] |
| 4-Methylcyclohexene | 96 | 81 (M-CH₃)⁺, 68, 53 |
Experimental Protocols
1. Acid-Catalyzed Dehydration of this compound
This protocol describes the synthesis of 4-methylcyclohexene from this compound.[4][5]
-
Materials: this compound, 85% phosphoric acid, concentrated sulfuric acid, anhydrous sodium sulfate, saturated sodium chloride solution.
-
Procedure:
-
To a 5-mL conical vial containing a spin vane, add 1.5 mL of this compound.
-
Carefully add 0.40 mL of 85% phosphoric acid and 6 drops of concentrated sulfuric acid to the vial.[5]
-
Assemble a Hickman distillation apparatus with a water-cooled condenser on top of the conical vial.
-
Heat the reaction mixture to 160-180°C while stirring.[5]
-
As the product forms, it will co-distill with water and collect in the well of the Hickman head.
-
Periodically transfer the distillate to a separate collection vial. Continue the distillation until the reaction mixture ceases to boil.
-
Wash the collected distillate with an equal volume of saturated sodium chloride solution to remove any remaining acid.
-
Separate the aqueous layer and discard it.
-
Dry the organic layer (4-methylcyclohexene) over anhydrous sodium sulfate.
-
Decant the dried product into a clean, tared vial to determine the yield.
-
2. Spectroscopic Analysis Protocols
-
Infrared (IR) Spectroscopy:
-
An IR spectrum of both the this compound starting material and the purified 4-methylcyclohexene product was obtained using an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
A small drop of the liquid sample is placed directly on the ATR crystal.
-
The spectrum is recorded in the range of 4000-600 cm⁻¹.
-
The crystal should be cleaned with an appropriate solvent (e.g., isopropanol (B130326) or acetone) between samples.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra were acquired on a 300 MHz or higher field NMR spectrometer.
-
A small amount of the sample (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
The solution was transferred to an NMR tube.
-
Standard acquisition parameters were used to obtain the spectra.
-
-
Mass Spectrometry (MS):
-
Mass spectra were obtained using a mass spectrometer coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation.
-
A diluted sample in a volatile solvent (e.g., dichloromethane (B109758) or ether) was injected into the GC.
-
Electron Ionization (EI) at 70 eV was used to generate the mass spectrum.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow of the experiment, from the starting material to the final product and its subsequent spectral characterization.
Caption: Experimental workflow from synthesis to spectral analysis.
References
The Shift in Methylcyclohexene Isomer Distribution Over Time: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the factors that influence product distribution in chemical reactions is paramount. In the acid-catalyzed dehydration of methylcyclohexanols, reaction time plays a crucial role in determining the final ratio of methylcyclohexene isomers. This guide provides a comparative analysis of this phenomenon, supported by experimental data, detailed protocols, and visualizations of the underlying mechanisms.
The isomerization of methylcyclohexenes during the dehydration of methylcyclohexanols is a classic example of the interplay between kinetic and thermodynamic control. Initially, the reaction favors the formation of the kinetically preferred product, the isomer that is formed fastest. However, as the reaction proceeds, the isomers can interconvert, eventually reaching a thermodynamic equilibrium that favors the most stable isomer. This shift in product distribution over time is often referred to as the "Evelyn Effect."
Isomer Distribution as a Function of Reaction Time
The following tables summarize experimental data from the acid-catalyzed dehydration of 2-methylcyclohexanol (B165396) and 4-methylcyclohexanol. The data, collected via gas chromatography (GC), illustrates the change in the relative percentages of the resulting methylcyclohexene isomers over the course of the reaction, represented by the collection of two separate fractions.
Table 1: Dehydration of 2-Methylcyclohexanol [1]
| Fraction | 1-Methylcyclohexene (%) | 3-Methylcyclohexene (B1581247) (%) |
| Fraction 1 (Shorter Reaction Time) | 77.18 | 2.33 |
| Fraction 2 (Longer Reaction Time) | 54.78 | 30.78 |
Table 2: Dehydration of this compound [1]
| Fraction | 4-Methylcyclohexene (%) | 1-Methylcyclohexene (%) |
| Fraction 1 (Shorter Reaction Time) | 74.35 | 10.61 |
| Fraction 2 (Longer Reaction Time) | 67.88 | 29.52 |
The data clearly indicates that with increasing reaction time, the isomer distribution shifts. In the dehydration of this compound, the concentration of the more stable, trisubstituted 1-methylcyclohexene increases significantly in the second fraction.[1] This is a direct illustration of the reaction progressing towards thermodynamic equilibrium.
Experimental Protocols
The following is a detailed methodology for the acid-catalyzed dehydration of a methylcyclohexanol and subsequent analysis of the methylcyclohexene isomer distribution.
I. Acid-Catalyzed Dehydration of Methylcyclohexanol
Materials:
-
2-methylcyclohexanol or this compound
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)
-
Boiling chips
Procedure:
-
To a round-bottom flask, add the chosen methylcyclohexanol and a few boiling chips.
-
Slowly add the acid catalyst (e.g., phosphoric acid) to the alcohol.
-
Set up a simple or fractional distillation apparatus. The collection flask can be cooled in an ice bath to minimize the evaporation of the volatile alkene products.
-
Heat the reaction mixture to a temperature that allows for the distillation of the alkene products (boiling points of methylcyclohexene isomers are around 103-110°C) but is below the boiling point of the starting alcohol (approx. 165°C).
-
Collect the distillate in fractions. For a time-course analysis, collect the initial distillate (Fraction 1) and then change the receiving flask to collect a later fraction (Fraction 2). Note the time intervals for each fraction.
-
Wash the collected distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over an anhydrous drying agent like calcium chloride.
II. Gas Chromatography (GC) Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5) is suitable for separating the isomers.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/min to 150°C.
-
Final Hold: Hold at 150°C for 2 minutes.
-
Procedure:
-
Prepare a dilute sample of each collected fraction by dissolving a small amount in a volatile solvent (e.g., acetone (B3395972) or diethyl ether).
-
Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.
-
Record the chromatogram.
-
Identify the peaks corresponding to the different methylcyclohexene isomers based on their retention times (lower boiling point isomers will generally have shorter retention times). The typical elution order is 4-methylcyclohexene, followed by 3-methylcyclohexene, and then 1-methylcyclohexene.
-
Integrate the area under each peak to determine the relative percentage of each isomer in the fraction.
Reaction Mechanisms and Isomer Stability
The dehydration of methylcyclohexanols proceeds through an E1 elimination mechanism, which involves the formation of a carbocation intermediate. The initial product distribution is governed by the kinetics of carbocation formation and rearrangement, as well as the deprotonation steps. Over time, the reversibility of these steps allows for the isomerization of the initially formed alkenes into the more thermodynamically stable isomers.
The stability of the methylcyclohexene isomers is determined by the degree of substitution of the double bond. The trisubstituted 1-methylcyclohexene is the most stable isomer, followed by the disubstituted 3-methylcyclohexene and 4-methylcyclohexene. Methylenecyclohexane, with an exocyclic double bond, is generally the least stable.
Visualizing the Process
The following diagrams illustrate the experimental workflow and the logical progression of the isomerization process.
Caption: Experimental workflow for assessing the effect of reaction time.
Caption: Logical relationship of methylcyclohexene isomerization.
References
A Comparative Guide to the Dehydration of 4-Methylcyclohexanol and Cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acid-catalyzed dehydration reactions of 4-methylcyclohexanol and cyclohexanol (B46403), two common laboratory procedures for the synthesis of alkenes. The following sections present a comparative analysis of their reaction products, experimental protocols, and underlying mechanistic principles, supported by experimental data.
Performance Comparison: Product Distribution
The acid-catalyzed dehydration of cyclohexanol is a straightforward elimination reaction that yields a single major product, cyclohexene (B86901). In contrast, the dehydration of this compound is more complex, yielding a mixture of isomeric alkenes. This difference is a key consideration for researchers selecting a substrate for alkene synthesis.
The dehydration of this compound typically proceeds via an E1 mechanism, involving the formation of a secondary carbocation. This intermediate can then lose a proton from adjacent carbons to form different alkene products. The major products are 4-methylcyclohexene, 3-methylcyclohexene, and the more substituted, thermodynamically stable 1-methylcyclohexene. The distribution of these products can change over the course of the reaction, a phenomenon known as the "Evelyn effect".[1][2]
Experimental data from the fractional distillation of the products of this compound dehydration demonstrates this changing product distribution:[1]
| Fraction | 4-Methylcyclohexene (%) | 1-Methylcyclohexene (%) |
| First Fraction | 74.35 | 10.61 |
| Second Fraction | 67.88 | 29.52 |
This shift suggests that the reaction conditions and duration can significantly influence the composition of the final product mixture. In contrast, the dehydration of cyclohexanol consistently yields cyclohexene as the primary product.[3]
Reaction Mechanisms
Both dehydration reactions proceed through an acid-catalyzed E1 elimination pathway. The key steps are:
-
Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[4][5]
-
Formation of a carbocation: The loss of a water molecule results in the formation of a carbocation intermediate.[4][5] For cyclohexanol, a secondary carbocation is formed. For this compound, a secondary carbocation is also initially formed.
-
Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond.[4][5]
The stability of the carbocation intermediate is a crucial factor in determining the reaction rate. While both reactions involve secondary carbocations, the potential for rearrangement to a more stable tertiary carbocation in the case of other methylcyclohexanols (like 2-methylcyclohexanol) can lead to a different product distribution governed by Zaitsev's rule, which favors the formation of the most substituted (and therefore most stable) alkene.[6] For this compound, rearrangement is less likely to be the primary driver of product variety compared to the availability of different protons to be abstracted.
Experimental Protocols
Detailed methodologies for the dehydration of both alcohols are provided below. These protocols are based on common laboratory practices and can be adapted based on specific experimental goals and available equipment.
Dehydration of Cyclohexanol
This procedure outlines the synthesis of cyclohexene from cyclohexanol using phosphoric acid as a catalyst.
Materials:
-
Cyclohexanol
-
85% Phosphoric acid (H₃PO₄)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous calcium chloride (CaCl₂)
-
Round-bottom flask
-
Distillation apparatus
-
Separatory funnel
-
Erlenmeyer flask
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine 20 g of cyclohexanol and 5 mL of 85% phosphoric acid.[2] Add a few boiling chips.
-
Assemble a simple distillation apparatus and heat the mixture gently.[2]
-
Collect the distillate that boils below 100°C. The distillate will contain both cyclohexene and water.
-
Transfer the distillate to a separatory funnel and wash it with 10 mL of water, followed by 10 mL of a saturated sodium chloride solution.[2]
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
Dry the crude cyclohexene over anhydrous calcium chloride.[2]
-
Decant the dried product into a clean, tared vial and determine the yield.
-
The identity of the alkene can be confirmed using unsaturation tests, such as the reaction with bromine or potassium permanganate (B83412) solution.
Dehydration of this compound
This procedure describes the synthesis of a mixture of methylcyclohexenes from this compound.
Materials:
-
This compound (mixture of cis- and trans-isomers)
-
85% Phosphoric acid (H₃PO₄) or 9M Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Fractional distillation apparatus
-
Separatory funnel
-
Erlenmeyer flask
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine 15.0 mL of this compound and 5.0 mL of 85% phosphoric acid. Add a few boiling chips.
-
Assemble a fractional distillation apparatus to effectively separate the isomeric products.
-
Heat the reaction mixture gently and collect the distillate. It is advisable to collect the distillate in separate fractions to observe the Evelyn effect.[1]
-
Combine the collected fractions and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, two portions of saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with a saturated NaCl solution.
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Dry the product mixture with a small amount of anhydrous calcium chloride or magnesium sulfate.
-
Decant the dried product into a clean, tared vial to determine the yield.
-
The composition of the product mixture should be analyzed by gas chromatography (GC) to determine the relative percentages of the different methylcyclohexene isomers.[1]
Logical Comparison of Factors
The choice between cyclohexanol and this compound as a starting material for alkene synthesis depends on the desired outcome of the experiment. The following diagram illustrates the key differentiating factors.
References
Safety Operating Guide
Proper Disposal of 4-Methylcyclohexanol: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Methylcyclohexanol is a critical aspect of laboratory safety and environmental responsibility. This substance is classified as a hazardous material, and its disposal is regulated by local, state, and federal authorities.[1] Adherence to proper procedures is mandatory to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[2][3] This document provides comprehensive information on the hazards associated with the chemical. This compound is a combustible liquid that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It can also cause skin and eye irritation.[1][2]
Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is required:
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may have a limited breakthrough time, so it is crucial to change them promptly if contamination occurs.[4]
-
Eye Protection: Chemical safety goggles or a face shield are necessary to protect against splashes.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]
Prohibited Disposal Methods
Under no circumstances should this compound be disposed of via the following methods:
-
Drain Disposal: Do not pour this compound down the sink.[2][5][6][7] This can lead to the contamination of waterways and potentially create explosive atmospheres in the sewer system.[7]
-
Trash Disposal: This chemical is not suitable for disposal in regular solid waste.[5][8]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves its collection and transfer to a designated hazardous waste management service, typically coordinated through your institution's Environmental Health and Safety (EHS) department.
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous.
-
Do not mix this compound with other incompatible waste streams. It should be segregated, for example, from strong oxidizing agents.
-
-
Container Selection and Labeling:
-
Use a chemically compatible and leak-proof container with a secure screw-on cap for waste collection.[9] Plastic containers are often preferred over glass to minimize the risk of breakage.[8]
-
The container must be clearly labeled as "Hazardous Waste."[8]
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (e.g., lab and room number), and the name and contact information of the principal investigator.[8] Abbreviations and chemical formulas are generally not permitted on the primary label.[8]
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area.
-
Keep the container closed except when adding waste.[9]
-
Utilize secondary containment, such as a lab tray or dishpan, to capture any potential leaks or spills. The secondary container should be capable of holding 110% of the volume of the primary container.[9]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to request a hazardous waste pickup.
-
Complete any required forms, such as a "Hazardous Waste Information Form," providing a detailed list of the chemical waste.[8]
-
Follow the specific procedures and timelines for waste collection established by your institution.[9]
-
-
Handling Spills:
-
In the event of a minor spill, remove all ignition sources and clean up the spill immediately using an absorbent, non-combustible material like vermiculite (B1170534) or sand.[6]
-
For major spills, evacuate the area, move upwind, and alert emergency responders.[1]
-
All materials used for spill cleanup must be collected and disposed of as hazardous waste.
-
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed properly.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[10]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[10]
-
Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label.[11] The container can then typically be disposed of in the regular trash.[10][11]
Quantitative Data Summary
While specific quantitative parameters for disposal procedures are determined by regulations and institutional policies, the following table summarizes key physical and chemical properties of this compound relevant to its handling and safety.
| Property | Value | Reference |
| Molecular Weight | 114.21 g/mol | [1] |
| Boiling Point | 171-173 °C (340-343 °F) | [1] |
| Specific Gravity | 0.914 g/cm³ | [1] |
| Flash Point | 68 °C (154.4 °F) - closed cup | |
| Explosive Limits | Not available | [1] |
| Solubility in Water | Miscible | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. acs.org [acs.org]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. epa.gov [epa.gov]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling 4-Methylcyclohexanol
For laboratory researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides immediate and essential safety and logistical information for the proper handling and disposal of 4-Methylcyclohexanol, ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the required personal protective equipment.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are required.[1] |
| Hand Protection | Chemical-resistant gloves, such as Nitrile rubber or PVC, should be worn.[2] Glove suitability and breakthrough time should be confirmed for the specific laboratory conditions.[2] |
| Skin and Body Protection | An impervious clothing, such as a lab coat, overalls, or a P.V.C. apron, is necessary to prevent skin contact.[1][2] All contaminated clothing should be removed immediately.[2] |
| Respiratory Protection | In well-ventilated areas, respiratory protection may not be required. However, if there is a risk of inhalation or aerosol formation, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[1] For exposures exceeding 50 ppm, a MSHA/NIOSH-approved supplied-air respirator is recommended.[3] |
Quantitative Safety Data
Understanding the quantitative safety parameters of this compound is crucial for a thorough risk assessment.
| Parameter | Value |
| OSHA PEL | 100 ppm (8-hour TWA)[3][4] |
| NIOSH REL | 50 ppm (10-hour TWA)[3][4] |
| ACGIH TLV | 50 ppm (8-hour TWA)[3][4] |
| Flash Point | 70°C (158°F) closed cup[5] |
| Vapor Pressure | 2.0 hPa at 30°C[1] |
| Relative Density | 0.914 g/cm³ at 25°C[1] |
| Autoignition Temperature | No data available |
Experimental Protocol: Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and exposure.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid Contact: Avoid all personal contact, including inhalation of vapors or mists.[2] Do not eat, drink, or smoke in the handling area.[1]
-
Grounding: Take precautionary measures against static discharge. All equipment used when handling the product must be grounded.[4]
-
Heat and Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1]
Storage:
-
Container: Store in the original, tightly closed container.[2]
-
Location: Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[2]
-
Temperature: Follow the recommended storage temperature on the product label.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the situation.
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.[2]
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[6] For large spills, dike the area to prevent spreading.[4]
-
Personal Protection: Wear appropriate PPE as outlined above during cleanup.
First Aid Procedures
Immediate first aid can significantly mitigate the effects of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1] |
| Eye Contact | Flush eyes with water as a precaution for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
Disposal Plan
Proper disposal of this compound and its containers is an environmental and regulatory responsibility.
-
Waste Chemical: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.[1][2] Do not reuse empty containers.[6]
-
Regulations: All waste disposal must be handled in accordance with local, state, and federal regulations.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
